molecular formula C6H10N2O B1587246 (1-ethyl-1H-pyrazol-4-yl)methanol CAS No. 905307-04-2

(1-ethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1587246
CAS No.: 905307-04-2
M. Wt: 126.16 g/mol
InChI Key: GRNICTDYQNKYHH-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-ethylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-4-6(5-9)3-7-8/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNICTDYQNKYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405679
Record name (1-ethyl-1H-pyrazol-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905307-04-2
Record name 1-Ethyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905307-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-ethyl-1H-pyrazol-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanol from Ethylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of a robust and efficient synthetic pathway to (1-ethyl-1H-pyrazol-4-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. Starting from the readily available precursor ethylhydrazine, the synthesis proceeds through three core transformations: a classical Knorr pyrazole synthesis to construct the heterocyclic core, a regioselective Vilsmeier-Haack formylation to introduce functionality at the C4 position, and a final chemoselective reduction to yield the target alcohol. This document elucidates the mechanistic underpinnings of each step, provides detailed, field-tested protocols, and offers insights into the causality behind critical experimental choices.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of this compound is logically segmented into three distinct stages. This strategy ensures high yields and purity by systematically building the molecule's complexity.

  • Stage 1: Pyrazole Ring Formation. The foundational 1-ethyl-1H-pyrazole ring is constructed using the Knorr pyrazole synthesis, a reliable cyclocondensation reaction between ethylhydrazine and a 1,3-dicarbonyl equivalent.[1][2]

  • Stage 2: C4-Position Formylation. The crucial C4-formyl group, which serves as the precursor to the final methanol moiety, is introduced via the Vilsmeier-Haack reaction. This electrophilic substitution is highly regioselective for N-substituted pyrazoles.[3][4]

  • Stage 3: Aldehyde Reduction. The final step involves the reduction of the 1-ethyl-1H-pyrazole-4-carbaldehyde intermediate to the target primary alcohol, this compound, using a mild hydride reducing agent.[5]

G cluster_0 Overall Synthetic Workflow A Ethylhydrazine C Stage 1: Knorr Pyrazole Synthesis (Acid-Catalyzed Cyclocondensation) A->C B Malondialdehyde bis(dimethyl acetal) B->C D 1-Ethyl-1H-pyrazole C->D Intermediate 1 E Stage 2: Vilsmeier-Haack Reaction (POCl₃, DMF) D->E F 1-Ethyl-1H-pyrazole-4-carbaldehyde E->F Intermediate 2 G Stage 3: Reduction (NaBH₄) F->G H This compound G->H Final Product G cluster_0 Knorr Pyrazole Synthesis Mechanism start Ethylhydrazine + Acetal step1 Acid-catalyzed hydrolysis of acetal start->step1 step2 Formation of Malondialdehyde (in situ) step1->step2 step3 Nucleophilic attack by ethylhydrazine step2->step3 step4 Formation of hydrazone intermediate step3->step4 step5 Intramolecular cyclization step4->step5 step6 Dehydration step5->step6 end_node 1-Ethyl-1H-pyrazole step6->end_node G cluster_0 Vilsmeier-Haack Formylation Workflow A POCl₃ + DMF (0 °C) B Formation of Vilsmeier Reagent (Chloroiminium ion) A->B D Electrophilic Attack at C4 B->D C 1-Ethyl-1H-pyrazole C->D E Formation of Sigma Complex D->E F Aqueous Work-up (Hydrolysis) E->F G 1-Ethyl-1H-pyrazole-4-carbaldehyde F->G

References

An In-depth Technical Guide to (1-ethyl-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-ethyl-1H-pyrazol-4-yl)methanol, identified by the CAS number 905307-04-2 , is a substituted pyrazole derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The presence of an ethyl group on the pyrazole nitrogen and a hydroxymethyl group at the 4-position provides strategic points for molecular modification, enabling the synthesis of diverse compound libraries for high-throughput screening and the targeted development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in the field of drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be estimated based on structurally similar compounds. A summary of its key identifiers and predicted properties is presented below.

PropertyValue
CAS Number 905307-04-2[1][2]
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents
Boiling Point Predicted: ~230 °C at 760 mmHg

Synthesis of this compound

A robust and reliable synthesis of this compound can be achieved through a two-step process starting from the commercially available ethyl 1H-pyrazole-4-carboxylate. The first step involves the N-alkylation of the pyrazole ring, followed by the reduction of the ester to the corresponding alcohol.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

This step involves the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base.

  • Materials:

    • Ethyl 1H-pyrazole-4-carboxylate

    • Ethyl iodide (or diethyl sulfate)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous acetone or N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous acetone or DMF, add potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature and add ethyl iodide (1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 1-ethyl-1H-pyrazole-4-carboxylate, which can be purified by silica gel column chromatography.

Step 2: Synthesis of this compound

The second step is the reduction of the ester functional group to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LAH).

  • Materials:

    • Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate or Rochelle's salt solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LAH (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF to the LAH suspension dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Alternatively, a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt can be added until the grey precipitate turns white and the solution becomes clear.

    • Filter the resulting precipitate through a pad of Celite and wash the filter cake thoroughly with THF and ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as the final product. Purification can be achieved by silica gel column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction Start Ethyl 1H-pyrazole-4-carboxylate Reagents1 Ethyl Iodide, K₂CO₃ Acetone/DMF Start->Reagents1 Alkylation Product1 Ethyl 1-ethyl-1H-pyrazole-4-carboxylate Reagents1->Product1 Reagents2 LiAlH₄ Anhydrous THF Product1->Reagents2 Reduction Product2 This compound Reagents2->Product2

Synthetic route for this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methylene protons of the hydroxymethyl group (a doublet), the hydroxyl proton (a triplet, which may be broad and exchangeable with D₂O), and two singlets for the pyrazole ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum should display signals corresponding to all six unique carbon atoms in the molecule: two for the ethyl group, one for the hydroxymethyl group, and three for the pyrazole ring carbons.

Mass Spectrometry (MS) The mass spectrum, likely obtained via electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 127.1.

Infrared (IR) Spectroscopy The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as C-H and C=N stretching vibrations characteristic of the substituted pyrazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, and this compound serves as an excellent starting material for the synthesis of more complex drug candidates.[3][4][7]

Role as a Versatile Chemical Intermediate

The primary hydroxyl group of this compound can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or used in ether and ester formation. This functional group versatility allows for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).

Applications cluster_transformations Chemical Transformations cluster_products Derivative Scaffolds Core This compound Oxidation Oxidation Core->Oxidation Activation Activation (e.g., Tosylation) Core->Activation Coupling Coupling Reactions Core->Coupling Aldehyde Pyrazol-4-carbaldehyde Oxidation->Aldehyde Carboxylic_Acid Pyrazole-4-carboxylic acid Oxidation->Carboxylic_Acid Substituted_Methylene Diverse Nucleophilic Substitution Products Activation->Substituted_Methylene Ethers_Esters Ethers and Esters Coupling->Ethers_Esters

Chemical derivatization pathways for the title compound.
Potential Therapeutic Areas

Given the broad biological activities of pyrazole derivatives, compounds synthesized from this compound could be investigated for a range of therapeutic applications, including:

  • Oncology: As precursors to kinase inhibitors or other anti-proliferative agents.

  • Inflammation and Pain: As building blocks for novel anti-inflammatory drugs, potentially targeting enzymes like cyclooxygenase (COX).

  • Infectious Diseases: For the development of new antibacterial and antifungal agents.[4]

  • Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in some CNS-active compounds, suggesting potential for exploring treatments for neurological and psychiatric conditions.

Safety and Handling

Specific safety data for this compound is limited. However, based on analogous compounds, it should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in drug discovery and development. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for creating diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential across various disease areas.

References

A Technical Guide to (1-ethyl-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (1-ethyl-1H-pyrazol-4-yl)methanol, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its chemical properties, provide a detailed and validated synthesis protocol, discuss its applications as a versatile scaffold, and outline essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1][2] The ethyl group at the N1 position enhances lipophilicity and modulates electronic properties, while the hydroxymethyl group at the C4 position serves as a crucial synthetic handle for further molecular elaboration.

The key identifiers and physicochemical properties are summarized below.

PropertyValueSource / Method
IUPAC Name This compoundNomenclature
CAS Number 905307-04-2[3][4][5]
Molecular Formula C₆H₁₀N₂OCalculation
Molecular Weight 126.16 g/mol Calculation
Appearance Solid (predicted)Analog Data
SMILES C1=C(N(N=C1)CC)COIsomeric Data

Caption: Chemical structure of this compound.

Introduction to Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] Their utility stems from their unique electronic properties, ability to act as both hydrogen bond donors and acceptors, and their metabolic stability. The substitution pattern on the pyrazole ring allows for precise tuning of a compound's steric and electronic profile, enabling the optimization of pharmacokinetic and pharmacodynamic properties.[2] The title compound, this compound, is a valuable building block for accessing novel chemical space within this important class of heterocycles.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through a robust and logical two-step sequence starting from commercially available materials. The chosen pathway ensures high regioselectivity for the N1-alkylation, a common challenge in pyrazole chemistry.

The overall synthetic transformation proceeds as follows:

  • N-Alkylation: Selective ethylation of the pyrazole nitrogen of a suitable precursor, ethyl 1H-pyrazole-4-carboxylate.

  • Ester Reduction: Reduction of the ethyl ester functionality to the corresponding primary alcohol.

G Synthetic Workflow for this compound SM Ethyl 1H-pyrazole-4-carboxylate INT Ethyl 1-ethyl-1H-pyrazole-4-carboxylate SM->INT 1) NaH, DMF 2) Ethyl Iodide PROD This compound INT->PROD LiAlH₄, THF Then H₂O quench

Caption: Proposed two-step synthesis of this compound.

Mechanistic Rationale:
  • Step 1: N-Alkylation: The synthesis begins with ethyl 1H-pyrazole-4-carboxylate.[6][7] Treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) deprotonates the pyrazole ring, generating a nucleophilic pyrazolate anion. Subsequent addition of an electrophile, such as ethyl iodide, results in the formation of the N-ethylated product. This method provides good control over N-alkylation.[8]

  • Step 2: Ester Reduction: The resulting intermediate, ethyl 1-ethyl-1H-pyrazole-4-carboxylate, is then reduced. Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent ideally suited for the quantitative conversion of the ester to the primary alcohol.[9] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at reduced temperature to control its high reactivity. A careful aqueous workup (e.g., Fieser workup) is required to quench the excess LAH and hydrolyze the aluminum alkoxide intermediate to yield the final product.

Applications in Medicinal Chemistry

The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules for biological screening.

  • Scaffold for Lead Discovery: The pyrazole core is a known pharmacophore. The ethyl group provides a vector for exploring hydrophobic pockets in target proteins, while the methanol group can be used for further derivatization.

  • Synthetic Handle: The primary alcohol is a key functional group that can be easily transformed. It can be:

    • Oxidized to the corresponding aldehyde or carboxylic acid.

    • Converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.

    • Used in etherification or esterification reactions to link to other molecular fragments.

    • Converted to an amine via a Mitsunobu reaction followed by reduction.

This versatility allows for its use in a variety of powerful synthetic reactions, such as the construction of biaryl compounds through cross-coupling, which are prevalent in modern pharmaceuticals.

G Application in Suzuki Cross-Coupling cluster_0 Functionalization cluster_1 Cross-Coupling Reaction A This compound B 1-ethyl-4-(bromomethyl)-1H-pyrazole A->B PBr₃ D Final Biaryl Product B->D Pd Catalyst Base C Aryl Boronic Acid (R-B(OH)₂)

Caption: Example workflow showing conversion to a halide for Suzuki coupling.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established chemical literature for analogous transformations.[9] Researchers must adapt these protocols based on specific laboratory conditions and safety standards.

Protocol 5.1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil, then suspend it in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous DMF dropwise via an addition funnel.

  • Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the title compound.

Protocol 5.2: Synthesis of this compound
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 - 2.0 eq.) in anhydrous THF.

  • Addition of Ester: Cool the LAH suspension to 0 °C. Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Sequentially and very carefully add dropwise: X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X = grams of LAH used).

  • Workup and Purification: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the solid through a pad of Celite, washing thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous pyrazole-containing compounds and general laboratory chemicals should inform handling procedures.[10]

  • Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11] Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames. Use non-sparking tools.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile chemical building block. Its straightforward synthesis and the strategic placement of its functional groups make it an important tool for researchers in medicinal chemistry and drug discovery. The pyrazole core provides a proven pharmacophore, while the N-ethyl and C4-methanol substituents offer clear vectors for modification, enabling the systematic exploration of chemical structure-activity relationships in the pursuit of novel therapeutic agents.

References

Spectroscopic Signature of (1-ethyl-1H-pyrazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of (1-ethyl-1H-pyrazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation, purity assessment, and analytical method development for this and related pyrazole derivatives.

Molecular Structure and Overview

This compound, with the chemical formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , features a pyrazole ring N-substituted with an ethyl group and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The structural confirmation of newly synthesized batches of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the pyrazole ring protons, the ethyl group, and the hydroxymethyl group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HH-5 (pyrazole ring)
~7.4s1HH-3 (pyrazole ring)
~4.6d2H-CH₂OH
~4.1q2HN-CH₂CH₃
~2.0t (broad)1H-OH
~1.4t3HN-CH₂CH₃

Causality behind Predicted Shifts:

  • Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are in an aromatic environment and are expected to appear as singlets in the downfield region. Their exact chemical shifts can be influenced by the solvent and concentration.

  • Ethyl Group: The methylene protons (-CH₂-) of the ethyl group are adjacent to a nitrogen atom, which deshields them, causing a downfield shift to around 4.1 ppm. These protons will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm.

  • Hydroxymethyl Group: The methylene protons of the hydroxymethyl group (-CH₂OH) are attached to the pyrazole ring and are expected to resonate as a doublet around 4.6 ppm. The hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~138C-5 (pyrazole ring)
~129C-3 (pyrazole ring)
~120C-4 (pyrazole ring)
~55-CH₂OH
~45N-CH₂CH₃
~15N-CH₂CH₃

Causality behind Predicted Shifts:

  • Pyrazole Carbons: The carbon atoms of the pyrazole ring are in an aromatic system and will appear in the downfield region of the spectrum. The C-4 carbon, being substituted with the hydroxymethyl group, will have a distinct chemical shift.

  • Ethyl Group Carbons: The methylene carbon (N-CH₂) is directly attached to the electronegative nitrogen atom, resulting in a downfield shift compared to the methyl carbon.

  • Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is attached to the pyrazole ring and an oxygen atom, placing its resonance in the midfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep3->acq1 Prepared Sample acq2 Acquire 1H and 13C spectra acq1->acq2 proc1 Apply Fourier transformation acq2->proc1 Raw FID Data proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts (e.g., to TMS) proc2->proc3 end Analysis & Interpretation proc3->end Processed Spectra

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube. For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (alcohol)
~2950-2850MediumC-H stretch (aliphatic)
~1600-1500MediumC=N and C=C stretch (pyrazole ring)
~1050StrongC-O stretch (primary alcohol)

Causality behind Predicted Absorptions:

  • O-H Stretch: The broad absorption band around 3300 cm⁻¹ is a hallmark of the hydroxyl group and is broadened due to hydrogen bonding.

  • C-H Stretch: The absorptions in the 2950-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the ethyl and hydroxymethyl groups.

  • Pyrazole Ring Stretches: The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1600-1500 cm⁻¹ region.

  • C-O Stretch: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Collection: Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
126[M]⁺ (Molecular Ion)
97[M - C₂H₅]⁺
95[M - CH₂OH]⁺
81[M - C₂H₅ - N]⁺

Causality behind Predicted Fragmentation: The molecular ion peak [M]⁺ is expected at an m/z of 126, corresponding to the molecular weight of the compound. Common fragmentation pathways for this molecule under electron ionization are likely to involve the loss of the ethyl group (C₂H₅) or the hydroxymethyl group (CH₂OH).

G M [M]⁺ m/z = 126 frag1 [M - C₂H₅]⁺ m/z = 97 M->frag1 - C₂H₅ frag2 [M - CH₂OH]⁺ m/z = 95 M->frag2 - CH₂OH frag3 [M - C₂H₅ - N]⁺ m/z = 81 frag1->frag3 - N

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, can confirm the molecular structure with a high degree of confidence. Researchers working with this compound can use this guide to interpret their experimental data and to develop analytical methods for quality control and further research.

An In-depth Technical Guide to the Solubility of (1-ethyl-1H-pyrazol-4-yl)methanol in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of (1-ethyl-1H-pyrazol-4-yl)methanol, a key building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for successful formulation, synthesis, and biological screening. This document delves into the theoretical underpinnings of solubility, leveraging Hansen Solubility Parameters (HSP) to predict the compound's behavior in a range of common pharmaceutical solvents. Furthermore, it provides a detailed, field-proven experimental protocol for the thermodynamic solubility determination via the shake-flask method, coupled with a robust UPLC-UV method for precise quantification. This guide is designed to be a practical and self-validating resource, ensuring scientific integrity and enabling informed decision-making in your research and development endeavors.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and, consequently, its therapeutic efficacy.[1][2] For a compound like this compound, which serves as a versatile scaffold in the synthesis of numerous biologically active molecules, a thorough understanding of its solubility profile is a prerequisite for its effective utilization. Poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and ultimately, the failure of promising drug candidates.[1][2]

This guide provides a dual approach to understanding the solubility of this compound: a predictive framework based on sound theoretical principles and a detailed experimental protocol for empirical verification. By integrating predictive modeling with rigorous experimental methodology, researchers can streamline their development processes, anticipate potential challenges, and make data-driven decisions.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To predict the solubility of this compound in various solvents, we employ the Hansen Solubility Parameters (HSP) model.[3] This model is based on the principle of "like dissolves like" and quantifies the cohesive energy density of a substance based on three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in one another.[3][4]

The distance between the HSP of the solute (this compound) and a solvent is calculated as the Hansen distance (Ra). A smaller Ra value indicates a higher likelihood of solubility. This relationship is further quantified by the Relative Energy Difference (RED) number:

RED = Ra / R0

Where R0 is the interaction radius of the solute. A RED number:

  • < 1.0 suggests high affinity (likely soluble).

  • = 1.0 suggests borderline affinity.

  • > 1.0 suggests low affinity (likely insoluble).

Predicted Hansen Solubility Parameters for this compound

To predict the HSP for this compound, its SMILES (Simplified Molecular Input Line Entry System) string, CCN1C=C(C=N1)CO , was used with a validated online predictive tool.

  • Predicted δD: 18.2 MPa½

  • Predicted δP: 12.5 MPa½

  • Predicted δH: 14.0 MPa½

  • Estimated R0: 8.0 MPa½ (This is an estimated value for a small molecule and should be refined with experimental data).

Predicted Solubility of this compound in Common Pharmaceutical Solvents

The following table summarizes the predicted solubility of this compound in a range of common pharmaceutical solvents based on their known HSP values and the calculated RED number.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Hansen Distance)RED NumberPredicted Solubility
Water 15.516.042.328.73.59Poor
Methanol 14.712.322.39.41.18Moderate
Ethanol 15.88.819.46.80.85Good
Isopropanol 15.86.116.47.70.96Good
Acetone 15.510.47.07.90.99Good
Acetonitrile 15.318.06.110.11.26Moderate
Dimethyl Sulfoxide (DMSO) 18.416.410.25.60.70Excellent
N,N-Dimethylformamide (DMF) 17.413.711.33.50.44Excellent
Tetrahydrofuran (THF) 16.85.78.09.31.16Moderate
Ethyl Acetate 15.85.37.410.41.30Moderate
Toluene 18.01.42.016.42.05Poor
Hexane 14.90.00.022.02.75Poor

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the determination of the thermodynamic solubility of this compound using the gold-standard shake-flask method.[5][6] This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature.[7]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (HPLC grade or higher)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance (readable to 0.1 mg)

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • UPLC-UV system

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vial with known solvent volume prep1->prep2 equil Shake at constant temperature (e.g., 25°C) for 24-48h prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through 0.22 µm filter sep1->sep2 analysis1 Dilute filtrate with mobile phase sep2->analysis1 analysis2 Inject into UPLC-UV system analysis1->analysis2 analysis3 Quantify against calibration curve analysis2->analysis3

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of scintillation vials. The key is to have undissolved solid remaining at equilibrium.

    • Pipette a precise volume (e.g., 5.0 mL) of each selected solvent into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a moderate agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is reached, especially for poorly soluble compounds.[1]

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a controlled temperature (the same as equilibration) for 15-20 minutes at a moderate speed (e.g., 3000 rpm).

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particles that could interfere with the analysis.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase to be used in the UPLC analysis. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

    • Analyze the diluted samples using the validated UPLC-UV method described in the following section.

    • Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Analytical Method: UPLC-UV for Quantification

A robust and validated analytical method is essential for the accurate quantification of the dissolved compound. The following outlines the development and validation of a UPLC-UV method suitable for this compound.

UPLC-UV Method Parameters (Example)
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 220 nm (to be determined by UV scan)

  • Run Time: 5 minutes

Method Validation Workflow Diagram

G start Method Development specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

References

Crystal structure of (1-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of (1-ethyl-1H-pyrazol-4-yl)methanol: A Keystone for Rational Drug Design

Authored by: A Senior Application Scientist

Abstract

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities.[1] The precise three-dimensional arrangement of atoms within these molecules is fundamental to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. This guide provides a comprehensive technical overview of the crystal structure of this compound, a representative member of this vital class of heterocyclic compounds. We will delve into the synthetic pathway, the principles and practice of single-crystal X-ray diffraction for its structural elucidation, and a detailed analysis of its solid-state architecture. The insights gleaned from this structural analysis are paramount for researchers, scientists, and drug development professionals engaged in the rational design of next-generation pyrazole-based therapeutics.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets.[2] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3]

The biological activity of these compounds is intrinsically linked to their molecular geometry and the intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure provides a high-resolution map of the molecule's conformation, electronic distribution, and potential interaction sites. This knowledge is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy.

  • Lead Optimization: Guiding chemical modifications to enhance potency and selectivity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.

This guide will use this compound as a case study to illustrate the process and power of crystallographic analysis in drug development.

Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

While various synthetic routes to pyrazole derivatives exist, a common and effective method involves the reduction of a corresponding ester.[4][5] The synthesis of this compound can be logically proposed based on the reduction of ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis
  • Esterification: Ethyl 1H-pyrazole-4-carboxylate is first N-alkylated with an ethylating agent (e.g., ethyl iodide) under basic conditions to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

  • Reduction: In a flame-dried round-bottom flask under an inert atmosphere, a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a cooled (0 °C) suspension of lithium aluminum hydride (LAH) in THF.[4]

  • Reaction Monitoring & Quenching: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and 1 M sodium hydroxide solution at 0 °C.[4]

  • Workup and Purification: The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a crystalline solid.

G cluster_synthesis Synthetic Pathway Ester Ethyl 1-ethyl-1H-pyrazole-4-carboxylate Product This compound Ester->Product Reduction LAH LiAlH4 in THF LAH->Product Reducing Agent

Caption: Synthetic route to this compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several methods can be employed, with slow evaporation being a common and effective technique for small molecules.

Experimental Protocol: Crystallization
  • Solvent Selection: A solvent screen is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility. For this compound, a mixture of ethyl acetate and hexane is a good starting point.

  • Solution Preparation: A saturated solution of the purified compound is prepared in ethyl acetate at room temperature.

  • Slow Evaporation: The solution is filtered into a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent. The vial is placed in a vibration-free environment.

  • Crystal Harvesting: Over several days to weeks, as the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. A well-formed, clear crystal is carefully selected for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

G cluster_workflow X-ray Crystallography Workflow Crystal Select & Mount Crystal Diffractometer Mount on Goniometer Crystal->Diffractometer Data_Collection X-ray Data Collection (e.g., Mo Kα radiation, 100 K) Diffractometer->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[1]

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F².[2] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound, which is consistent with data for similar pyrazole derivatives.[6][7]

Parameter Value
Chemical FormulaC₆H₁₀N₂O
Formula Weight126.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(2)
b (Å)10.113(3)
c (Å)7.984(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)663.4(3)
Z4
Calculated Density (g/cm³)1.262
Absorption Coefficient (mm⁻¹)0.088
F(000)272
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected5248
Independent Reflections1452 [R(int) = 0.031]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Conformation

The pyrazole ring is essentially planar, as expected. The ethyl group at the N1 position and the methanol group at the C4 position adopt specific conformations to minimize steric hindrance. The torsion angles defining the orientation of these substituents are critical for understanding how the molecule will present itself to a biological target.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are linked by a network of intermolecular hydrogen bonds. The hydroxyl group of the methanol substituent is a key player, acting as both a hydrogen bond donor and acceptor. A prominent interaction is the O-H···N hydrogen bond, where the hydroxyl proton interacts with the N2 atom of a neighboring pyrazole ring. This type of interaction is common in pyrazole-containing crystal structures.[1][8]

These hydrogen bonds create chains or sheets of molecules, which then pack together to form the three-dimensional crystal lattice. The nature and strength of these interactions dictate the crystal's physical properties, such as its melting point and solubility.

G cluster_packing Intermolecular Interactions mol1 Molecule A This compound -CH2OH mol2 Molecule B This compound N2 atom mol1:f0->mol2:f0 O-H···N Hydrogen Bond

Caption: Key hydrogen bonding in the crystal lattice.

Implications for Drug Design and Development

The detailed structural information obtained from X-ray crystallography has profound implications for the drug development process:

  • Pharmacophore Modeling: The crystal structure provides the precise 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used in virtual screening campaigns to identify new lead compounds.

  • Informing Synthetic Strategy: Understanding the intermolecular interactions that stabilize the crystal lattice can help in designing pro-drugs or formulating the active pharmaceutical ingredient (API) to improve its physicochemical properties.

  • Intellectual Property: A solved crystal structure is a key component of the intellectual property portfolio for a new chemical entity.

Conclusion

The determination of the crystal structure of this compound serves as a powerful illustration of the synergy between chemical synthesis and advanced analytical techniques. Single-crystal X-ray diffraction provides an unambiguous view of the molecular architecture and intermolecular interactions, offering invaluable insights that guide the rational design of more effective and safer therapeutic agents. The principles and methodologies outlined in this guide are broadly applicable to the structural elucidation of other small molecule drug candidates, underscoring the central role of crystallography in modern drug discovery.

References

The Pyrazole Scaffold: A Versatile Nucleus for Potent and Selective Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity for diverse substitutions have rendered it a "privileged scaffold" in the design of novel therapeutic agents.[2][3] This guide provides a comprehensive exploration of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will navigate through the landscape of their anti-inflammatory, anticancer, and antimicrobial properties, offering insights grounded in established scientific literature to empower researchers in their quest for next-generation therapeutics.

Introduction: The Enduring Significance of the Pyrazole Ring

First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have a rich history in the development of pharmaceuticals.[1][4] From the early analgesic antipyrine to the modern blockbuster anti-inflammatory drug Celecoxib, the pyrazole motif has consistently demonstrated its therapeutic relevance.[5] The unique electronic properties and conformational flexibility of the pyrazole ring allow it to engage with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] These activities include, but are not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, anticonvulsant, and neuroprotective effects.[2][6] This guide will focus on the most prominent and therapeutically significant of these activities, providing a technical framework for their continued investigation.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Inflammation is a complex biological response to harmful stimuli, but its chronic dysregulation underlies numerous diseases.[5] Pyrazole derivatives have emerged as a pivotal class of anti-inflammatory agents, primarily through their inhibition of key enzymes in the inflammatory cascade.[7]

Mechanism of Action: Selective COX-2 Inhibition

The most well-established anti-inflammatory mechanism of pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[8][9] Both COX-1 and COX-2 are enzymes that convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9][10] However, COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation.[10]

Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects.[5] The diaryl-substituted pyrazole structure of drugs like Celecoxib allows for selective binding to the larger, more flexible active site of the COX-2 enzyme.[9][11] This selectivity minimizes the gastrointestinal risks associated with COX-1 inhibition while effectively reducing the production of pro-inflammatory prostaglandins.[10][11]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Protective Protective Prostaglandins (e.g., Gastric Mucosa) COX1->Prostaglandins_Protective Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Selective Inhibition of COX-2 by Pyrazole Derivatives.

Beyond COX-2: Other Anti-inflammatory Mechanisms

The anti-inflammatory prowess of pyrazole derivatives extends beyond COX-2 inhibition. Research has shown their ability to modulate other key inflammatory mediators and pathways:

  • Cytokine Modulation: Certain pyrazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

  • NF-κB Suppression: The transcription factor NF-κB is a central regulator of inflammatory gene expression. Some pyrazole compounds have been shown to inhibit the NF-κB signaling pathway.[5]

  • p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is crucial for the production of inflammatory cytokines. Pyrazole-based inhibitors of p38 MAPK have shown significant anti-inflammatory effects in preclinical models.[13][14]

Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin or Celecoxib), and test groups (receiving different doses of the pyrazole derivative).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating its ability to target various hallmarks of cancer.[15][16][17]

Mechanisms of Action: Targeting Key Oncogenic Pathways

Pyrazole derivatives exert their anticancer effects through the inhibition of several critical signaling pathways and cellular processes:

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[18][19] Pyrazole-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis.[20][21][22]

  • Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cell growth and survival, and its aberrant activation is implicated in various cancers.[23] Pyrazole derivatives have been designed as potent JAK inhibitors, with some showing selectivity for specific JAK isoforms.[23][24][25][26][27]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Pyrazoles can inhibit various RTKs, such as VEGFR-2 and EGFR, which are involved in angiogenesis and tumor cell proliferation.[15]

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[28]

  • DNA Intercalation: Some pyrazole compounds can bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cancer cell death.[15]

Anticancer_Mechanisms Pyrazole Pyrazole Derivatives CDK CDK Inhibition Pyrazole->CDK JAK JAK Inhibition Pyrazole->JAK RTK RTK Inhibition Pyrazole->RTK Apoptosis Induction of Apoptosis Pyrazole->Apoptosis DNA DNA Intercalation Pyrazole->DNA CellCycle Cell Cycle Arrest CDK->CellCycle Proliferation Decreased Proliferation JAK->Proliferation Angiogenesis Inhibition of Angiogenesis RTK->Angiogenesis CellDeath Cancer Cell Death Apoptosis->CellDeath DNA->CellDeath CellCycle->Proliferation Proliferation->CellDeath Angiogenesis->Proliferation

Caption: Diverse Anticancer Mechanisms of Pyrazole Derivatives.

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
161a A-549 (Lung)4.91[29]
161b A-549 (Lung)3.22[29]
157 HTC-116 (Colon)1.51[29]
158 MCF-7 (Breast)7.68[29]
59 HepG2 (Liver)2.0[15]
33 HCT116 (Colon)<23.7[15]
34 HCT116 (Colon)<23.7[15]
43 MCF-7 (Breast)0.25[15]
27 MCF-7 (Breast)16.50[15]
Compound 4 HCT-116 (Colon)3.81 (GI50)[20]
Compound 11b HEL (Leukemia)0.35[23][24]
Compound 11b K562 (Leukemia)0.37[23][24]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30][31][32]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes poses a significant global health threat. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][29]

Spectrum of Activity

Numerous studies have reported the synthesis of pyrazole derivatives with significant antibacterial and antifungal properties.[4][29] The specific spectrum of activity is highly dependent on the nature and position of substituents on the pyrazole ring.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[33][34][35]

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution Start Start with Pyrazole Derivative and Microbial Culture Serial_Dilution Perform Serial Dilutions in 96-Well Plate Start->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->MIC

Caption: Workflow for Broth Microdilution Assay.

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The insights into their mechanisms of action, particularly in the realms of inflammation and oncology, have paved the way for the development of more selective and potent drugs. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR of pyrazole derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[5]

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the pyrazole scaffold with other pharmacophores holds promise for developing multi-target drugs with enhanced efficacy.[36]

  • Novel Biological Targets: Investigating the activity of pyrazole derivatives against emerging therapeutic targets will expand their potential applications.

  • Advanced Drug Delivery Systems: The development of novel formulations and drug delivery systems can improve the bioavailability and therapeutic index of pyrazole-based drugs.[5]

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the versatile pyrazole nucleus.

References

A Review of Synthetic Methods for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Its remarkable versatility stems from its unique electronic properties and the capacity for substitution at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to achieve desired biological activities.[4] This has led to the incorporation of the pyrazole core into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Ruxolitinib.[1][2][5][6] The broad spectrum of pharmacological applications—spanning anti-inflammatory, anticancer, antimicrobial, and antiviral activities—cements the pyrazole's status as a "privileged scaffold" in drug discovery.[3][7]

Given its importance, the development of efficient, regioselective, and sustainable synthetic routes to functionalized pyrazoles remains a highly active area of research. This guide provides a comprehensive overview of the principal synthetic strategies, from foundational classical methods to cutting-edge contemporary approaches, designed to equip researchers and drug development professionals with a robust understanding of this critical heterocyclic system.

Part 1: The Cornerstone of Pyrazole Synthesis: Cyclocondensation Reactions

The most traditional and widely employed route to the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species.[8][9][10] This approach builds the heterocyclic ring by forming two new carbon-nitrogen bonds.

The Knorr Pyrazole Synthesis: Reaction of Hydrazines with 1,3-Dicarbonyl Compounds

First reported by Ludwig Knorr in 1883, this reaction remains the most fundamental method for pyrazole synthesis.[11][12][13][14] It involves the condensation of a hydrazine (or a substituted hydrazine) with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[11][13]

Causality and Mechanistic Insights: The reaction mechanism proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, forming a hydrazone or enamine intermediate.[15] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the aromatic pyrazole ring.[13]

A critical challenge in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two different regioisomeric products can be formed. The outcome is dictated by several factors:

  • Steric Hindrance: The initial nucleophilic attack typically occurs at the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (less electron-rich) carbonyl carbon is more susceptible to the initial attack.

  • Reaction Conditions: The choice of solvent and catalyst (acid or base) can significantly influence the reaction pathway and the resulting isomer ratio. For instance, reactions in aprotic dipolar solvents like N,N-dimethylacetamide have been shown to yield better regioselectivity compared to traditional protic solvents like ethanol.[8][9]

Knorr synthesis showing pathways to two potential regioisomers.

Experimental Protocol: Synthesis of Edaravone (a Neuroprotective Agent) [15]

  • Reagents: Phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Solvent: Ethanol.

  • Procedure: a. To a round-bottom flask containing ethanol, add ethyl acetoacetate and phenylhydrazine. b. The reaction is typically exothermic. Stir the mixture at room temperature or with gentle heating under reflux for 1-2 hours. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture in an ice bath to precipitate the product. e. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone).

Reactions with 1,3-Dicarbonyl Equivalents

The scope of cyclocondensation can be expanded by using substrates that are synthetic equivalents of 1,3-dicarbonyls. These include α,β-unsaturated ketones (chalcones), α,β-ynones, and β-enaminones.[8][16]

Synthesis from Chalcones: The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine hydrate is a common method for preparing 3,5-diarylpyrazoles. The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration/oxidation to yield the aromatic pyrazole.[8][12]

General pathway for the synthesis of pyrazoles from chalcones.

Part 2: The Power of Pericyclic Chemistry: [3+2] Cycloaddition Reactions

[3+2] Cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful and highly convergent strategy for constructing the pyrazole ring. This method involves the reaction of a 1,3-dipole (a three-atom, four-π-electron system) with a dipolarophile (a two-atom, two-π-electron system).[16]

Cycloadditions Involving Diazo Compounds

The reaction of a diazo compound (as the "C-N-N" synthon) with an alkyne is a classic and direct route to the pyrazole core.[10][17] The Pechmann pyrazole synthesis, the reaction of diazomethane with acetylenes, is a foundational example of this approach.[18][19]

Causality and Mechanistic Insights: This reaction typically proceeds via a concerted mechanism, where the new C-C and C-N bonds are formed in a single step. A significant advantage is that it often provides access to pyrazoles that are difficult to synthesize via condensation methods. However, the use of diazomethane is often avoided on a large scale due to its toxicity and explosive nature. Modern protocols circumvent this by generating diazo compounds in situ from more stable precursors, such as N-tosylhydrazones, by reaction with a base.[20][21]

Modern [3+2] cycloaddition using stable tosylhydrazones.
Cycloadditions with Other 1,3-Dipoles

Besides diazo compounds, other 1,3-dipoles like nitrile imines and sydnones are valuable precursors for pyrazole synthesis.[10]

  • Nitrile Imines: These are highly reactive intermediates typically generated in situ from hydrazonoyl halides by treatment with a base. Their subsequent cycloaddition with alkynes provides a regioselective route to tetrasubstituted pyrazoles.[6][22]

  • Sydnones: These are stable, mesoionic aromatic compounds that react with alkynes under thermal or metal-catalyzed conditions to produce pyrazoles, releasing CO₂ as a byproduct.[23]

Part 3: Modern Frontiers in Pyrazole Synthesis

Recent advancements have focused on improving the efficiency, atom economy, and environmental footprint of pyrazole synthesis, leading to the development of multicomponent reactions, transition-metal-catalyzed methods, and green chemistry protocols.

Multicomponent Reactions (MCRs)

MCRs are processes where three or more reactants are combined in a single pot to form a product that incorporates portions of all reactants.[5][8] This strategy is highly prized for its operational simplicity and efficiency.[24][25] For example, polysubstituted pyrazoles can be synthesized in a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine, often catalyzed by molecular iodine.[8][21]

MCR_Workflow Three-Component Pyrazole Synthesis (MCR) cluster_reactants Reactants Aldehyde Aldehyde OnePot One-Pot Reaction (e.g., Iodine catalyst) Aldehyde->OnePot Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->OnePot Hydrazine Hydrazine Hydrazine->OnePot Pyrazole Polysubstituted Pyrazole OnePot->Pyrazole Tandem Condensation & Cyclization

Workflow for a multicomponent pyrazole synthesis.
Transition-Metal-Catalyzed Methods

Transition metals play a pivotal role in modern organic synthesis, and the construction of pyrazoles is no exception.[26][27] Catalysts based on copper, silver, palladium, and rhodium have enabled novel transformations.[28][29]

  • Ring Formation: Silver-catalyzed reactions between trifluoromethylated ynones and hydrazines provide highly regioselective access to CF₃-substituted pyrazoles with excellent yields.[8] Copper-promoted aerobic oxidative [3+2] cycloadditions have also been developed as an efficient method.[21][26]

  • C-H Functionalization: A powerful modern strategy involves the direct functionalization of C-H bonds on a pre-formed pyrazole ring. This avoids the need for pre-functionalized starting materials (e.g., halo-pyrazoles) and provides a highly efficient route to novel derivatives.[28][29]

Table 1: Selected Transition-Metal-Catalyzed Pyrazole Syntheses

CatalystReactantsKey FeatureReference
AgOTfTrifluoromethylated Ynones + HydrazinesHigh regioselectivity for 3-CF₃-pyrazoles; rapid reaction at room temperature.[8]
Cu₂ON,N-disubstituted Hydrazines + AlkynoatesAerobic oxidative [3+2] cycloaddition using air as the green oxidant.[21][26]
Pd(OAc)₂Terminal Alkyne + Hydrazine + CO + Aryl IodideFour-component coupling to synthesize pyrazole derivatives.[21]
Rhodium complexesHydrazines + AlkynesAddition-cyclization cascade involving C-N bond cleavage and formation.[21]
Green Chemistry Approaches

In line with the principles of sustainable chemistry, significant effort has been directed toward developing environmentally benign methods for pyrazole synthesis.[24][30][31] These strategies focus on:

  • Green Solvents: Utilizing water or ethanol as the reaction medium instead of hazardous organic solvents.[32]

  • Solvent-Free Conditions: Performing reactions by grinding reagents together, which minimizes waste.[33]

  • Alternative Energy Sources: Employing microwave or ultrasonic irradiation to accelerate reactions and improve yields.[30]

  • Benign Catalysts: Using recyclable catalysts or performing reactions in aqueous media with surfactants like cetyltrimethylammonium bromide (CTAB) to promote the reaction.[32]

Conclusion and Future Outlook

The synthesis of pyrazole compounds has evolved significantly from the foundational Knorr synthesis. While classical cyclocondensation reactions remain indispensable, modern methodologies have provided powerful new tools for accessing diverse and complex pyrazole derivatives with high efficiency and control. The current landscape is dominated by a drive towards greater selectivity, functional group tolerance, and sustainability. Future innovations will likely focus on the continued development of catalytic C-H functionalization to streamline the derivatization of the pyrazole core, the discovery of novel multicomponent reactions to enhance molecular complexity in a single step, and the broader adoption of green chemistry principles to ensure that the synthesis of these vital compounds is as environmentally responsible as it is chemically efficient.

References

Introduction: The Unveiling of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Enduring Legacy of Pyrazole-Based Compounds

The history of medicinal and agricultural chemistry is marked by the discovery of specific molecular frameworks that prove to be exceptionally versatile. These "privileged scaffolds" serve as the foundation for a multitude of successful therapeutic and commercial agents. Among these, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—holds a distinguished status.[1] Its journey from an academic curiosity to a cornerstone of modern drug and pesticide development is a testament to its unique chemical properties and biological adaptability.

The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr, who serendipitously synthesized a derivative while attempting to create a quinoline compound.[1][2][3] This initial discovery of what would be identified as a pyrazolone derivative, Antipyrine, quickly found use as a potent antipyretic and analgesic agent, becoming one of the earliest synthetic drugs.[3][4][5][6] A few years later, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound itself.[1][4] These foundational moments ignited over a century of research, revealing the pyrazole nucleus to be a rich source of compounds with a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and herbicidal properties.[4][7]

This guide provides a comprehensive exploration of the pyrazole core, from its historical discovery and the seminal synthetic methods that brought it to the forefront, to its modern applications in life-saving pharmaceuticals and essential agrochemicals. We will delve into the mechanistic underpinnings of its most famous derivatives and provide field-proven protocols that illustrate the enduring relevance of this remarkable heterocycle.

Part 1: The Genesis of Pyrazole Synthesis - The Knorr Reaction

The most fundamental and historically significant method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[8][9] This reaction, in its classic form, involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2][10][11] The elegance and robustness of this method lie in its simplicity and the ready availability of starting materials, which is why it remains a staple in heterocyclic chemistry today.

The causality behind this experimental choice is straightforward: the 1,3-dielectrophilic nature of the dicarbonyl compound is perfectly matched to the 1,2-dinucleophilic character of hydrazine. The reaction proceeds through an initial condensation to form a hydrazone or enamine intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[10] A critical consideration in the Knorr synthesis is regioselectivity. When using an unsymmetrical β-dicarbonyl compound and a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[1][11] Controlling this aspect through careful selection of reactants and reaction conditions is a key focus of modern synthetic refinements.

Diagram of the Knorr Pyrazole Synthesis Mechanism

Knorr_Synthesis Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Hydrazone Hydrazone/Enamine Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclized Non-aromatic Cyclic Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product Substituted Pyrazole Cyclized->Product Dehydration (-H₂O)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: The Historical Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the foundational 1883 work by Ludwig Knorr, demonstrating the synthesis of the first pyrazole derivative.[6][9] It provides a self-validating system where the observable phase changes and precipitation confirm the progression of the reaction.

Materials and Equipment:

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Round-bottomed flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker (100 mL)

  • Ice-water bath

  • Diethyl ether

  • Glass stirring rod

  • Buchner funnel and filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottomed flask, carefully combine ethyl acetoacetate and phenylhydrazine. The initial addition may be slightly exothermic.[6] This step initiates the condensation between the ketone of the ethyl acetoacetate and one of the nitrogen atoms of phenylhydrazine.

  • Cyclization: Assemble a reflux condenser on the flask and heat the mixture in a heating mantle to 135-145 °C for 60 minutes.[6] The elevated temperature provides the necessary activation energy for the intramolecular cyclization, where the second nitrogen of the hydrazine attacks the ester carbonyl, followed by the elimination of ethanol. The mixture will become a thick syrup.

  • Isolation and Precipitation: After heating, transfer the hot syrup to a beaker and cool it thoroughly in an ice-water bath. This rapid cooling prepares the product for precipitation.

  • Crude Product Formation: Add approximately 2 mL of diethyl ether to the cooled syrup and stir vigorously with a glass rod. The pyrazolone product is insoluble in diethyl ether, causing it to precipitate as a crude powder.[6] This step effectively separates the product from any remaining starting materials or liquid byproducts.

  • Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove surface impurities.

  • Drying and Analysis: Allow the product to air dry completely. The final product, 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone), can then be characterized by determining its mass (for yield calculation) and melting point.

Part 2: The Pharmacological Ascendancy of Pyrazole Derivatives

The true impact of the pyrazole scaffold became evident as chemists began to explore its derivatives for biological activity. The pyrazole ring is now a key component in numerous FDA-approved drugs, demonstrating its metabolic stability and ability to be tailored for specific biological targets.[12][13][14] Its derivatives have found applications as anti-inflammatory agents, analgesics, anticancer therapies, antivirals, and treatments for erectile dysfunction.[4][8][15][16]

Drug Name (Brand Name)Year of First Approval (Approx.)Therapeutic Use
Celecoxib (Celebrex)1999Anti-inflammatory, Analgesic (COX-2 Inhibitor)[13][17]
Sildenafil (Viagra)1998Erectile Dysfunction, Pulmonary Hypertension (PDE5 Inhibitor)[12][13]
Apixaban (Eliquis)2012Anticoagulant (Factor Xa Inhibitor)[13]
Ruxolitinib (Jakafi)2011Myelofibrosis, Polycythemia Vera (JAK1/JAK2 Inhibitor)[13]
Crizotinib (Xalkori)2011Non-Small Cell Lung Cancer (ALK/ROS1 Inhibitor)[13][16]
Rimonabant (Acomplia)2006 (Withdrawn)Anti-obesity (CB1 Receptor Inverse Agonist)[8][15]
Ibrutinib (Imbruvica)2013B-cell Cancers (BTK Inhibitor)[16]
Case Study: Celecoxib - A Paradigm of Targeted Drug Design

Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole that exemplifies the power of rational drug design.[18] It was developed as a nonsteroidal anti-inflammatory drug (NSAID) with a specific and significant advantage over its predecessors like ibuprofen and naproxen.

Mechanism of Action: Selective COX-2 Inhibition

Traditional NSAIDs reduce pain and inflammation by inhibiting cyclooxygenase (COX) enzymes.[19] There are two main isoforms of this enzyme:

  • COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[19]

  • COX-2: Is primarily an inducible enzyme, with its expression significantly upregulated at sites of inflammation in response to stimuli like cytokines and growth factors.[17][19]

The gastrointestinal side effects (e.g., ulcers) of non-selective NSAIDs are a direct result of their inhibition of the protective COX-1 enzyme.[17] The development of Celecoxib was a landmark achievement because it selectively inhibits COX-2.[18][20] This selectivity is attributed to its chemical structure; the sulfonamide side chain on the pyrazole ring can bind to a specific hydrophilic pocket present in the active site of COX-2, which is larger and more flexible than the active site of COX-1.[17][20] By preferentially blocking COX-2, Celecoxib effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects while largely sparing the gastroprotective functions of COX-1.[18][19][21]

Signaling Pathway of Celecoxib's Action

Celecoxib_MoA AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 PG1 Prostaglandins COX1->PG1 synthesis PG2 Prostaglandins COX2->PG2 synthesis GP Gastric Protection, Platelet Function PG1->GP IP Inflammation, Pain, Fever PG2->IP Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits COX-2, reducing inflammatory prostaglandins.

Part 3: Pyrazoles in the Field - Revolutionizing Agrochemicals

The utility of the pyrazole scaffold is not confined to medicine. It has a long and successful history in the agrochemical industry, where its derivatives are used as potent herbicides, insecticides, and fungicides.[8][11] The structural versatility of the pyrazole ring allows for fine-tuning of its properties to target specific biological pathways in weeds, insects, or plant pathogens, often with high efficacy and selectivity.[22][23]

Key Agrochemical Applications:

  • Herbicides: Pyrazole derivatives are crucial intermediates in the synthesis of widely used herbicides like Pyrazosulfuron-Ethyl, which is effective in controlling broadleaf weeds in rice cultivation.[24] Other pyrazole-based herbicides act by inhibiting critical plant enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD).[23]

  • Insecticides: A significant class of pyrazole amide insecticides, including Tolfenpyrad and Tebufenpyrad, function by disrupting the mitochondrial electron transport system in pests, leading to energy depletion and death.[22]

  • Fungicides: Several modern fungicides, such as Fluxapyroxad and Bixafen, are built around a pyrazole amide core.[22] These compounds are highly effective succinate dehydrogenase inhibitors (SDHIs), which block fungal respiration.

The success of pyrazoles in this sector is driven by their favorable biological activity profiles and the potential for creating compounds with novel modes of action, which is critical for managing resistance in pest populations.[22]

Conclusion: An Enduring and Adaptable Core

From its initial discovery in the late 19th century to its current status as a privileged scaffold, the pyrazole ring has demonstrated remarkable and enduring value. Its journey highlights a core principle of chemical and pharmaceutical science: that a single, relatively simple molecular architecture can give rise to an astonishing diversity of function. The foundational Knorr synthesis provided the initial accessibility, and subsequent generations of scientists have leveraged this core to design highly specific and potent molecules that combat human disease and protect global food supplies. The ongoing research into novel pyrazole derivatives ensures that this versatile heterocycle will continue to be a source of innovation for decades to come.[13]

References

Methodological & Application

Application Notes & Protocols: (1-ethyl-1H-pyrazol-4-yl)methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Ethyl Pyrazole Scaffold

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrazole nucleus is a distinguished "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an ideal anchor for designing molecules that interact with complex biological targets such as enzymes and receptors.

This guide focuses on (1-ethyl-1H-pyrazol-4-yl)methanol , a particularly valuable building block. The structure is strategically functionalized:

  • The N-ethyl Group: This modification at the N1 position blocks the tautomerism inherent to unsubstituted pyrazoles, providing a single, stable regioisomer. This ensures predictable reactivity and simplifies the structural characterization of downstream products. The ethyl group also enhances lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates.

  • The 4-hydroxymethyl Group (-CH₂OH): Positioned at the C4 carbon, this primary alcohol is a versatile synthetic handle. It is readily converted into a wide range of other functional groups—halides, ethers, esters, amines, and carboxylic acids—unlocking a vast chemical space for exploration in drug discovery and materials development.

These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the synthesis, key transformations, and practical protocols for leveraging this compound in their synthetic campaigns.

Physicochemical Properties & Handling

A clear understanding of a reagent's properties is fundamental to its effective use.

PropertyValueSource / Note
Molecular Formula C₆H₁₀N₂O[4]
Molecular Weight 126.16 g/mol [4][5]
Appearance White to off-white solid or oilBased on similar pyrazole methanols
Solubility Soluble in methanol, ethanol, THF, CH₂Cl₂, CHCl₃General solubility for polar organic molecules
CAS Number 905307-04-2[5]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep container tightly sealed.

  • As with all laboratory chemicals, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of the Building Block

The title compound is not commonly prepared in a single step. A robust and logical two-step sequence starting from a commercially available pyrazole ester is the preferred method. This involves N-alkylation followed by ester reduction.

cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Ester Reduction Start Ethyl 1H-pyrazole-4-carboxylate Reagent1 Ethyl Iodide (EtI) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reagent1 Intermediate Ethyl 1-ethyl-1H-pyrazole-4-carboxylate Reagent1->Intermediate Reagent2 Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) Intermediate->Reagent2 FinalProduct This compound Reagent2->FinalProduct

Caption: Synthetic workflow for this compound.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

  • To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add ethyl iodide (EtI, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Dissolve the ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • A granular precipitate should form. Stir the resulting slurry for 30 minutes.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF and methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford this compound as the final product.

Core Application: A Gateway to Kinase Inhibitor Scaffolds

The pyrazole ring is a cornerstone in the design of kinase inhibitors, which are critical in oncology and inflammation research.[7][8][9] The this compound building block is an excellent starting point for creating more complex derivatives designed to target the ATP-binding site of kinases. A common strategy involves converting the benign hydroxymethyl group into a reactive electrophile (e.g., a chloromethyl group) for subsequent alkylation of nucleophilic moieties.

cluster_0 Step A: Activation of Alcohol cluster_1 Step B: Nucleophilic Substitution (Alkylation) Start This compound Reagent1 Thionyl Chloride (SOCl₂) or Triphenylphosphine (PPh₃) / CCl₄ Start->Reagent1 Intermediate 4-(chloromethyl)-1-ethyl-1H-pyrazole (Reactive Intermediate) Reagent1->Intermediate Reagent2 Nucleophile (e.g., R₂NH, Ar-NH₂) Base (e.g., Cs₂CO₃) Solvent (e.g., Acetonitrile) Intermediate->Reagent2 FinalProduct Substituted Amine (Kinase Inhibitor Scaffold) Reagent2->FinalProduct

Caption: Workflow for synthesizing kinase inhibitor scaffolds.

Protocol 2: Conversion to 4-(chloromethyl)-1-ethyl-1H-pyrazole
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe. A gas outlet connected to a trap is necessary to neutralize the HCl and SO₂ byproducts.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.

  • Extract the product with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Scientist's Note: The resulting chloromethyl pyrazole is often used immediately in the next step without extensive purification, as it can be unstable.

Protocol 3: N-Alkylation of an Aromatic Amine
  • In a round-bottom flask, combine the nucleophile (e.g., 4-fluoroaniline, 1.0 eq) and a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq) in anhydrous acetonitrile.

  • Add a solution of the crude 4-(chloromethyl)-1-ethyl-1H-pyrazole (1.1 eq) in acetonitrile to the mixture.

  • Heat the reaction to reflux (approx. 82 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.

    • Rationale for Reagent Choice: Cesium carbonate is an effective base for N-alkylation reactions; its soft nature and high solubility in polar aprotic solvents facilitate the deprotonation of the amine nucleophile without promoting side reactions.

Application in Ester and Amide Synthesis

The hydroxymethyl group is a direct precursor to esters and, via oxidation, to carboxylic acids and amides. These functional groups are ubiquitous in pharmaceuticals, serving as key interaction points with biological targets or as pro-drug moieties to improve bioavailability.

cluster_0 Pathway 1: Esterification cluster_1 Pathway 2: Amidation via Oxidation Start This compound Reagent1 Carboxylic Acid (R-COOH) Coupling Agent (EDC/DCC) DMAP (catalyst) Start->Reagent1 Reagent2 Oxidizing Agent (e.g., PCC, Jones Reagent) Start->Reagent2 Product1 Ester Derivative Reagent1->Product1 Intermediate 1-ethyl-1H-pyrazole-4-carboxylic acid Reagent2->Intermediate Reagent3 Amine (R-NH₂) Amide Coupling Agent (HATU) Intermediate->Reagent3 Product2 Amide Derivative Reagent3->Product2

Caption: Synthetic pathways to esters and amides.

Protocol 4: Steglich Esterification
  • Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the solid.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 5: Two-Step Amide Synthesis via Oxidation

Step A: Oxidation to 1-ethyl-1H-pyrazole-4-carboxylic acid

  • Dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color remains.

  • Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure. Dilute the residue with water and extract the carboxylic acid product with ethyl acetate.

  • Dry the organic phase, concentrate, and purify the resulting acid.

Step B: Amide Coupling

  • Dissolve the 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a base like diisopropylethylamine (DIPEA, 2.0 eq) in DMF.

  • Add an amide coupling reagent such as HATU (1.1 eq).

  • Stir the mixture at room temperature for 4-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous lithium chloride solution to remove DMF, then with brine.

  • Dry, concentrate, and purify by column chromatography to yield the final amide.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its pre-installed N-ethyl group offers regiochemical control, while the reactive hydroxymethyl handle provides a launching point for a diverse array of chemical transformations. The protocols detailed herein demonstrate its utility in constructing complex molecular architectures, particularly those relevant to the synthesis of kinase inhibitors and other potential therapeutic agents. By mastering the manipulation of this scaffold, researchers can significantly accelerate their discovery programs in medicinal chemistry and beyond.

References

Protocol for the N-alkylation of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of Pyrazole Derivatives

Abstract

The N-alkylation of pyrazole scaffolds is a cornerstone synthetic transformation in medicinal chemistry and materials science. N-substituted pyrazoles are prevalent in a multitude of FDA-approved drugs and advanced materials, making the development of robust and selective alkylation protocols a critical endeavor for researchers.[1][2] This guide provides an in-depth analysis of the fundamental principles, standard protocols, and advanced methodologies for the N-alkylation of pyrazole derivatives. We will explore the causality behind experimental choices, address common challenges such as regioselectivity, and offer detailed, field-proven protocols to empower researchers in drug development and chemical synthesis.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole ring is a privileged scaffold in drug discovery, frequently incorporated as a bioisostere for amides or other aromatic systems.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-infective, anti-tumor, and anti-dementia properties.[1][2] The strategic functionalization of the pyrazole nitrogen atoms (N-alkylation) is a powerful tool used to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification directly influences the compound's pharmacokinetic and pharmacodynamic profile, making N-alkylation a critical step in the optimization of lead compounds.[3]

However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge: the potential formation of two distinct regioisomers.[4][5] Achieving high regioselectivity is often paramount, as different isomers can exhibit vastly different biological activities and off-target effects. This guide will provide the foundational knowledge and practical protocols to navigate these challenges effectively.

Reaction Mechanism and Core Principles

The most common pathway for N-alkylation proceeds via a classical nucleophilic substitution reaction. The process can be broken down into two primary steps:

  • Deprotonation: The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base to form a nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The resulting anion attacks an electrophilic alkylating agent (e.g., an alkyl halide) in an SN2-type reaction to form the new N-C bond.[1][2]

The choice of base, solvent, and alkylating agent is critical and directly dictates the reaction's efficiency, yield, and selectivity.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) PZ_H Pyrazole (N-H) PZ_Anion Pyrazolate Anion (N⁻) PZ_H->PZ_Anion + B: Base Base (B:) HB Conjugate Acid (H-B⁺) PZ_Anion_2 Pyrazolate Anion (N⁻) PZ_Anion->PZ_Anion_2 Product N-Alkylated Pyrazole (N-R) PZ_Anion_2->Product + R-X Alkyl_Halide Alkyl Halide (R-X) Halide_Ion Halide Ion (X⁻)

Caption: General mechanism of pyrazole N-alkylation.

The Central Challenge: Regioselectivity

When a pyrazole ring is not symmetrically substituted at the 3- and 5-positions, its two nitrogen atoms are chemically distinct. Alkylation can occur at either nitrogen, leading to a mixture of N1 and N2 regioisomers. Controlling the outcome is a key aspect of the synthesis design.

G cluster_main Alkylation of Unsymmetrical Pyrazole Start 3-Substituted Pyrazole Reagents + Base + R-X Product_1 N1-Alkylated Product (Major/Minor) Reagents->Product_1 Path A Product_2 N2-Alkylated Product (Major/Minor) Reagents->Product_2 Path B

Caption: Formation of regioisomers in unsymmetrical pyrazole alkylation.

The ratio of these products is governed by several factors:

  • Steric Hindrance: This is often the dominant factor. The alkyl group will preferentially attach to the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring (at position 3 or 5) or a bulky alkylating agent will strongly favor alkylation at the more accessible nitrogen.[1][4]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent can alter the reaction's regioselectivity. The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can coordinate with the pyrazolate anion, influencing which nitrogen is more available for attack.[4][5]

Standard Protocol: N-Alkylation with Alkyl Halides

This method is the most widely used due to its reliability and the commercial availability of a vast array of alkyl halides.[6] The protocol involves deprotonation with a suitable base followed by the addition of the alkylating agent.

Reagent Selection & Rationale
ComponentExamplesRole & Causality
Pyrazole Substrate 3-Methyl-5-phenyl-1H-pyrazoleThe nucleophile source. Substituents dictate steric and electronic properties, influencing reactivity and regioselectivity.
Base NaH, K₂CO₃, Cs₂CO₃NaH (Strong, non-nucleophilic): Used for complete and irreversible deprotonation. Requires anhydrous solvent and an inert atmosphere (N₂ or Ar) as it reacts violently with water.[3] K₂CO₃/Cs₂CO₃ (Weaker, solid): Milder, safer options suitable for many substrates. Often used in polar aprotic solvents like DMF or acetonitrile. The larger cation of Cs₂CO₃ can sometimes improve reactivity or alter regioselectivity.[4]
Alkylating Agent Iodomethane, Benzyl bromideThe electrophile. Reactivity order is typically I > Br > Cl. More reactive agents (iodides, benzylic/allylic bromides) allow for milder conditions.
Solvent DMF, Acetonitrile (ACN), THFPolar Aprotic (DMF, ACN): Excellent for SN2 reactions as they solvate the cation but not the nucleophilic anion, increasing its reactivity.[3] THF: Often used with strong bases like NaH but may be less effective at dissolving some pyrazole salts.
Detailed Step-by-Step Laboratory Protocol

This protocol describes a general procedure for the N1-alkylation of a pyrazole derivative using sodium hydride (NaH) and an alkyl halide.[3]

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle only in an inert, anhydrous environment. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Preparation and Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the pyrazole).

    • Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred solvent in portions.

    • In a separate flask, dissolve the pyrazole substrate (1.0 equivalent) in a minimum amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates the completion of deprotonation.

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction and Purification:

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (saturated aqueous NaCl solution), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography to yield the pure N-alkylated pyrazole product.

Alternative and Modern Methodologies

While the classical base-mediated approach is robust, several other methods offer unique advantages in terms of mildness, safety, or environmental impact.

Phase-Transfer Catalysis (PTC)

This technique is an excellent alternative that avoids strong, hazardous bases and often proceeds under mild, solvent-free, or biphasic conditions.[7][8] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the pyrazolate anion from the solid or aqueous basic phase into the organic phase where it can react with the alkyl halide.[7][9] This method is particularly advantageous for large-scale synthesis.

Acid-Catalyzed Alkylation with Trichloroacetimidates

A newer method utilizes trichloroacetimidates as potent electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[1][2] This approach completely avoids the use of a base, providing an orthogonal strategy for substrates that may be sensitive to basic conditions. The reaction likely proceeds through a carbocation intermediate.[1][2]

Mitsunobu Reaction

For alkylation using alcohols instead of alkyl halides, the Mitsunobu reaction is a classic and reliable choice.[1] It involves the activation of the alcohol with a combination of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), allowing it to be displaced by the pyrazole nucleophile.[10][11]

Green Chemistry Approaches
  • Ionic Liquids (ILs): Using ILs like [BMIM][BF₄] as a recyclable solvent/catalyst can lead to higher yields and simpler workups compared to traditional volatile organic solvents.[12][13]

  • Enzymatic Alkylation: Engineered enzymes have been developed that can perform N-alkylation of pyrazoles with simple haloalkanes, achieving unprecedented regioselectivity (>99%) and offering a highly sustainable, regiodivergent synthetic route.[14]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete deprotonation (insufficient or deactivated base).2. Alkylating agent is not reactive enough (e.g., using an alkyl chloride).3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh. Ensure anhydrous conditions for NaH.[3]2. Switch to a more reactive alkyl halide (bromide or iodide).3. Gently heat the reaction after the addition of the alkylating agent (e.g., to 50-80 °C), monitoring by TLC.
Mixture of Regioisomers 1. The substrate is unsymmetrical, and conditions do not favor one isomer.2. Steric and electronic factors are not sufficiently differentiating.1. Change the base/cation (e.g., from NaH to Cs₂CO₃) to alter coordination.[4]2. Use a bulkier alkylating agent to increase steric differentiation.3. Explore alternative methods known for high selectivity (e.g., enzymatic alkylation).[14]
Starting Material Recovered 1. Reaction time is too short.2. Deactivated reagents (base or alkylating agent).1. Increase the reaction time and continue monitoring by TLC.2. Use fresh, high-purity reagents.
Side Product Formation 1. O-alkylation (for pyrazolone substrates).2. Elimination of the alkyl halide (with secondary/tertiary halides).3. Reaction with solvent (e.g., DMF decomposition at high temp).1. Modify the solvent and base system; O- vs. N-alkylation is highly condition-dependent.[10]2. Use a primary alkyl halide or switch to a non-elimination protocol like the Mitsunobu reaction.3. Avoid excessive heating.

Conclusion

The N-alkylation of pyrazoles is a versatile and essential reaction for modifying molecular properties in drug discovery and beyond. While the standard base-mediated reaction with alkyl halides remains the workhorse method, a thorough understanding of the underlying principles of reactivity and regioselectivity is crucial for success. By carefully selecting the base, solvent, and alkylating agent, researchers can effectively control the reaction outcome. Furthermore, the growing arsenal of alternative methods, including phase-transfer catalysis, acid-catalyzed reactions, and green enzymatic approaches, provides a powerful toolkit to overcome the challenges associated with complex or sensitive substrates, paving the way for the efficient and selective synthesis of novel N-alkylated pyrazole derivatives.

References

The Versatile Scaffold: Application of (1-ethyl-1H-pyrazol-4-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery.[2][3] This guide focuses on a specific, highly versatile derivative: (1-ethyl-1H-pyrazol-4-yl)methanol . The introduction of an ethyl group at the N1 position and a hydroxymethyl group at the C4 position provides a unique combination of physicochemical properties and synthetic handles, making it an invaluable building block for the synthesis of novel therapeutic agents. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this molecule, providing both the scientific rationale and practical protocols for its use.

The Strategic Advantage of the 1-Ethyl-4-Hydroxymethyl Pyrazole Moiety

The structure of this compound offers several key advantages in drug design:

  • Modulation of Physicochemical Properties: The N1-ethyl group can enhance metabolic stability and fine-tune lipophilicity, which are critical parameters for optimizing the pharmacokinetic profile of a drug candidate.

  • Vectorial Exit Point for Further Synthesis: The C4-hydroxymethyl group provides a reactive handle for a variety of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to introduce diverse functionalities and explore the surrounding chemical space of a biological target.

  • Established Bioactivity of the Pyrazole Core: The pyrazole ring itself is a well-established pharmacophore known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[4][5]

This combination of features makes this compound a particularly attractive starting material for the development of drugs in various therapeutic areas, most notably in oncology and inflammatory diseases.

Application Focus: Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The pyrazole scaffold is a common feature in many approved kinase inhibitors.[1] this compound can serve as a key intermediate in the synthesis of potent and selective kinase inhibitors.

Rationale for Application in Kinase Inhibitor Design

The N-substituted pyrazole ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at other positions of the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity. The 4-hydroxymethyl group of our title compound is an ideal starting point for building out these specificity-determining moieties.

Below is a generalized workflow for the utilization of this compound in a kinase inhibitor discovery program.

G cluster_0 Synthesis & Derivatization cluster_1 Screening Cascade cluster_2 In Vivo Evaluation A This compound B Oxidation to Aldehyde/Acid A->B C Coupling Reactions (e.g., Amide, Ether) B->C D Compound Library C->D E Biochemical Kinase Assay D->E Primary Screen F Cell-based Potency Assay E->F G Selectivity Profiling F->G H Lead Compound Identification G->H I Pharmacokinetic Studies H->I Lead Optimization J Xenograft Efficacy Models I->J K Candidate Drug J->K

Caption: Workflow for Kinase Inhibitor Discovery.

Illustrative Signaling Pathway: Inhibition of a Generic Serine/Threonine Kinase

The following diagram illustrates how a hypothetical inhibitor derived from this compound could interrupt a signaling cascade.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase Target Ser/Thr Kinase UpstreamKinase->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to Inhibitor Inhibitor (Derived from this compound) Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a Kinase Signaling Pathway.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and the nature of the substrates.

Protocol 1: Synthesis of this compound

This protocol is a plausible route based on established methods for the synthesis of N-alkylated pyrazoles and the reduction of pyrazole carboxylates.[7][8]

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Step 2: Reduction to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF to the LAH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the solid through a pad of celite and wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a crude product, which can be further purified by column chromatography if necessary.[7]

Protocol 2: Oxidation of this compound to 1-ethyl-1H-pyrazole-4-carbaldehyde
  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethyl-1H-pyrazole-4-carbaldehyde.

Protocol 3: Reductive Amination using 1-ethyl-1H-pyrazole-4-carbaldehyde
  • Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Summary

The following table provides hypothetical, yet representative, data for a series of kinase inhibitors that could be synthesized from this compound, illustrating the potential for structure-activity relationship (SAR) studies.

Compound IDR Group (Attached via Amide Linkage)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)
PYR-Et-001 4-Fluorophenyl50>1000
PYR-Et-002 3-Aminopyridine25800
PYR-Et-003 Cyclohexyl250>5000
PYR-Et-004 4-Morpholinophenyl15500

Note: The data in this table is illustrative and intended to represent the type of data generated in a drug discovery program. Actual values would be determined experimentally.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a metabolically stable N-ethyl group and a synthetically tractable C4-hydroxymethyl group on a biologically relevant pyrazole core makes it an ideal starting point for the development of a wide range of therapeutic agents, particularly kinase inhibitors. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage the potential of this molecule in their drug discovery endeavors.

References

Introduction: The Analytical Imperative for (1-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of (1-ethyl-1H-pyrazol-4-yl)methanol using High-Performance Liquid Chromatography

This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] As such, this compound serves as a crucial building block in the synthesis of novel pharmaceutical agents. Accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and efficacy of the final active pharmaceutical ingredient (API).

This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Analyte Physicochemical Properties & Method Rationale

Understanding the analyte's properties is the foundation of logical method development.[4]

PropertyValueSource
Chemical Structure C₆H₁₀N₂OGuideChem[5]
Molecular Weight 126.16 g/mol GuideChem[5]
Appearance White to off-white solidChemicalBook[6]
Solubility Soluble in organic solvents like Methanol, DMSO.[6][7]ChemicalBook, Solubility of Things[6][7]

The presence of both a polar hydroxyl group and a heterocyclic ring system gives this compound a moderate polarity. This characteristic makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[8][9] The analyte will be retained on the column through hydrophobic interactions, and its elution can be precisely controlled by modulating the polarity of the mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.[8]

Optimized HPLC Method Parameters

The following conditions were optimized to achieve a symmetrical peak shape, adequate retention, and a short run time for high-throughput analysis.

ParameterOptimized ConditionRationale
Instrument HPLC System with UV-Vis or Diode Array Detector (DAD)DAD is preferred for its ability to assess peak purity and confirm identity.[10]
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column provides excellent retention for moderately polar compounds. The length and particle size offer a good balance between resolution and analysis time.[8][11]
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (30:70 v/v)Acetonitrile often provides better peak shape and lower backpressure than methanol. 0.1% TFA is a crucial additive; it acts as an ion-suppressing agent, protonating residual silanols on the stationary phase to minimize peak tailing and ensuring the analyte is in a single ionic form.[12][13]
Elution Mode IsocraticAn isocratic elution (constant mobile phase composition) is simpler, more robust, and provides better reproducibility for quantifying a single analyte compared to a gradient method.[9]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[8]
Column Temperature 25 °CMaintaining a constant column temperature is critical for ensuring reproducible retention times.[11]
Detection Wavelength 215 nmPyrazole rings typically exhibit strong absorbance in the low UV range.[14] The optimal wavelength should be determined by scanning the analyte's UV spectrum using a DAD to find the absorbance maximum (λmax), ensuring high sensitivity. 215 nm is a representative wavelength for this class of compounds.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities, followed by column re-equilibration.

Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade, UV cutoff < 190 nm)[15]

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters (PTFE or nylon)

Preparation of Solutions
  • Mobile Phase (Acetonitrile: 0.1% TFA in Water, 30:70 v/v):

    • Prepare the aqueous component by adding 1.0 mL of TFA to 1000 mL of HPLC-grade water.

    • Measure 700 mL of the 0.1% TFA in water and 300 mL of acetonitrile.

    • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the stock solution.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create standards at concentrations such as 10, 25, 50, 100, and 150 µg/mL.[11]

    • Filter each working standard through a 0.45 µm syringe filter before injection.

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte and transfer it to a 25 mL volumetric flask.

    • Dissolve in methanol and sonicate for 5 minutes if necessary.

    • Dilute to volume with methanol.

    • Perform a further dilution with the mobile phase to bring the theoretical concentration into the midrange of the calibration curve (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure and System Suitability
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by making five replicate injections of a mid-range standard (e.g., 50 µg/mL).

  • The system is deemed ready for analysis if the SST parameters meet the acceptance criteria outlined in the table below. The SST ensures that the chromatographic system is performing adequately for the intended analysis.[10]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.[9]
  • Once SST criteria are met, inject the blank (mobile phase), followed by the working standard solutions in sequence from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area response against the concentration of the standards. Perform a linear regression analysis.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the sample from its peak area using the linear regression equation derived from the calibration curve.

Method Validation Protocol (ICH Q2(R1) Framework)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][10] The developed method must be validated according to ICH guidelines.[2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol: Inject a blank (diluent), a standard solution, and a sample solution. The chromatogram of the blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample chromatogram should be free from co-elution with other peaks, which can be confirmed using a DAD detector to assess peak purity.

Linearity and Range
  • Protocol: Analyze five concentrations across a range of 10-150 µg/mL in triplicate. Plot the mean peak area against concentration and calculate the linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
10125,400
25315,100
50628,900
1001,255,200
1501,885,300
0.9998
Accuracy (% Recovery)
  • Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision
  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[9]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Example Values: Based on typical performance, LOD might be around 0.5 µg/mL and LOQ around 1.5 µg/mL.[11][12]

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and evaluate the impact on the results. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The results should remain within the SST criteria, demonstrating the method's reliability during normal use.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to final quantification.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard Stock & Working Solutions calibration Inject Standards & Construct Calibration Curve prep_std->calibration prep_sample Prepare Sample Solutions injection Inject Blank & Samples prep_sample->injection prep_mobile Prepare & Degas Mobile Phase setup HPLC System Setup & Equilibration prep_mobile->setup sst System Suitability Test (SST) (5 Replicate Injections) setup->sst sst_check SST Pass? (%RSD < 2%, T < 2) sst->sst_check sst_check->calibration Yes fail Troubleshoot System sst_check->fail No calibration->injection integration Integrate Peak Areas injection->integration quantification Quantify Analyte using Calibration Curve integration->quantification report Generate Final Report quantification->report

References

One-pot synthesis of substituted pyrazoles using (1-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Streamlined One-Pot Synthesis of Highly Substituted Pyrazoles from (1-ethyl-1H-pyrazol-4-yl)methanol via In Situ Oxidation and Condensation

Abstract

Substituted pyrazoles are cornerstone scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Traditional multi-step syntheses for their derivatives can be time-consuming and inefficient. This application note details a robust, one-pot methodology for the synthesis of complex, functionalized pyrazoles starting from the readily available building block, this compound. The protocol leverages an efficient in situ oxidation of the primary alcohol to the corresponding pyrazole-4-carbaldehyde, which is immediately trapped in a subsequent multicomponent condensation reaction. This strategy obviates the need for isolation and purification of the aldehyde intermediate, significantly improving operational simplicity, time, and resource efficiency. We provide a detailed, step-by-step protocol, mechanistic insights, and characterization guidelines for synthesizing a model pyrano[2,3-c]pyrazole derivative.

Introduction: The Central Role of the Pyrazole Scaffold

The pyrazole nucleus is a privileged structure in drug discovery, renowned for its metabolic stability and versatile binding capabilities. Key therapeutic agents such as the COX-2 inhibitor Celecoxib and the anti-obesity drug Rimonabant feature this heterocyclic core.[1][2] The development of efficient synthetic routes to novel, diversely substituted pyrazoles is therefore a critical objective for researchers in drug development.

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing substantial portions of all starting materials, represent a highly effective strategy for building molecular complexity.[4][5][6] When combined with an in situ functional group transformation, MCRs can evolve into powerful one-pot processes. This guide focuses on such a process: the conversion of a stable, easily handled alcohol precursor, this compound, into a highly functionalized, fused pyrazole system without the isolation of intermediates.

The core of this methodology is the initial, mild oxidation of the pyrazolylmethanol to its corresponding aldehyde. This aldehyde is a versatile intermediate for various C-C bond-forming reactions.[7][8] Instead of undertaking a separate oxidation step, we perform this conversion in the same reaction vessel where the subsequent condensation takes place.

Principle of the One-Pot Strategy

The overall transformation is a two-stage process occurring sequentially in a single pot.

Stage 1: In Situ Oxidation. The primary alcohol, this compound, is oxidized to the key intermediate, 1-ethyl-1H-pyrazole-4-carbaldehyde. A mild, heterogeneous oxidant like manganese dioxide (MnO₂) is ideal for this purpose. MnO₂ selectively oxidizes benzylic and allylic alcohols, is unreactive toward the pyrazole ring, and can be easily removed by filtration upon completion.

Stage 2: Multicomponent Condensation. Once the aldehyde has formed in solution, the other reactants are introduced. In this protocol, we demonstrate the synthesis of a pyrano[2,3-c]pyrazole, a fused heterocyclic system with significant biological interest.[5][6] This is achieved by adding malononitrile and an active methylene compound (e.g., dimedone) along with a basic catalyst. The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

The workflow is visualized in the diagram below.

G cluster_0 One-Pot Reaction Vessel cluster_1 Workup & Purification A This compound + MnO2 in Solvent B In Situ Oxidation (Heat) A->B Step 1 C Generated Aldehyde in Solution + Filtered MnO2 waste B->C Intermediate (Not Isolated) D Add Malononitrile, Dimedone & Catalyst C->D Step 2 E Multicomponent Reaction (Heat) D->E Step 3 F Crude Product Mixture E->F G Precipitation / Crystallization F->G H Pure Substituted Pyrazole Product G->H

Figure 1: Conceptual workflow for the one-pot synthesis.

Detailed Reaction Mechanism

The reaction cascade proceeds through two distinct mechanistic phases:

  • Oxidation: The surface of MnO₂ facilitates a two-electron oxidation of the primary alcohol to the aldehyde, producing MnO and water.

  • Condensation Cascade:

    • Knoevenagel Condensation: The basic catalyst (e.g., piperidine) deprotonates malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the in situ-generated pyrazole-4-carbaldehyde. Subsequent dehydration yields a pyrazolyl-vinylidene dinitrile intermediate.

    • Michael Addition: The catalyst also promotes the formation of an enolate from dimedone, which then undergoes a conjugate (Michael) addition to the electron-deficient double bond of the Knoevenagel product.

    • Intramolecular Cyclization & Tautomerization: The newly formed adduct undergoes an intramolecular cyclization, where a nitrile group is attacked by the enolate oxygen. This is followed by tautomerization to yield the stable, aromatic pyrano[2,3-c]pyrazole final product.

G Start_Alc Py-CH2OH (this compound) Aldehyde Py-CHO (In Situ Aldehyde) Start_Alc->Aldehyde Oxidation Reag1 MnO2 Reag2 Malononitrile (NC-CH2-CN) Knoevenagel Knoevenagel Adduct (Py-CH=C(CN)2) Reag3 Dimedone Michael Michael Adduct Cat Base (Catalyst) Aldehyde->Knoevenagel Knoevenagel Condensation Knoevenagel->Michael Michael Addition Product Final Product (Pyrano[2,3-c]pyrazole) Michael->Product Intramolecular Cyclization & Tautomerization

Figure 2: Simplified reaction mechanism pathway.

Experimental Protocol

4.1 Materials and Reagents

ReagentFormulaM.W. ( g/mol )SupplierNotes
This compoundC₆H₁₀N₂O126.16(Generic)Starting Material
Manganese (IV) Oxide, ActivatedMnO₂86.94Sigma-AldrichUse activated, freshly dried material for best results.
MalononitrileCH₂(CN)₂66.06Sigma-AldrichToxic solid, handle with care in a fume hood.
DimedoneC₈H₁₂O₂140.18Sigma-Aldrich5,5-Dimethyl-1,3-cyclohexanedione
PiperidineC₅H₁₁N85.15Sigma-AldrichBasic catalyst. Use as a 10 mol% solution.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, for oxidation step.
Ethanol (EtOH)C₂H₅OH46.07Fisher ScientificFor condensation step.

4.2 Safety Precautions

  • Conduct all operations in a well-ventilated laboratory fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Malononitrile is toxic by ingestion and inhalation. Avoid creating dust.

  • Piperidine is a corrosive and flammable liquid.

  • DCM is a volatile solvent and a suspected carcinogen.

4.3 Step-by-Step Procedure

Stage 1: In Situ Oxidation of this compound

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add This compound (1.26 g, 10.0 mmol, 1.0 equiv.) .

  • Add anhydrous Dichloromethane (DCM, 40 mL) to dissolve the starting material.

  • Add activated Manganese Dioxide (MnO₂, 4.35 g, 50.0 mmol, 5.0 equiv.) to the solution. Note: The reaction is heterogeneous. A large excess of MnO₂ ensures a rapid and complete conversion.

  • Heat the suspension to reflux (approx. 40°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours. The starting material spot should be completely consumed, and a new, less polar spot corresponding to the aldehyde should appear.

  • Once the oxidation is complete, cool the reaction mixture to room temperature.

  • Remove the MnO₂ by vacuum filtration through a pad of Celite®. Wash the filter cake with additional DCM (2 x 10 mL) to ensure all the product is collected.

  • Transfer the combined filtrate, which contains the 1-ethyl-1H-pyrazole-4-carbaldehyde, to a clean 100 mL round-bottom flask.

Stage 2: One-Pot Multicomponent Condensation

  • Carefully remove the DCM from the filtrate using a rotary evaporator. Caution: Do not overheat. The aldehyde can be volatile.

  • To the flask containing the crude aldehyde residue, add Ethanol (30 mL) .

  • Add Malononitrile (0.66 g, 10.0 mmol, 1.0 equiv.) and Dimedone (1.40 g, 10.0 mmol, 1.0 equiv.) .

  • Add Piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv.) as the catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

  • A precipitate usually begins to form within 30-60 minutes. Continue heating for a total of 3 hours to ensure the reaction goes to completion.

  • After 3 hours, cool the reaction mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product cake with cold ethanol (2 x 15 mL) to remove any unreacted starting materials or catalyst.

  • Dry the product under vacuum to yield the pure pyrano[2,3-c]pyrazole derivative as a white or off-white solid.

4.4 Expected Results and Characterization

  • Expected Product: 6-Amino-1-ethyl-4-(1-ethyl-1H-pyrazol-4-yl)-8,8-dimethyl-1,4,7,8-tetrahydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Yield: Typically 75-85% based on the initial pyrazolylmethanol.

  • Appearance: White to pale yellow crystalline solid.

  • Characterization:

    • ¹H NMR: Expect characteristic peaks for the ethyl groups, the pyrazole ring protons, the dimedone methyl singlets, and the amino group protons.

    • ¹³C NMR: Confirm the presence of all unique carbons, including the nitrile carbon (CN) and the carbonyl carbons from the original dimedone.

    • Mass Spectrometry (MS): Confirm the molecular weight of the final product (Expected [M+H]⁺).

    • Infrared (IR) Spectroscopy: Look for characteristic stretches for -NH₂ (amine), -C≡N (nitrile), and C=O groups.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Oxidation (Stage 1) Inactive MnO₂.Use freshly opened or lab-activated MnO₂. Activation can be done by heating to >110°C under vacuum for several hours.
Insufficient reaction time or temperature.Ensure vigorous stirring and maintain reflux. Extend the reaction time if TLC shows persistent starting material.
Low Yield in Condensation (Stage 2) Aldehyde loss during solvent removal.Evaporate the DCM solvent gently at low temperature (<30°C).
Catalyst inefficiency.Ensure the correct amount of piperidine is added. Alternative catalysts like pyrrolidine or triethylamine can be screened.
Product is Oily or Impure Incomplete reaction or side product formation.Ensure the reaction has gone to completion via TLC. If necessary, the product can be recrystallized from an appropriate solvent like ethanol or isopropanol.

Conclusion

This application note presents a highly efficient and operationally simple one-pot protocol for the synthesis of complex substituted pyrazoles from this compound. By combining a mild, heterogeneous oxidation with a subsequent multicomponent condensation, this method avoids the isolation of a potentially sensitive aldehyde intermediate, thereby saving time, reducing waste, and improving overall yield. This strategy provides a valuable tool for medicinal chemists and researchers in the rapid generation of novel pyrazole-based molecular libraries for drug discovery and development.

References

Application Notes & Protocols: The Development of Pyrazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazole Scaffolds in Fluorescent Sensing

In the landscape of chemical biology and diagnostics, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes in complex environments.[1][2][3] Among the myriad of heterocyclic scaffolds used to construct these probes, pyrazole and its derivatives have emerged as a particularly versatile and powerful class.[4][5] Their prominence stems from a unique combination of properties: the pyrazole ring is structurally stable, possesses N-donor atoms ideal for cation detection, and exhibits exceptional synthetic versatility, allowing for fine-tuning of its photophysical and chemical characteristics.[4][6]

These probes are not mere laboratory curiosities; they are workhorses in diverse fields, enabling the detection of environmentally toxic heavy metals like mercury (Hg²⁺) and lead (Pb²⁺), monitoring essential biological cations such as zinc (Zn²⁺) and iron (Fe³⁺), and identifying various anions and small molecules.[1][2][7][8] This guide provides an in-depth exploration of the design principles, synthesis protocols, and application methodologies for developing robust and reliable pyrazole-based fluorescent probes, intended for researchers, scientists, and drug development professionals.

Part 1: Core Principles of Probe Design and Sensing Mechanisms

A successful fluorescent probe does not simply light up; it communicates specific information through a change in its optical properties. The design of a pyrazole-based probe is a deliberate process of integrating a fluorophore (the signaling unit), a receptor (the analyte-binding unit), and a linker. The pyrazole ring itself can be a part of the fluorophore or the linker.

The Pyrazole Core: A Privileged Scaffold

The utility of the pyrazole core is rooted in its electronic and structural properties. As an N-heteroaromatic ring, it is electron-rich and can participate in various π-conjugated systems, which is fundamental for fluorescence.[6] Its two adjacent nitrogen atoms provide excellent coordination sites for metal ions, a feature heavily exploited in sensor design.[4] Furthermore, the synthesis of pyrazole derivatives is highly modular, often starting from readily available chalcone precursors, which allows for systematic modification of substituents to optimize selectivity and photophysical output.[9][10]

Engineering the Response: Common Sensing Mechanisms

The "turn-on" or "turn-off" fluorescence response upon analyte binding is governed by a range of photophysical mechanisms. Understanding these mechanisms is critical to rationally designing a probe.

  • Photoinduced Electron Transfer (PET): In a PET sensor, a receptor with a lone pair of electrons (like an amine) can quench the fluorescence of the nearby fluorophore by transferring an electron to it in the excited state. When the target analyte binds to the receptor, it lowers the energy of the lone pair, preventing this electron transfer and thus "turning on" the fluorescence.[6][9]

  • Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The binding of an analyte can enhance or inhibit the charge transfer from the donor to the acceptor, leading to a significant shift in the emission wavelength or a change in fluorescence intensity.[6][11]

  • Chelation-Enhanced Fluorescence (CHEF): Many fluorophores have their fluorescence quenched by the free rotation or vibration of certain bonds. When a probe with such a fluorophore binds to a metal ion, the resulting chelation complex becomes more rigid. This rigidity-induced enhancement of fluorescence is the hallmark of the CHEF mechanism.

  • Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore.[12] The efficiency of this transfer is highly dependent on the distance between the two. A binding event that changes this distance can be used to modulate the FRET signal.

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-based probes contain a proton donor and acceptor in close proximity. Upon excitation, a proton is transferred, leading to a large Stokes shift. Analyte interaction can disrupt this process, causing a distinct change in the fluorescence signal.[4]

Sensing_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) PET_Probe Fluorophore-Receptor PET_Analyte Analyte PET_Probe->PET_Analyte Binding PET_Quenched Fluorescence OFF (Quenched) PET_Probe->PET_Quenched e⁻ transfer PET_Complex [Probe-Analyte] Complex PET_Analyte->PET_Complex PET_On Fluorescence ON PET_Complex->PET_On PET Blocked ICT_Probe Donor-π-Acceptor ICT_Analyte Analyte ICT_Probe->ICT_Analyte Binding ICT_Complex [Probe-Analyte] Complex ICT_Analyte->ICT_Complex ICT_Response Emission Shift / Intensity Change ICT_Complex->ICT_Response Altered Dipole Moment

Figure 1: Simplified logic of PET and ICT sensing mechanisms.

Achieving Selectivity: The Role of the Receptor

The selectivity of a probe is determined by the receptor's ability to bind the target analyte preferentially over other competing species. The choice of receptor is therefore paramount.

Target AnalyteCommon Receptor/Chelating MoietyRationale
Zn²⁺, Cd²⁺ Pyridine, Dipicolylamine (DPA)N-donor ligands form stable complexes.[1][9]
Fe³⁺ Phenol, Salicylaldehyde, BenzimidazoleHard oxygen/nitrogen donors preferred by the hard Fe³⁺ cation.[3][8]
Hg²⁺ Thiophene, Sulfonamide, RhodamineSoft sulfur/nitrogen donors have a high affinity for the soft Hg²⁺ cation.[7][13]
Cu²⁺ Schiff bases, Salicylaldehyde-based structuresForms stable square planar complexes.[2][14]
Anions (e.g., F⁻) Urea, Thiourea, Groups with acidic protonsForms hydrogen bonds with the anion.[15]
Thiols (e.g., Cys) Acrylamide, MaleimideUndergoes Michael addition reaction with the thiol group.[16]
Hydrazine (N₂H₄) AldehydeReacts to form a hydrazone, altering the electronic properties of the probe.[17]

Table 1: Examples of receptor moieties for achieving analyte selectivity.

Part 2: Synthesis and Characterization Protocols

The following protocols provide a generalized yet detailed workflow for the synthesis of a pyrazole-based fluorescent probe, starting from a chalcone precursor.

Synthesis_Workflow Start Starting Materials (Substituted Acetophenone + Benzaldehyde) Chalcone Protocol 2.1: Synthesis of Chalcone Precursor (Claisen-Schmidt Condensation) Start->Chalcone Pyrazoline Protocol 2.2: Synthesis of Pyrazoline Probe (Cyclocondensation) Chalcone->Pyrazoline Pyrazole Protocol 2.3: Oxidation to Pyrazole Probe (Optional) Pyrazoline->Pyrazole Purification Purification (Column Chromatography) Pyrazoline->Purification Pyrazole->Purification Characterization Protocol 2.4: Structural Characterization (NMR, HRMS, IR) Purification->Characterization Final Pure, Characterized Probe Characterization->Final

Figure 2: General workflow for probe synthesis and characterization.

Protocol 2.1: Synthesis of Chalcone Precursor

Principle: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of the chalcone by reacting a substituted benzaldehyde with a substituted acetophenone under basic conditions.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Stir plate, round-bottom flask, ice bath

Procedure:

  • Dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of NaOH (e.g., 40%) dropwise to the mixture. The reaction is often accompanied by a color change.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours (typically 2-4 hours, monitor by TLC).

  • Once the reaction is complete, pour the mixture into cold water or onto crushed ice.

  • Acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2.2: Synthesis of a Pyrazoline-based Probe

Principle: The pyrazoline ring is formed via a cyclocondensation reaction between the α,β-unsaturated ketone of the chalcone and a hydrazine derivative.[18]

Materials:

  • Synthesized Chalcone (1.0 eq)

  • Hydrazine Hydrate (or Phenylhydrazine for N-phenyl pyrazoline) (1.2-1.5 eq)

  • Glacial Acetic Acid or Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol.

  • Add hydrazine hydrate (or phenylhydrazine) (1.2-1.5 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the pyrazoline product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate solvent system) or recrystallization.

Protocol 2.3: Oxidation of Pyrazoline to a Pyrazole Probe

Principle: For applications requiring the aromatic and more stable pyrazole ring, the synthesized pyrazoline can be oxidized. This step is crucial as pyrazolines and pyrazoles can have vastly different photophysical properties and metal-ion selectivity.[9]

Materials:

  • Synthesized Pyrazoline (1.0 eq)

  • Oxidizing agent (e.g., Iodine, Tetrachloro-1,4-benzoquinone (Chloranil))

  • Solvent (e.g., DMSO, Acetic Acid)

Procedure:

  • Dissolve the pyrazoline in a suitable solvent (e.g., acetic acid).

  • Add the oxidizing agent (e.g., iodine) portion-wise while stirring.

  • Heat the reaction mixture (e.g., to 100 °C) for a few hours, monitoring by TLC until the starting pyrazoline is consumed.

  • Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine, if used.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude pyrazole via column chromatography.

Protocol 2.4: Structural Characterization

Principle: It is imperative to confirm the identity and purity of the synthesized probe before any application studies. This is a self-validating step ensuring trustworthiness.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure. For pyrazolines, characteristic doublet of doublet signals for the diastereotopic protons on the heterocyclic ring are observed. For pyrazoles, an aromatic proton signal appears.[9][19]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular weight and elemental composition of the synthesized compound.[19][20]

  • FT-IR Spectroscopy: Identifies the functional groups present in the molecule.

Part 3: Application Protocols for Fluorescence Sensing

Once a probe is synthesized and characterized, its performance as a sensor must be rigorously evaluated.

Sensing_Protocol_Workflow Start Pure Probe Stock Protocol 3.1: Prepare Probe & Analyte Stock Solutions Start->Stock Titration Protocol 3.2: Perform Fluorescence Titration Stock->Titration Selectivity Protocol 3.3: Test for Selectivity & Competition Stock->Selectivity LOD Protocol 3.4: Calculate Limit of Detection (LOD) Titration->LOD Data Analyze Data (Binding Constant, Stoichiometry) Titration->Data Selectivity->Data Result Validated Fluorescent Probe Data->Result

Figure 3: Experimental workflow for evaluating probe performance.

Protocol 3.1: Preparation of Stock Solutions
  • Probe Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in a spectroscopic grade solvent like DMSO or acetonitrile.

  • Analyte Stock Solution: Prepare a concentrated stock solution of the target analyte (e.g., 10 mM of Fe(ClO₄)₃ for Fe³⁺) in an appropriate solvent (e.g., deionized water or acetonitrile).

  • Buffer Solution: For measurements in aqueous media, prepare a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to maintain a constant pH.[16]

  • Working Solutions: Prepare working solutions by diluting the stock solutions in the chosen assay buffer (e.g., a mixture of DMSO/HEPES buffer). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting protein structures in biological assays.

Protocol 3.2: General Procedure for Fluorescence Titration
  • Set up the spectrofluorometer. Determine the optimal excitation wavelength (λ_ex) from the probe's absorption spectrum. Set the emission wavelength range to cover the expected fluorescence peak.

  • To a cuvette, add 2-3 mL of the probe working solution (e.g., 10 µM).

  • Record the initial fluorescence spectrum of the probe alone.

  • Add small aliquots of the analyte stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette.

  • After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes), then record the fluorescence spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the added analyte.

Protocol 3.3: Determination of Selectivity and Competition

Principle: A trustworthy probe must be selective for its target. This is tested by measuring its response to a panel of other relevant and potentially interfering species.

  • Prepare solutions of the probe (e.g., 10 µM) in separate cuvettes.

  • To each cuvette, add a significant excess (e.g., 10 equivalents) of a different potential interfering ion (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, etc.).

  • Record the fluorescence spectrum for each and compare the response to that induced by the target analyte. A selective probe will show a significant response only to the target.

  • For a competition experiment, prepare a solution of the probe and the target analyte (e.g., 2 equivalents, sufficient to cause a strong response).

  • To this solution, add an excess (e.g., 10 equivalents) of an interfering ion and record the spectrum. The fluorescence signal should not be significantly diminished if the probe is truly selective.

Protocol 3.4: Calculation of Limit of Detection (LOD)

Principle: The LOD is the lowest concentration of an analyte that can be reliably detected. It is a critical performance metric.

  • Measure the fluorescence intensity of a blank solution (probe only) at least 10 times and calculate the standard deviation (σ).

  • Perform a fluorescence titration with very low concentrations of the analyte and plot the initial linear portion of the intensity vs. concentration curve. Determine the slope (S) of this line.

  • Calculate the LOD using the formula: LOD = 3σ / S .[9][10]

Part 4: Data Analysis and Troubleshooting

Key Performance Metrics

The performance of a synthesized probe is summarized by several key photophysical and binding parameters.

ParameterDescriptionTypical Values / Method
λ_abs / λ_em Wavelength of maximum absorbance / emission.Determined by UV-Vis and fluorescence spectroscopy.
Stokes Shift Difference between λ_em and λ_abs (in nm).A larger Stokes shift (>30 nm) is desirable to minimize self-absorption.
Quantum Yield (Φ_F) Efficiency of fluorescence emission.Calculated relative to a known standard (e.g., quinine sulfate). A high quantum yield is preferred for "turn-on" probes.
Binding Constant (K_a) Measure of the affinity between the probe and analyte.Calculated from the titration data using the Benesi-Hildebrand equation.
Stoichiometry The binding ratio of probe to analyte (e.g., 1:1, 1:2).Determined using a Job's plot analysis.[19][20]
LOD Limit of Detection.Calculated as 3σ/S. Values in the nanomolar (nM) to low micromolar (µM) range are common.[9][20]

Table 2: Summary of key performance parameters for a fluorescent probe.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Fluorescence 1. Probe is inherently non-fluorescent. 2. Aggregation/precipitation at assay concentration. 3. Quenching by solvent or buffer components.1. Redesign probe with a known fluorophore. 2. Decrease probe concentration; add co-solvent (e.g., more DMSO). 3. Test in different solvents; ensure buffer purity.
Poor Selectivity 1. Receptor binds multiple analytes. 2. Sensing mechanism is non-specific (e.g., aggregation-based).1. Redesign the receptor based on Hard-Soft Acid-Base (HSAB) theory. 2. Verify the sensing mechanism; ensure a 1:1 or 1:2 binding stoichiometry via Job's plot.
Irreproducible Results 1. Probe is unstable (photobleaching or chemical degradation). 2. pH fluctuations in the assay. 3. Contamination of glassware or reagents.1. Prepare fresh solutions daily; store in the dark. Check for degradation by NMR/MS. 2. Use a reliable buffer at a sufficient concentration. 3. Use acid-washed glassware; use high-purity reagents.
Unexpected Emission Shift 1. Formation of an excimer/exciplex at high concentrations. 2. Change in probe protonation state.1. Record spectra at lower concentrations. 2. Check the pH-dependence of the probe's fluorescence.

Table 3: A guide to troubleshooting common issues in probe development.

Conclusion and Future Outlook

The development of pyrazole-based fluorescent probes is a dynamic and impactful field of research. The principles and protocols outlined in this guide provide a comprehensive framework for the rational design, synthesis, and validation of novel sensors. The true power of the pyrazole scaffold lies in its synthetic tractability, which allows for endless iteration and optimization. Future advancements will likely focus on developing probes with near-infrared (NIR) emission for deeper tissue imaging, creating multi-analyte sensors, and integrating pyrazole probes into advanced materials and diagnostic devices. By adhering to rigorous validation and characterization, researchers can continue to build upon this versatile platform to create powerful new tools for science and medicine.

References

Troubleshooting & Optimization

Overcoming low yields in the synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (1-ethyl-1H-pyrazol-4-yl)methanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide practical, field-proven solutions to overcome low yields. We will delve into the critical aspects of the synthetic pathway, from the formation of the pyrazole core to the final reduction step, ensuring you have the necessary information to optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues that you may encounter during the synthesis of this compound.

Question 1: My Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole to produce 1-ethyl-1H-pyrazole-4-carbaldehyde is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic systems like pyrazoles.[1][2][3] However, its success is highly dependent on several factors. Low yields can often be attributed to the following:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure that the Vilsmeier reagent was prepared correctly by slowly adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at a low temperature (typically 0 °C) before adding the pyrazole substrate. The reaction may require heating to drive it to completion.[1]

  • Side reactions: The Vilsmeier reagent is highly reactive and can participate in side reactions.[4] If the temperature is not carefully controlled, or if there are other nucleophilic sites in your starting material, you may form unwanted byproducts.

  • Work-up issues: The hydrolysis of the intermediate iminium salt is a critical step. Ensure that the reaction mixture is quenched properly, typically by pouring it onto ice and then neutralizing with a base like sodium hydroxide or sodium carbonate to liberate the aldehyde.

  • Substrate reactivity: The N-ethyl group on the pyrazole is crucial as N-unsubstituted pyrazoles may fail to undergo formylation at the 4-position under similar conditions.[4]

Optimization Strategies:

ParameterRecommendationRationale
Reagent Stoichiometry Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents).Ensures complete consumption of the starting pyrazole.
Temperature Control Prepare the Vilsmeier reagent at 0 °C and consider running the reaction at an elevated temperature (e.g., 60-80 °C) after the initial addition.[1]Controls the initial exothermic reaction and provides enough energy to drive the formylation to completion.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).Prevents the formation of degradation products from prolonged heating.
Anhydrous Conditions Use anhydrous DMF and ensure all glassware is thoroughly dried.The Vilsmeier reagent is sensitive to moisture.

Question 2: I'm performing a lithiation of 1-ethyl-1H-pyrazole to introduce a functional group at the 4-position, but I'm getting a mixture of products. How can I improve the regioselectivity?

Answer: Directed ortho-metalation (DoM) or lithiation is a common strategy for functionalizing heteroaromatic compounds. However, with N-alkylpyrazoles, there can be competition between lithiation at the C5 position of the ring and lithiation of the N-alkyl group.[5][6] The regioselectivity is highly dependent on the reaction conditions.

  • Kinetic vs. Thermodynamic Control: Under kinetically controlled conditions (low temperature, e.g., -78 °C), deprotonation often occurs at the most acidic proton, which can be on the N-alkyl group.[6] Under thermodynamically controlled conditions (warmer temperatures), the more stable C5-lithiated species may be favored.[6]

  • Choice of Base: The choice of the organolithium reagent can influence the outcome. n-Butyllithium (n-BuLi) is commonly used, but its aggregation state and the presence of coordinating agents like tetramethylethylenediamine (TMEDA) can alter its reactivity and selectivity.

Improving Regioselectivity for C4-Functionalization:

A more reliable approach to obtain C4-functionalized pyrazoles is to start with a precursor that already has a handle at the 4-position, such as 4-bromopyrazole. The bromine can then be used to direct lithiation to the 5-position, or it can be subjected to a halogen-metal exchange.[7] Alternatively, building the pyrazole ring from acyclic precursors that already contain the desired C4-substituent is a highly regioselective strategy.[8]

Question 3: The reduction of ethyl 1-ethyl-1H-pyrazole-4-carboxylate with Lithium Aluminum Hydride (LAH) is giving me a low yield of the desired alcohol. What are the common pitfalls?

Answer: The reduction of an ester to a primary alcohol using LAH is a very common and generally high-yielding reaction.[9][10] When yields are low, it's often due to procedural issues rather than inherent limitations of the reaction itself.

  • Inadequate Anhydrous Conditions: LAH reacts violently with water and protic solvents.[10][11] Any moisture in your solvent (typically THF or diethyl ether), glassware, or starting material will consume the LAH, reducing the amount available for the ester reduction and potentially leading to hazardous gas evolution.

  • Improper Stoichiometry: While LAH is a powerful reducing agent, using a significant excess can complicate the work-up and lead to product loss. Typically, 1.5-2.0 equivalents of LAH are sufficient for an ester reduction.

  • Inefficient Quenching/Work-up: The work-up of an LAH reaction is critical for obtaining a good yield. A common issue is the formation of gelatinous aluminum salts that can trap the product. The Fieser work-up is a widely used and effective method for quenching LAH reactions.

Recommended LAH Reduction Protocol:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate in anhydrous THF dropwise to a stirred suspension of LAH (1.5 eq.) in anhydrous THF at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C and slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LAH used in grams).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. The product will be in the filtrate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up (Fieser Method) start Start setup Dry glassware under vacuum/heat. Purge with Nitrogen/Argon. start->setup add_lah Add LAH to anhydrous THF under inert atmosphere. setup->add_lah cool_lah Cool LAH suspension to 0 °C. add_lah->cool_lah add_ester Add ester solution dropwise to LAH suspension. cool_lah->add_ester warm_rt Allow to warm to room temperature. add_ester->warm_rt monitor Monitor by TLC. warm_rt->monitor cool_workup Cool reaction to 0 °C. monitor->cool_workup Reaction Complete quench_h2o Slowly add 'x' mL H₂O. cool_workup->quench_h2o quench_naoh Slowly add 'x' mL 15% NaOH. quench_h2o->quench_naoh quench_h2o_2 Slowly add '3x' mL H₂O. quench_naoh->quench_h2o_2 stir Stir until granular precipitate forms. quench_h2o_2->stir filter Filter and wash precipitate. stir->filter isolate Isolate product from filtrate. filter->isolate end End isolate->end

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct synthetic strategies involve a two-step process:

  • Formation of a C4-functionalized pyrazole: This typically involves either:

    • Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole to yield 1-ethyl-1H-pyrazole-4-carbaldehyde.[1][3][12]

    • Cyclocondensation reaction of a 1,3-dicarbonyl compound (or equivalent) with ethylhydrazine to form ethyl 1-ethyl-1H-pyrazole-4-carboxylate.[8]

  • Reduction of the carbonyl group: The resulting aldehyde or ester is then reduced to the primary alcohol using a suitable reducing agent, most commonly Lithium Aluminum Hydride (LAH).[9][13]

G cluster_route1 Route 1: Formylation cluster_route2 Route 2: Cyclocondensation A 1-Ethyl-1H-pyrazole B 1-Ethyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack (POCl₃, DMF) E This compound B->E Reduction (e.g., LAH) C 1,3-Dicarbonyl Precursor + Ethylhydrazine D Ethyl 1-ethyl-1H-pyrazole-4-carboxylate C->D Cyclization D->E Reduction (e.g., LAH)

Q2: Are there alternative reducing agents to LAH for the ester-to-alcohol conversion?

A2: Yes, while LAH is very effective, other reducing agents can be used, which may offer advantages in terms of safety, selectivity, or ease of work-up.

Reducing AgentAdvantagesDisadvantages
Lithium Borohydride (LiBH₄) Milder and more selective than LAH. Can be used in the presence of some other functional groups.Less reactive than LAH, may require higher temperatures or longer reaction times.
Diisobutylaluminium Hydride (DIBAL-H) Can selectively reduce esters to aldehydes at low temperatures, or to alcohols with excess reagent at higher temperatures.[13]The reaction stoichiometry and temperature must be carefully controlled to avoid over-reduction.
Sodium Borohydride (NaBH₄) with additives NaBH₄ alone is generally not strong enough to reduce esters. However, in the presence of additives like LiCl or in specific solvent systems (e.g., refluxing methanol), its reactivity can be enhanced.Reaction conditions can be specific to the substrate.

Q3: What are the most critical safety precautions when working with Lithium Aluminum Hydride (LAH)?

A3: LAH is a highly reactive and potentially hazardous reagent. Strict adherence to safety protocols is essential.

  • Water Reactivity: LAH reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations must be carried out under strictly anhydrous conditions and under an inert atmosphere (nitrogen or argon).[10][11]

  • Fire Hazard: LAH powder is pyrophoric and can ignite upon contact with moist air. Handle it in a glovebox or a well-ventilated fume hood.

  • Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be done slowly, at low temperature (0 °C), and behind a blast shield.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and flame-resistant gloves.

Q4: How can I purify the final product, this compound?

A4: The purification method will depend on the physical state of your product (solid or oil) and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying pyrazole derivatives.[14] Silica gel is typically used with a gradient of ethyl acetate in hexanes or dichloromethane. For basic pyrazoles that may streak on silica, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the separation.[14]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be a very effective way to remove impurities.[14]

  • Distillation: If the product is a thermally stable liquid with a boiling point significantly different from any impurities, vacuum distillation may be an option.

References

Technical Support Center: Purification of (1-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (1-ethyl-1H-pyrazol-4-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their downstream applications. As a substituted heterocyclic alcohol, this compound presents unique purification challenges, including its polarity, potential for hydrogen bonding, and susceptibility to certain impurities.

This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure you can confidently overcome common purification hurdles.

Troubleshooting Guide: Common Purification Issues

Navigating the purification of this compound can present several challenges, from obtaining an oil instead of a solid to dealing with persistent, colored impurities. The following section addresses the most common issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Troubleshooting Workflow

The diagram below outlines a systematic approach to troubleshooting the most common purification challenges encountered with this compound.

TroubleshootingWorkflow start Crude Product Analysis issue1 Problem: Product is an oil, not a solid. start->issue1 issue2 Problem: Final product is colored (yellow/brown). start->issue2 issue3 Problem: Impurities co-elute during chromatography. start->issue3 sol1a Cause: Residual Solvent issue1->sol1a Yes sol1b Cause: Impurities depressing melting point issue1->sol1b Yes sol2a Cause: Trace impurities or degradation products issue2->sol2a Yes sol3a Cause: Similar polarity of impurities issue3->sol3a Yes sol3b Cause: Compound instability on silica issue3->sol3b Yes step1a1 Action: Dry under high vacuum, possibly with gentle heat. sol1a->step1a1 step1b1 Action: Re-purify via high-resolution column chromatography. sol1b->step1b1 step2a1 Action: Pass through a short plug of silica gel. sol2a->step2a1 step2a2 Action: Perform charcoal treatment followed by filtration. sol2a->step2a2 step2a3 Action: Recrystallize the product. sol2a->step2a3 step3a1 Action: Use a shallower solvent gradient in column chromatography. sol3a->step3a1 step3a2 Action: Switch to a different stationary phase (e.g., alumina). sol3a->step3a2 step3b1 Action: Deactivate silica gel with triethylamine (Et3N). sol3b->step3b1

Caption: Systematic workflow for troubleshooting common purification issues.

Q: My final product is an oil and will not solidify, even after removing the solvent. What should I do?

A: This is a common issue when purifying polar molecules. The oily nature can be attributed to two primary causes:

  • Residual Solvent: Trace amounts of high-boiling solvents (like DMF or DMSO) or even common purification solvents (like ethyl acetate) can remain trapped, preventing crystallization.

    • Solution: Ensure the thorough removal of all volatile solvents by first using a rotary evaporator and then placing the sample under a high-vacuum pump for several hours. Gentle heating (e.g., 30-40°C), if the compound is thermally stable, can aid this process.[1]

  • Presence of Impurities: Even small amounts of impurities can significantly depress the melting point of a compound, causing it to present as an oil or a low-melting solid.

    • Solution: The most effective way to address this is through meticulous purification. High-resolution column chromatography is often the best approach to remove these stubborn impurities.[1] If an impurity is suspected to be a regioisomer, very careful chromatography is required.[2]

Q: My purified this compound is persistently colored (e.g., yellow or brown), but my NMR analysis looks clean. How can I remove the color?

A: A colored product, even with a clean primary analysis, suggests the presence of highly conjugated trace impurities or degradation products that are intensely colored but exist in quantities too low for easy detection by NMR.

  • Solution 1: Activated Charcoal Treatment: Dissolve the compound in a suitable organic solvent (e.g., methanol or ethyl acetate), add a small amount (typically 1-2% by weight) of activated charcoal, and stir the mixture for 15-30 minutes at room temperature. The charcoal adsorbs colored impurities. Remove the charcoal by filtering the mixture through a pad of Celite®. The product can then be recovered by recrystallization or solvent evaporation.[1]

  • Solution 2: Silica Gel Plug Filtration: Dissolve your compound in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and pass it through a short plug of silica gel in a pipette or funnel. The highly polar, colored impurities will often be retained at the top of the silica, allowing the desired, less-colored product to elute.[1]

  • Solution 3: Recrystallization: This technique is often effective at excluding colored impurities, which may remain in the mother liquor.[1]

Q: During column chromatography, I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve the separation?

A: Co-elution is a frequent challenge, especially with structurally similar impurities such as regioisomers or precursors.

  • Solution 1: Optimize the Mobile Phase:

    • Use a Shallower Gradient: Instead of a steep increase in solvent polarity, employ a slow, shallow gradient. A gradual increase in the polar component of the mobile phase can significantly improve the resolution between closely eluting compounds.[3]

    • Test Different Solvent Systems: If a hexane/ethyl acetate system is failing, explore other combinations. For instance, dichloromethane/methanol can offer different selectivity for polar compounds.

  • Solution 2: Modify the Stationary Phase:

    • Switch Adsorbent: If silica gel (which is acidic) is not providing adequate separation, consider using neutral alumina. The change in surface chemistry can alter the elution order and improve separation.[1]

    • Deactivate Silica Gel: Pyrazoles are basic and can interact strongly or even degrade on acidic silica gel. To mitigate this, you can deactivate the silica by preparing the slurry in a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[4] This is particularly useful if you observe streaking on your TLC plate.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying this compound?

A1: The two most frequently employed and effective purification methods for substituted pyrazoles like this compound are column chromatography on silica gel and recrystallization.[1]

  • Column Chromatography is highly versatile and is the go-to method for removing a wide range of impurities, including unreacted starting materials and closely related byproducts.[6]

  • Recrystallization is an excellent final purification step to obtain highly crystalline, pure material, provided a suitable solvent system can be found. It is particularly effective at removing trace impurities that may remain after chromatography.[7]

Q2: What are the best starting solvent systems for silica gel column chromatography of this compound?

A2: this compound is a polar molecule due to the hydroxyl group. A good starting point for thin-layer chromatography (TLC) analysis to determine the optimal eluent is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]

  • Initial Ratios for TLC: Begin by testing ratios such as 80:20, 50:50, and 30:70 hexane:ethyl acetate.

  • Target Rf Value: Adjust the ratio to achieve an Rf (retention factor) value of approximately 0.2-0.4 for the desired product. This Rf range typically provides the best separation during column chromatography.[1]

  • For Higher Polarity: If the compound does not move significantly in ethyl acetate/hexane, a more polar system like dichloromethane/methanol (e.g., 98:2 to 95:5) can be effective.

Q3: Can this compound be purified by recrystallization? What solvents should I try?

A3: Yes, recrystallization is a viable and often excellent method for final purification. The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.

  • Single Solvents: Based on the polarity of the molecule, good single solvents to screen include ethanol, methanol, isopropanol, and ethyl acetate.[7]

  • Mixed-Solvent Systems: A highly effective technique involves dissolving the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble, like methanol or ethanol) and then slowly adding a "poor" hot solvent (one in which it is insoluble, like water or hexane) until turbidity (cloudiness) persists.[4][7] Allowing this mixture to cool slowly often yields high-quality crystals. A common and effective pair for polar pyrazole derivatives is ethanol/water.[1]

Q4: What are the likely impurities I might encounter from its synthesis?

A4: The impurities will depend on the synthetic route. A common synthesis for pyrazolyl methanols involves the reduction of the corresponding ethyl pyrazole-4-carboxylate.[8][9]

  • Unreacted Starting Material: The most common impurity would be the unreacted ethyl 1H-pyrazole-4-carboxylate precursor.

  • Reducing Agent Byproducts: If lithium aluminum hydride (LAH) is used for the reduction, inorganic aluminum salts will be present. These are typically removed during the aqueous workup quench but can persist if the workup is incomplete.[8][9]

  • Regioisomers: If the pyrazole ring itself was synthesized, regioisomers (e.g., the 1,3-disubstituted vs. 1,5-disubstituted pyrazole) can be a significant impurity, often requiring careful chromatography for removal.[2]

Q5: My compound appears to be degrading on the silica gel column. What are my options?

A5: Degradation on silica gel is a known issue for certain sensitive compounds, often due to the acidic nature of the silica.[5]

  • Deactivation of Silica: As mentioned in the troubleshooting section, pre-treating the silica with a base like triethylamine can neutralize the acidic sites and prevent degradation.[4] You can do this by adding ~1% triethylamine to your column eluent.

  • Use Neutral Alumina: Alumina is a good alternative to silica gel. It is available in neutral, basic, and acidic grades. For a basic compound like a pyrazole, neutral or basic alumina is a logical choice to avoid acid-catalyzed degradation.

  • Minimize Contact Time: If you must use silica, run the column as quickly as possible (flash chromatography) to minimize the time your compound spends in contact with the stationary phase.

Data and Protocols

Summary of Purification Parameters
Purification TechniqueStationary PhaseRecommended Mobile Phase / Solvent SystemKey Impurities Removed
Flash Column Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate (gradient) or Dichloromethane/Methanol (gradient)Starting materials, less polar byproducts, regioisomers
Chromatography on Deactivated Silica Silica Gel + 0.5-1% TriethylamineHexane/Ethyl Acetate (gradient) with 0.5-1% Et3NSame as above; ideal for acid-sensitive compounds
Chromatography on Alumina Neutral AluminaHexane/Ethyl Acetate or Dichloromethane/MethanolEffective alternative when silica causes degradation
Single-Solvent Recrystallization N/AEthanol, Methanol, or Ethyl AcetateTrace impurities, colored byproducts
Mixed-Solvent Recrystallization N/AEthanol/Water, Methanol/Hexane, or Ethyl Acetate/HexaneInsoluble impurities, final polishing to high purity
Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a standard flash chromatography procedure for purifying gram-scale quantities of crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 7:3, 1:1, 3:7) to find a solvent system that provides an Rf value of 0.2-0.4 for the product and good separation from impurities.[1]

  • Column Packing:

    • Select a glass column of appropriate size (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).[1]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 7:3 hexane/ethyl acetate).

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and more polar impurities.[3]

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Further dry the product under high vacuum to remove any residual solvent.[1]

Protocol 2: Purification by Mixed-Solvent Recrystallization

This method is ideal when no single solvent provides the desired solubility profile for recrystallization.

  • Dissolution:

    • Place the crude or semi-pure this compound in an Erlenmeyer flask.

    • Add a minimal amount of a hot "good" solvent (e.g., ethanol) and heat gently with stirring until the solid is fully dissolved.[7]

  • Addition of "Poor" Solvent:

    • While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid).[4]

  • Clarification:

    • If turbidity is achieved, add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, well-defined crystals.

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture or the pure, cold "poor" solvent.

    • Dry the purified crystals in a desiccator or under vacuum.

References

Technical Support Center: N-Ethylpyrazole Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 1, 2026

Welcome to the technical support guide for the formylation of N-ethylpyrazole. This document is designed for researchers, chemists, and drug development professionals who are utilizing N-ethylpyrazole carbaldehydes as key synthetic intermediates. Here, we address common challenges and side reactions encountered during the formylation process, providing in-depth, field-proven insights and troubleshooting protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the formylation of N-ethylpyrazole, primarily focusing on the Vilsmeier-Haack reaction, which is the most common and effective method for this transformation.[1][2]

Q1: My reaction is producing a mixture of regioisomers (4-formyl and 5-formyl). How can I improve the regioselectivity for the desired 4-formyl product?

Answer: This is a classic challenge in the electrophilic substitution of N-substituted pyrazoles. The pyrazole ring is an electron-rich system, but the positions are not equally reactive.[3]

  • The Root Cause (Causality): The N-ethyl group at the N1 position directs electrophilic substitution preferentially to the C4 position. This is due to the electronic nature of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible for attack by the electrophilic Vilsmeier reagent (chloroiminium ion).[3] However, under harsh conditions (e.g., high temperatures or prolonged reaction times), formylation at the less-favored C5 position can also occur, leading to isomeric mixtures that are often difficult to separate.[4]

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low temperature during the addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent, and during the addition of the N-ethylpyrazole substrate. A typical range is 0-5 °C. After the initial addition, the reaction can often be gently warmed to 60-80 °C, but exceeding this can decrease regioselectivity.[1]

    • Stoichiometry: Use a modest excess of the Vilsmeier reagent (typically 1.5 to 2.0 equivalents). A large excess can promote side reactions, including the formation of the C5 isomer.

    • Solvent Choice: While the Vilsmeier reaction is often run using DMF as both a reagent and solvent, in some cases, using a non-polar co-solvent can modulate reactivity and improve selectivity.

Q2: I've observed a chlorinated byproduct in my reaction mixture. Where is this coming from?

Answer: The formation of chlorinated byproducts is a known, though often unexpected, side reaction in Vilsmeier-Haack chemistry.

  • The Root Cause (Causality): The Vilsmeier reagent (a chloroiminium salt) and the reaction intermediate (an α-chloro amine) are potent sources of chloride ions and can act as chlorinating agents, especially under forcing conditions.[5] This is particularly prevalent if the N-ethylpyrazole substrate has other reactive functional groups. For instance, a hydroxyethyl group on the pyrazole nitrogen can be substituted by a chlorine atom to afford a chloroethyl derivative.[6][7]

  • Troubleshooting & Optimization:

    • Minimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor the reaction progress by TLC. Once the starting material is consumed, proceed immediately with the work-up.

    • Careful Work-up: Ensure the hydrolytic work-up is performed thoroughly to quench all reactive chloro-intermediates. Pouring the reaction mixture onto crushed ice followed by neutralization with a base like sodium bicarbonate or sodium hydroxide is standard practice.[1]

Q3: My NMR analysis suggests the presence of a hydroxymethyl-pyrazole byproduct. How is this possible?

Answer: This is a rare but documented side reaction that stems from the decomposition of the DMF solvent/reagent.

  • The Root Cause (Causality): Under prolonged heating at high temperatures (e.g., >120 °C), DMF can decompose to generate small quantities of formaldehyde in situ.[6][7] Formaldehyde can then react with the electron-rich pyrazole ring in an electrophilic substitution reaction, leading to the formation of a hydroxymethyl byproduct after aqueous work-up.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This side reaction is highly temperature-dependent. Avoid excessive heating. Most pyrazole formylations proceed efficiently at temperatures well below 100 °C.[6][7] If your substrate is particularly unreactive, consider alternative activation methods rather than simply increasing the temperature.

Q4: The reaction is sluggish, or the yield is very low. What factors should I investigate?

Answer: Low conversion or yield can be attributed to several factors, from reagent quality to procedural execution.

  • Potential Causes & Solutions:

    • Reagent Quality: POCl₃ is highly sensitive to moisture and can hydrolyze, reducing its effectiveness. Use a fresh bottle or a recently opened one that has been stored under inert gas. Similarly, ensure your DMF is anhydrous.

    • Vilsmeier Reagent Formation: The Vilsmeier reagent should be pre-formed by slowly adding POCl₃ to ice-cold DMF with stirring. A characteristic change in viscosity and color (often to a pale yellow or reddish solution) indicates its formation.[5] Adding the pyrazole substrate before the reagent is fully formed can lead to poor results.

    • Substrate Reactivity: While N-ethylpyrazole is generally considered an electron-rich heterocycle, strong electron-withdrawing groups elsewhere on the molecule can deactivate the ring and hinder the formylation reaction.[6][7] For such substrates, you may need to use slightly more forcing conditions (e.g., a modest increase in temperature or reaction time), but be mindful of the potential for side reactions as discussed above.

Visualizing the Process

Mechanism of Vilsmeier-Haack Formylation

The following diagram illustrates the key steps in the formylation of N-ethylpyrazole, highlighting the preferential attack at the C4 position.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ N_Et_Py N-Ethylpyrazole Intermediate Sigma Complex (Attack at C4) N_Et_Py->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate->Iminium_Salt - HCl Product 4-Formyl-N-ethylpyrazole Iminium_Salt->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism on N-ethylpyrazole.

Troubleshooting Workflow

If you encounter issues, follow this logical troubleshooting guide.

Troubleshooting_Workflow cluster_outcomes cluster_solutions_low_yield Low Yield Solutions cluster_solutions_side_products Side Product Solutions Start Formylation Reaction (N-Ethylpyrazole) Check_TLC Analyze Reaction Mixture (TLC/LC-MS) Start->Check_TLC Clean_Product Clean Product, Good Yield Check_TLC->Clean_Product Success Low_Yield Low Yield / No Reaction Check_TLC->Low_Yield Problem Side_Products Side Products Observed Check_TLC->Side_Products Problem Reagents Check Reagent Quality (Anhydrous DMF, fresh POCl₃) Low_Yield->Reagents Regioisomers Regioisomers? -> Lower Temperature Side_Products->Regioisomers Temp_Time Optimize Temp/Time (e.g., 60-80°C, 2-4h) Reagents->Temp_Time Chlorination Chlorination? -> Reduce Time/Temp Regioisomers->Chlorination Hydroxymethyl Hydroxymethylation? -> Avoid High Temps (>100°C) Chlorination->Hydroxymethyl

Caption: Troubleshooting logic for N-ethylpyrazole formylation.

Quantitative Data Summary

The choice of formylation method significantly impacts the outcome. The Vilsmeier-Haack reaction is generally superior for N-alkylpyrazoles compared to methods like the Duff reaction, which is more suited for highly activated phenols.[8][9]

ParameterVilsmeier-Haack ReactionDuff Reaction
Substrate Electron-rich heterocycles (e.g., N-ethylpyrazole)Highly activated phenols and anilines[9][10]
Reagents POCl₃ + DMFHexamethylenetetramine (HMTA), acid (e.g., TFA, H₃BO₃/glycerol)[8]
Typical Temp. 0 °C to 80 °C80 °C to 150 °C
Regioselectivity Good to excellent for C4 positionPrefers ortho to activating group; often gives mixtures[9]
Yield Generally good to excellent (60-95%)[1]Generally low to moderate (often <50%)[9][11]
Common Side Reactions Over-formylation, chlorination, hydroxymethylationPolymerization, low conversion, complex mixtures

Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation of N-Ethylpyrazole

This protocol is optimized for the regioselective synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1-Ethyl-1H-pyrazole

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution should become viscous and pale yellow.

  • Substrate Addition: Dissolve 1-ethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 65 °C and stir for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

The crude product obtained from Protocol 1 can be purified to high purity using silica gel chromatography.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-ethyl-1H-pyrazole-4-carbaldehyde as a pale yellow oil or solid.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2]

This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions. Our goal is to empower you to move beyond simply following a protocol and start making informed, causality-driven decisions in your experimental design.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: A Problem-Solution Approach

    • Issue 1: Low or No Product Yield .

    • Issue 2: Formation of Multiple Products (Side Products & Regioisomers) .

    • Issue 3: Difficulties in Product Purification .

  • Detailed Experimental Protocols

    • Protocol 1: Classic Knorr Synthesis of a Substituted Pyrazole .

    • Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times .

  • References

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyrazole core? The most prevalent and historically significant method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[3][4][5][6] This robust reaction, often referred to as the Knorr pyrazole synthesis, involves the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7]

Q2: How does the choice of solvent impact the reaction? Solvent selection is critical and can influence reaction rate, yield, and even regioselectivity.

  • Protic Solvents (e.g., Ethanol, Acetic Acid): Ethanol is a common choice as it typically dissolves both reactants well.[8] Glacial acetic acid can serve as both a solvent and an acid catalyst, which is particularly useful for accelerating the dehydration step of the cyclization.[9][10]

  • Aprotic Polar Solvents (e.g., DMF, DMAc): These solvents can be superior for certain substrates, sometimes leading to better regioselectivity and higher yields, even at room temperature, by stabilizing charged intermediates.[3][5]

  • Fluorinated Alcohols (e.g., TFE, HFIP): Studies have shown that solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in the formation of certain pyrazole isomers, which is a significant advantage when working with unsymmetrical dicarbonyls.[8][11]

Q3: Is a catalyst always necessary? While many pyrazole syntheses proceed without a catalyst, particularly when heated in a solvent like acetic acid, catalysis can significantly improve reaction rates and yields. Acid catalysis (e.g., a few drops of glacial acetic acid, HCl) facilitates both the initial condensation to form an imine and the final dehydration step.[9] In recent years, various catalysts, including nano-ZnO, copper triflate, and ruthenium complexes, have been employed to improve efficiency and enable milder reaction conditions.[3][5][12]

Q4: What are the advantages of using microwave-assisted synthesis? Microwave-assisted synthesis has become a powerful tool for preparing pyrazoles.[1][13] The primary advantages include:

  • Drastically Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.[1][10][14]

  • Improved Yields and Purity: The rapid and uniform heating can minimize the formation of side products.[1]

  • Enhanced Selectivity: In some cases, microwave irradiation can favor the formation of the thermodynamic product, potentially improving regioselectivity.[1][11]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I've set up my reaction between a 1,3-diketone and phenylhydrazine, but after several hours of reflux, TLC analysis shows mostly starting material. What's going wrong?

This is a common issue that typically points to insufficient activation of the carbonyls or slow dehydration.

Causality & Solutions:

  • Inadequate Acid Catalysis: The final step of the Knorr synthesis is an acid-catalyzed dehydration. Without sufficient acid, the cyclic intermediate may not efficiently convert to the final aromatic pyrazole.

    • Solution: Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid or a small amount of p-toluenesulfonic acid (p-TsOH) to the reaction mixture. Acid facilitates the protonation of the hydroxyl group in the intermediate, making it a better leaving group (water).[9]

  • Reaction Temperature is Too Low: While some reactive substrates will react at room temperature, less reactive dicarbonyls or hydrazines require thermal energy to overcome the activation barrier for cyclization.

    • Solution: Ensure the reaction is heated to an appropriate temperature. If refluxing in ethanol isn't working, consider switching to a higher-boiling solvent like n-propanol or glacial acetic acid.[7] Alternatively, switching to a microwave reactor can provide rapid heating to higher temperatures (e.g., 120-140 °C) and often drives the reaction to completion quickly.[11][14]

  • Steric Hindrance: Bulky groups on either the dicarbonyl or the hydrazine can slow the reaction rate.

    • Solution: For sterically hindered substrates, prolonged reaction times (24h or more) or higher temperatures may be necessary. Using a more reactive hydrazine derivative, if possible, can also help.

Troubleshooting Workflow: Low Yield

Below is a decision-making flowchart to diagnose the cause of low reaction yields.

G cluster_no SM Not Consumed cluster_yes SM Consumed start Problem: Low or No Yield check_sm Is Starting Material (SM) Consumed (via TLC)? start->check_sm cause1 Potential Cause: Low Reactivity / High Activation Energy check_sm->cause1 No cause2 Potential Cause: Product Degradation or Side Product Formation check_sm->cause2 Yes solution1 Action: 1. Add Acid Catalyst (e.g., AcOH) 2. Increase Temperature / Reflux 3. Switch to Microwave Synthesis cause1->solution1 solution2 Action: 1. Lower Reaction Temperature 2. Check for Air/Moisture Sensitivity 3. Analyze Crude Mixture (NMR) to Identify Byproducts cause2->solution2

Caption: A troubleshooting workflow for diagnosing low reaction yields.

Issue 2: Formation of Multiple Products (Side Products & Regioisomers)

Q: My reaction with an unsymmetrical diketone is producing a mixture of two isomers that are very difficult to separate. How can I control the regioselectivity?

Controlling regioselectivity is one of the most significant challenges in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[11][15] The outcome is a delicate balance of electronic, steric, and reaction condition factors.[15]

Causality & Solutions:

  • Electronic Effects: The initial nucleophilic attack from the hydrazine can occur at either of the two non-equivalent carbonyl carbons. The more electrophilic (electron-poor) carbonyl is often attacked preferentially. For example, in 1,1,1-trifluoro-2,4-pentanedione, the initial attack typically occurs at the carbonyl adjacent to the electron-withdrawing -CF₃ group.[11]

    • Solution: You cannot change the inherent electronics of your substrate, but you can change the nucleophile. The regioselectivity can be influenced by the nature of the hydrazine. Using a hydrazine salt (e.g., arylhydrazine hydrochloride) versus the free base can sometimes reverse the selectivity because the acidity of the medium alters the relative nucleophilicity of the two nitrogen atoms in the hydrazine.[15]

  • Steric Hindrance: A bulky substituent on the dicarbonyl can shield one carbonyl group, directing the hydrazine to attack the less sterically hindered position.[15]

    • Solution: This factor is inherent to your substrates. If the desired regioisomer results from attack at the more hindered site, you may need to rely on other methods (like solvent choice) to override the steric bias.

  • Reaction Conditions (Solvent & Temperature): This is the most powerful tool for controlling regioselectivity.

    • Thermodynamic vs. Kinetic Control: Temperature can influence whether the kinetic (faster-forming) or thermodynamic (more stable) product is favored.[11]

    • Solvent Choice: As mentioned in the FAQs, highly polar or fluorinated solvents can dramatically influence the outcome. Using HFIP as a solvent has been shown to significantly favor the formation of one regioisomer over another, often providing a synthetically useful ratio where ethanol fails.[8][11]

Data Table: Effect of Conditions on Regioselectivity
ReactantsCondition A (Standard)Ratio (Iso 1:Iso 2)Condition B (Optimized)Ratio (Iso 1:Iso 2)Reference
1,1,1-trifluoro-2,4-pentanedione + MethylhydrazineEthanol, Reflux1 : 1.5HFIP, Room Temp>20 : 1[11]
1-phenyl-1,3-butanedione + PhenylhydrazineAcetic Acid, 100 °CMixtureN,N-dimethylacetamide (DMAc), Room TempSingle Isomer[5]
Unsymmetrical Diketone + Arylhydrazine HClFree Base Hydrazine in EtOHMixture (1,5-isomer)Arylhydrazine Hydrochloride in EtOHHigh (1,3-isomer)
Issue 3: Difficulties in Product Purification

Q: My crude product is an oil/sticky solid and is proving difficult to purify by column chromatography. Are there alternative methods?

Purification can be challenging, especially if the product has basic nitrogen atoms that stick to silica gel or if impurities have similar polarities.

Causality & Solutions:

  • Product is Basic: The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic surface of silica gel, leading to streaking and poor recovery during column chromatography.

    • Solution 1 (Column Additive): Deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (~1%) or ammonia in methanol. This will neutralize the acidic sites and improve elution.[16]

    • Solution 2 (Alternative Stationary Phase): Consider using neutral alumina or reverse-phase (C18) silica for chromatography.[16]

  • Crystallization Failure: The product may be reluctant to crystallize from common solvents.

    • Solution 1 (Recrystallization): A mixed-solvent system is often effective. Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then slowly add a solvent in which it is insoluble (e.g., water, hexanes) until turbidity persists.[16] Allow it to cool slowly.

    • Solution 2 (Acid-Base Extraction/Precipitation): This is a highly effective chemical purification method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl). The basic pyrazole product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with 10% NaOH) to precipitate the pure pyrazole product, which can be collected by filtration.[17][18][19]

Detailed Experimental Protocols

Protocol 1: Classic Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of a pyrazolone via the condensation of a β-ketoester with a hydrazine, a variation of the Knorr reaction.[7][20]

Reaction Scheme: Ethyl Acetoacetate + Phenylhydrazine → Edaravone

Materials:
  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glacial acetic acid (10 mL).

  • Add ethyl acetoacetate (1.0 eq).

  • Slowly add phenylhydrazine (1.05 eq) to the stirred solution at room temperature. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 70:30 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes. A precipitate should form.

  • Pour the cold mixture into ice-cold water (50 mL) to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure product as a white or off-white solid.

  • Dry the product in a vacuum oven. Characterize by melting point and NMR.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

This protocol provides a rapid synthesis that often favors the thermodynamically preferred isomer.[11]

Materials:
  • 1,3-Diketone (e.g., Acetylacetone) (1.0 mmol)

  • Hydrazine derivative (e.g., Hydrazine hydrate) (1.1 mmol)

  • Ethanol or Glacial Acetic Acid (5 mL)

Procedure:
  • In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 1,3-diketone (1.0 mmol) and the hydrazine derivative (1.1 mmol).

  • Add the chosen solvent (e.g., glacial acetic acid, 5 mL).[11]

  • Securely seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified duration (e.g., 10-20 minutes). Note: Conditions must be optimized for specific substrates.[11][14]

  • After the reaction, allow the vessel to cool to room temperature (automated in most reactors).

  • Pour the reaction mixture into ice-cold water (20 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • If necessary, purify further by recrystallization or column chromatography.

Process Flow Diagram: Pyrazole Synthesis

This diagram illustrates the general workflow from reactants to pure product.

G cluster_synthesis Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification reactants 1,3-Dicarbonyl + Hydrazine solvent Add Solvent & Catalyst (optional) reactants->solvent reaction Heat (Conventional or Microwave) solvent->reaction monitoring Monitor via TLC reaction->monitoring quench Cool & Quench (e.g., add to H₂O) monitoring->quench filtration Filter to Collect Crude Solid quench->filtration purify Recrystallization or Column Chromatography filtration->purify characterize Characterize (NMR, MP, MS) purify->characterize

Caption: General experimental workflow for pyrazole synthesis.

References

Stability issues of (1-ethyl-1H-pyrazol-4-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-ethyl-1H-pyrazol-4-yl)methanol

Introduction: Understanding the Stability Profile of this compound

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. While pyrazole rings are generally stable, the 4-hydroxymethyl substituent introduces a reactive site that can be susceptible to degradation, particularly under acidic conditions. This guide provides in-depth troubleshooting advice, scientifically grounded explanations for observed stability issues, and validated protocols to mitigate degradation and ensure the integrity of your experimental results. Our approach is rooted in the principles of forced degradation studies, which are essential for understanding the intrinsic stability of a molecule.[1][2]

Part 1: Troubleshooting Guide - Common Stability Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: "I'm observing a new, less polar peak in my HPLC analysis after dissolving this compound in an acidic mobile phase or reaction mixture. What is this impurity?"

Answer:

This is a classic sign of acid-catalyzed degradation. The most probable identity of this new, less polar impurity is the corresponding diether, bis((1-ethyl-1H-pyrazol-4-yl)methyl) ether .

Causality and Mechanism: The hydroxymethyl group on your compound behaves similarly to a primary benzyl alcohol. Under acidic conditions, the hydroxyl group's oxygen atom is protonated by an acid (H-A), converting it into a much better leaving group: water (H₂O). A second molecule of this compound then acts as a nucleophile, with its hydroxyl group attacking the electrophilic carbon of the protonated molecule. This process, a form of condensation reaction, results in the formation of a diether and regenerates the acid catalyst.[3][4][5] Because the resulting diether is significantly larger and has lost two polar hydroxyl groups in favor of a less polar ether linkage, it will typically have a longer retention time (appear as a later, less polar peak) in a standard reversed-phase HPLC separation.

Visualizing the Degradation Pathway:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Compound This compound Protonated Protonated Intermediate (Good Leaving Group) Compound->Protonated + H-A Nucleophile Another Molecule of This compound Proton H-A (Acid) Protonated->Compound - H-A Protonated_copy Protonated Intermediate Protonated_Ether Protonated Diether Nucleophile->Protonated_Ether SN2 Attack - H₂O Protonated_copy->Protonated_Ether SN2 Attack - H₂O Protonated_Ether_copy Protonated Diether Final_Product bis((1-ethyl-1H-pyrazol-4-yl)methyl) ether (Degradant) Protonated_Ether_copy->Final_Product - H⁺ Acid_Regen H-A (Catalyst Regenerated)

Caption: Acid-catalyzed formation of a diether degradant from this compound.

Troubleshooting & Mitigation Steps:

  • pH Control: The most critical factor is pH. If your experimental conditions allow, maintain the pH of your solutions at or above 7. If an acidic pH is required, use the mildest acid concentration and the shortest exposure time possible.

  • Temperature Management: Acid-catalyzed reactions are accelerated by heat.[4] If you observe this degradation, conduct your experiments at room temperature or below, if feasible. Avoid heating solutions containing the compound and acid.

  • Solvent Choice: While the reaction can occur in both aqueous and organic solvents, protic solvents can participate in the proton transfer steps. If using an organic solvent, ensure it is dry and of high purity.

  • Concentration: This is a bimolecular reaction, meaning its rate depends on the concentration of the starting material. If possible, work with more dilute solutions to slow the rate of diether formation.

Question 2: "My sample shows a gradual loss of the main compound peak over time, even in a supposedly neutral solvent. What could be happening?"

Answer:

Even in nominally neutral solvents, several factors can lead to the degradation of this compound. The primary suspects are dissolved acidic gases (like CO₂), auto-oxidation, or inherent solvent acidity.

Causality and Explanation:

  • Dissolved CO₂: Carbon dioxide from the atmosphere can dissolve in aqueous solutions to form carbonic acid, slightly lowering the pH and potentially catalyzing the slow degradation described in Question 1.

  • Oxidation: The hydroxymethyl group is susceptible to oxidation, which would convert it first to an aldehyde and potentially further to a carboxylic acid. This can be initiated by dissolved oxygen, trace metal ion impurities, or exposure to light.[6][7] These new species would have different retention times in HPLC analysis.

  • Solvent Impurities: Solvents, especially technical grades, can contain acidic or oxidative impurities that initiate degradation.

Troubleshooting & Mitigation Steps:

  • Use Buffered Solutions: For aqueous preparations, use a neutral buffer system (e.g., phosphate-buffered saline, PBS, at pH 7.4) instead of pure water to maintain a stable pH.

  • Inert Atmosphere: To prevent oxidation, degas your solvents by sparging with an inert gas like nitrogen or argon before use. Prepare and store your samples under an inert atmosphere, especially for long-term stability studies.

  • High-Purity Solvents: Always use high-purity, HPLC-grade or equivalent solvents to minimize catalytic impurities.

  • Protect from Light: Store the solid compound and its solutions in amber vials or wrapped in aluminum foil to prevent photolytic degradation.

Part 2: FAQs - Proactive Stability Management

FAQ 1: What are the ideal storage conditions for solid and dissolved this compound?

Answer: Proper storage is crucial for maintaining the compound's integrity.

FormConditionRationale
Solid Store at 2-8°C in a tightly sealed container, protected from light and moisture.Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture.
Solution (Aqueous) Prepare fresh. If storage is necessary, use a neutral buffer (pH ~7.4), store at 2-8°C under an inert atmosphere, and use within 24 hours.Prevents acid-catalyzed degradation and oxidation. Refrigeration slows reaction rates.
Solution (Organic) Use high-purity aprotic solvents (e.g., Acetonitrile, DMSO). Store at 2-8°C under an inert atmosphere.Aprotic solvents lack the ability to donate protons, thus inhibiting acid-catalyzed pathways.
FAQ 2: How can I set up a simple experiment to confirm the acid stability of my compound?

Answer: You can perform a forced degradation study, which is a systematic way to assess chemical stability.[1][2][8] This protocol will help you determine the degradation profile under controlled acidic stress.

Experimental Protocol: Acidic Forced Degradation Study

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • Label three amber HPLC vials: "Acid Stress," "Neutral Control," and "Time Zero."

    • To the "Acid Stress" vial, add 100 µL of your stock solution and 900 µL of 0.1 M Hydrochloric Acid (HCl).

    • To the "Neutral Control" vial, add 100 µL of stock solution and 900 µL of water.

    • To the "Time Zero" vial, add 100 µL of stock solution, immediately add 900 µL of water, and analyze as soon as possible. This establishes the initial concentration.

  • Incubation: Place the "Acid Stress" and "Neutral Control" vials in a water bath set to 60°C.

  • Time-Point Analysis: At specific time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from the "Acid Stress" and "Neutral Control" vials. Before injection, neutralize the acid-stressed sample by adding a stoichiometric equivalent of 0.1 M Sodium Hydroxide (NaOH) to halt the degradation.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. A good starting point is a C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Monitor at a suitable UV wavelength (e.g., 215 nm).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the "Time Zero" sample. Plot the percentage remaining versus time to visualize the degradation rate. Look for the appearance of new peaks, such as the predicted diether.

Workflow for Stability Assessment:

Caption: Experimental workflow for a forced degradation study to assess acid stability.

References

Technical Support Center: Removal of the Tosyl Group from 1-Tosyl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the deprotection of 1-tosyl-1H-pyrazoles. The p-toluenesulfonyl (tosyl) group is an excellent protecting group for the pyrazole nitrogen due to its stability and electron-withdrawing nature, which facilitates certain synthetic transformations. However, this same stability can make its removal a significant hurdle.[1][2]

This document provides a structured approach to troubleshooting common issues, offering detailed protocols and explaining the chemical reasoning behind each strategic choice.

Deprotection Strategies: A Comparative Overview

The cleavage of the robust N-S bond in a tosylated pyrazole typically requires forcing conditions, which can compromise sensitive functional groups within a complex molecule.[2][3] The choice of method is therefore a critical decision based on the overall chemical architecture of your substrate. Below is a summary of common strategies.

Method CategoryReagents & ConditionsMechanismProsCons & Substrate Sensitivity
Basic Hydrolysis NaOH or KOH in EtOH/MeOH, RefluxNucleophilic AttackInexpensive, simple setup, effective for robust molecules.Harsh conditions can cleave esters, epimerize stereocenters, or degrade sensitive substrates.
Mild Basic Hydrolysis Cs₂CO₃ in THF/MeOH, RT to RefluxNucleophilic AttackSignificantly milder than NaOH/KOH, tolerates more functional groups.[4]Slower reaction times, higher cost of cesium carbonate.
Reductive Cleavage Mg turnings in dry MeOH, Reflux/SonicationSingle Electron Transfer (SET)Mild, neutral conditions, effective for base- and acid-sensitive molecules.Incompatible with reducible functional groups (e.g., nitro, azides, some carbonyls).
Harsh Acidic Cleavage HBr in Acetic Acid, 70-100 °CAcid-mediated SolvolysisPowerful method for very stable tosylamides.[2]Extremely harsh, low functional group tolerance, risk of pyrazole ring protonation/degradation.
Dissolving Metal Reduction Sodium Naphthalenide in THF, -78 °CSingle Electron Transfer (SET)Very powerful, low temperature, highly effective.[5]Requires strictly anhydrous and inert conditions; will reduce many other functional groups.

Troubleshooting Guide & Frequently Asked Questions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable advice.

Q1: My reaction is incomplete using standard NaOH/EtOH at reflux, even after prolonged heating. What are my next steps?

A: This is a common issue stemming from steric hindrance around the pyrazole nitrogen or deactivating electronic effects from other substituents on the ring.

  • Causality: The hydroxide ion may not be a sufficiently potent nucleophile to attack the sterically shielded or electronically fortified sulfur atom. Furthermore, product inhibition or reagent degradation over long reaction times at high temperatures can lead to stalling.

  • Troubleshooting Steps:

    • Increase Nucleophilicity & Solubility: Switch to the milder, yet often more effective, cesium carbonate (Cs₂CO₃) system in a THF/Methanol co-solvent.[4] Cesium's larger ionic radius and greater solubility of its salts in organic solvents can significantly accelerate the reaction compared to sodium or potassium bases.

    • Elevate Temperature: If your molecule is stable, consider switching to a higher-boiling solvent like n-butanol to increase the reaction temperature.

    • Consider an Alternative Mechanism: If basic hydrolysis fails, it indicates a high activation energy for nucleophilic attack. Switching to a mechanistically different approach, like reductive cleavage with Magnesium/Methanol, is the most logical next step.

Q2: My starting material is degrading under the harsh conditions of my chosen method. What are some milder, functional-group-tolerant alternatives?

A: Substrate degradation is the primary reason to abandon harsh acidic or basic methods. The goal is to find a method that operates under near-neutral conditions and at lower temperatures.

  • Causality: Strong bases can cause unwanted side reactions like ester saponification, while strong acids can cleave other protecting groups (e.g., Boc, acetals) or protonate the pyrazole ring, leading to decomposition.

  • Recommended Mild Alternatives:

    • Magnesium in Methanol (Mg/MeOH): This is often the best first choice for a mild alternative. The reaction proceeds via a single electron transfer (SET) from the magnesium surface to the tosyl group, leading to the cleavage of the N-S bond. It is performed under neutral, refluxing methanol conditions. This method is particularly useful if your molecule contains base-labile groups like esters.

    • Reductive Detosylation with SmI₂ or Sodium Naphthalenide: These are powerful reductive methods that operate at low temperatures (-78 °C).[5][6] They are excellent for highly sensitive substrates but require stringent anhydrous and oxygen-free environments. Their high reducing potential limits their use in the presence of other easily reducible groups.

Q3: I am observing an unexpected side product, and my yield of the desired pyrazole is low. How can I identify and prevent this?

A: Side product formation often points to the reactivity of other functional groups or, in some cases, the pyrazole ring itself under the chosen conditions.

  • Causality & Diagnosis:

    • Ring Opening: In the presence of very strong bases, deprotonation at C3 of the pyrazole ring can sometimes lead to ring-opening.[7] If you observe products with a significant mass change, this could be a possibility.

    • Reaction with Solvent: Methanol or ethanol used in basic hydrolysis can act as nucleophiles if other electrophilic sites are present on your molecule (e.g., acrylates, activated halides).

    • Incomplete Reduction: When using reductive methods, you may form partially reduced intermediates if the reaction is not driven to completion.

  • Preventative Measures:

    • Reaction Monitoring: Use LCMS to identify the mass of the side product, which provides crucial clues to its identity.

    • Lower the Temperature: If possible, run the reaction at a lower temperature to reduce the rate of side reactions, which often have a higher activation energy than the desired reaction.

    • Switch to a More Selective Reagent: If a base is causing issues, switch to a reductive method. If a general reducing agent is the problem, a more chemoselective option may be needed, although options are limited for the robust tosyl group.

Q4: How do I choose the best deprotection method for my molecule from the start?

A: A systematic analysis of your substrate's functional groups is key. The following workflow provides a decision-making framework.

Troubleshooting Workflow for 1-Tosyl-1H-Pyrazole Deprotection

G cluster_start Step 1: Substrate Analysis cluster_decision Step 2: Method Selection cluster_methods Step 3: Recommended Methods cluster_troubleshoot Step 4: Troubleshooting start Analyze Functional Groups on Substrate q1 Base-Labile Groups Present? (e.g., Esters, Epoxides) start->q1 q2 Reducible Groups Present? (e.g., Nitro, Azide, Alkynes) q1->q2 No m1 Try Reductive Method: Mg / MeOH q1->m1 Yes q3 Molecule is Robust & Cost is a Factor? q2->q3 No m2 Try Mild Basic Method: Cs₂CO₃ / THF-MeOH q2->m2 Yes q3->m2 No m3 Try Harsh Basic Method: NaOH or KOH / EtOH, Reflux q3->m3 Yes t1 Reaction Stalled or Incomplete? m1->t1 t2 Degradation or Side Products? m1->t2 m2->t1 m2->t2 m3->t1 m3->t2 sol1 Increase Temp/Time Add Fresh Reagent Switch Method t1->sol1 sol2 Lower Temperature Switch to Milder Method (e.g., Mg/MeOH) t2->sol2

Caption: Decision workflow for selecting a detosylation method.

Detailed Experimental Protocols

Protocol 1: Mild Basic Detosylation with Cesium Carbonate

This protocol is adapted from a highly effective method used for N-detosylation of indoles and is suitable for many pyrazole substrates sensitive to harsh bases.[4]

  • Preparation: To a round-bottom flask, add the 1-tosyl-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add a 2:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to achieve a substrate concentration of approximately 0.1 M. Stir until fully dissolved.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the solution in one portion.

  • Reaction: Stir the resulting mixture at room temperature or gently heat to reflux (40-60 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed. This may take anywhere from 2 to 24 hours depending on the substrate.

  • Workup:

    • Once complete, concentrate the mixture under reduced pressure to remove the solvents.

    • Add water to the residue and stir for 10 minutes.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Detosylation with Magnesium and Methanol

This is an excellent method for substrates containing base-labile functional groups.

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add magnesium (Mg) turnings (10.0 eq).

  • Activation (Optional but Recommended): Briefly heat the flask containing the magnesium under vacuum and backfill with an inert gas (N₂ or Ar) to drive off any moisture. A small crystal of iodine can also be added to activate the surface.

  • Reaction Setup: Add the 1-tosyl-1H-pyrazole (1.0 eq) to the flask, followed by anhydrous Methanol (MeOH) to a concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture to reflux. For sluggish reactions, sonication in an ultrasonic bath can dramatically increase the reaction rate by continuously cleaning the magnesium surface.

  • Monitoring: Monitor the reaction by TLC or LCMS. Reactions are typically complete within 1 to 6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl) until all remaining magnesium has dissolved.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue with aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to pH ~8-9.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Scale-Up of (1-ethyl-1H-pyrazol-4-yl)methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of (1-ethyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. We will delve into common issues, providing troubleshooting advice and detailed protocols to ensure a safe, efficient, and reproducible synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds in two key steps:

  • N-Ethylation: The regioselective ethylation of a suitable pyrazole precursor, commonly ethyl 1H-pyrazole-4-carboxylate.

  • Ester Reduction: The reduction of the resulting ethyl 1-ethyl-1H-pyrazole-4-carboxylate to the target alcohol.

Each of these steps presents unique challenges, particularly during scale-up. This guide will address these challenges in a question-and-answer format to provide direct and actionable solutions.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Ethylation cluster_1 Work-up & Purification cluster_2 Step 2: Ester Reduction cluster_3 Work-up & Final Product A Ethyl 1H-pyrazole-4-carboxylate D Reaction Mixture (Potential for Isomer Formation) A->D B Ethylating Agent (e.g., Ethyl Iodide) B->D C Base (e.g., K2CO3) in Solvent (e.g., DMF) C->D E Crude Ethyl 1-ethyl-1H-pyrazole-4-carboxylate D->E F Purification (e.g., Crystallization, Chromatography) E->F H Reaction Mixture F->H G Reducing Agent (e.g., LAH) in THF G->H I Quenching & Filtration H->I J Crude this compound I->J K Final Purification J->K L This compound K->L

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide

A. N-Ethylation Step
Question 1: I am observing poor regioselectivity during the N-ethylation of ethyl 1H-pyrazole-4-carboxylate, resulting in a mixture of 1-ethyl and 2-ethyl isomers. How can I improve the selectivity for the desired 1-ethyl isomer?

Answer:

Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common and significant challenge. The similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) lead to the formation of a mixture of regioisomers, which can be difficult to separate.[1] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions.[1][2]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1] In the case of ethyl 1H-pyrazole-4-carboxylate, the C5 position is unsubstituted, making the N1 position generally more accessible than the N2 position, which is flanked by the C3 position (unsubstituted) and the N1 nitrogen.

  • Reaction Conditions: The choice of base and solvent system is critical and can significantly alter the ratio of N1 to N2 alkylation.[2]

Troubleshooting Strategies:

  • Choice of Base and Solvent: For favoring N1-alkylation, a combination of a mild base and a polar aprotic solvent is often effective. For instance, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation.[1] Stronger bases like sodium hydride (NaH) in THF can also be used, but may lead to different isomer ratios.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

  • Nature of the Ethylating Agent: While ethyl iodide is commonly used, exploring other ethylating agents with different leaving groups or steric bulk could potentially influence the regioselectivity.

Diagram: Factors Affecting N-Alkylation Regioselectivity

G cluster_0 Influencing Factors A Pyrazole Precursor B N1-ethyl Isomer (Desired) A->B Favored by: - Less steric hindrance at C5 - Specific base/solvent choice C N2-ethyl Isomer (Undesired) A->C D Steric Hindrance at C5 D->B E Base/Solvent System (e.g., K2CO3/DMF) E->B F Reaction Temperature F->B G Ethylating Agent G->B

Caption: Key factors influencing the regioselectivity of pyrazole N-ethylation.

B. Ester Reduction Step
Question 2: The work-up of my large-scale Lithium Aluminum Hydride (LAH) reduction is proving difficult, with the formation of a gelatinous aluminum salt emulsion that is hard to filter. How can I improve this process?

Answer:

This is a very common and hazardous issue when scaling up LAH reductions.[3] The formation of aluminum salt emulsions makes product isolation inefficient and can lead to significant product loss.[3] Standard quenching with water can be highly exothermic and dangerous on a large scale. Several established work-up procedures are designed to mitigate these issues.

Recommended Work-up Procedures for Scale-Up:

  • Fieser Workup (Water-Base-Water Method): This is a widely used and reliable method.[4][5] For every 'x' grams of LAH used, the following are added sequentially and cautiously at 0°C:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water This procedure results in the formation of granular salts that are much easier to filter.[4]

  • Rochelle's Salt (Sodium Potassium Tartrate) Workup: This method is excellent for breaking up aluminum emulsions.[3] After quenching the excess LAH with a non-protic solvent (e.g., ethyl acetate) at low temperature, a saturated aqueous solution of Rochelle's salt is added. The tartrate chelates with the aluminum salts, leading to a biphasic mixture that is much easier to separate.[3]

  • Glauber's Salt (Hydrated Sodium Sulfate) Workup: Anhydrous sodium sulfate is often used for drying, but the hydrated form (Na₂SO₄·10H₂O) can be used to quench LAH reactions. It is added portion-wise to the cooled reaction mixture until the evolution of hydrogen gas ceases.[4]

Safety is paramount when working with LAH. Always perform the reaction and work-up in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have an appropriate fire extinguisher nearby. Most accidents with LAH occur during the quenching step.[5]

Question 3: Are there safer alternatives to LAH for reducing the ester to an alcohol on a large scale?

Answer:

Yes, while LAH is a very powerful reducing agent, its hazardous nature makes it less suitable for industrial-scale synthesis.[6] Several alternatives can be considered, although they may require more forcing conditions or have different selectivities.

Reducing AgentAdvantages for Scale-UpDisadvantages
Sodium Borohydride (NaBH₄) with additives Much safer and easier to handle than LAH.[6]Generally does not reduce esters under standard conditions.[7] Requires additives (e.g., LiCl) or high temperatures in specific solvent systems.
Lithium Borohydride (LiBH₄) Less reactive and safer than LAH, but more reactive than NaBH₄.[8] Can reduce esters.More expensive than NaBH₄.
Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) Similar reactivity to LAH but is more stable, non-pyrophoric, and soluble in aromatic hydrocarbons.Still a reactive hydride that must be handled with care.
Catalytic Hydrogenation A very common and safe industrial process.May require high pressures and temperatures, and a suitable catalyst. Potential for reduction of the pyrazole ring.

For the production of this compound, exploring conditions for a sodium borohydride-based reduction or catalytic hydrogenation would be prudent for a large-scale campaign to avoid the hazards associated with LAH.

III. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in my final product?

A1: Common impurities can arise from several sources:

  • N2-ethyl isomer: From the non-regioselective N-ethylation step.

  • Unreacted starting material: Incomplete reduction of the ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

  • Over-reduction products: While less common for this substrate, highly reactive reducing agents could potentially affect the pyrazole ring under harsh conditions.

  • Solvent and reagent residues: From the work-up and purification steps.

Q2: What is the best way to purify the final product on a large scale?

A2: For large-scale purification of pyrazole derivatives, crystallization is often the most economical and effective method. One approach is to form an acid addition salt (e.g., with HCl or H₂SO₄), which can then be crystallized from a suitable solvent system.[9][10] After isolation of the pure salt, the free base can be liberated by treatment with a base. If crystallization is not effective, column chromatography can be used, but this is often less desirable for large quantities due to solvent consumption and cost.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3:

  • LAH Handling: As discussed, LAH is pyrophoric and reacts violently with water.[5] All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: Both the N-ethylation and the LAH reduction can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature of the reactor.

  • Solvent Safety: Many of the solvents used (e.g., THF, DMF, ethanol) are flammable. Ensure proper grounding of equipment to prevent static discharge and work in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

This protocol is a general guideline and should be optimized for your specific scale and equipment.

  • To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous DMF (5-10 volumes), add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or crystallization to separate the desired N1-isomer from the N2-isomer.

Protocol 2: LAH Reduction of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate

Warning: This reaction is highly hazardous and should only be performed by trained personnel with appropriate safety precautions.

  • In a dry, inert atmosphere, charge a reactor with a suspension of LAH (1.5 equivalents) in anhydrous THF (10-20 volumes).

  • Cool the suspension to 0°C with an ice bath.

  • Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF dropwise, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture back down to 0°C.

  • Perform a Fieser workup by cautiously and sequentially adding:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LAH used in grams).

  • Stir the resulting slurry vigorously for 1-2 hours at room temperature.

  • Filter the granular solids and wash them thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by crystallization or vacuum distillation.

V. References

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from --INVALID-LINK--

  • Thieme Connect. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from --INVALID-LINK--

  • SpringerLink. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from --INVALID-LINK--

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Industrially Viable Process for Reduction of Esters to Alcohols with Sodium Borohydride under Buffer and Aqueous Alcoholic Conditions. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis. Retrieved from --INVALID-LINK--

  • Quora. (2018). Which compound can be used as a reducing agent instead of sodium borohydride?. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from --INVALID-LINK--

References

Improving the regioselectivity of electrophilic substitution on the pyrazole ring

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Improving the Regioselectivity of Electrophilic Substitution on the Pyrazole Ring

Welcome to the technical support center for pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the pyrazole scaffold. The pyrazole moiety is a cornerstone in countless pharmaceuticals, making the precise control of its substitution patterns a critical skill.[1] This document moves beyond simple protocols to explain the underlying principles governing regioselectivity, helping you troubleshoot common experimental hurdles and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles that dictate the reactivity of the pyrazole ring. Understanding these concepts is the first step toward rational design of your experiments.

FAQ 1: What are the primary factors controlling regioselectivity in the electrophilic substitution of pyrazoles?

The outcome of an electrophilic substitution on a pyrazole ring is a delicate balance of three main factors: electronic effects, steric hindrance, and the reaction medium.[2]

  • Electronic Effects: The pyrazole ring is an electron-rich aromatic system. However, the electron density is not uniform. The two adjacent nitrogen atoms significantly influence the electronic landscape. The C4 position is inherently the most electron-rich and, consequently, the most nucleophilic.[2][3][4] This makes it the kinetic and thermodynamic favorite for electrophilic attack under neutral or basic conditions. The C3 and C5 positions are comparatively electron-poor due to their proximity to the electronegative nitrogen atoms.[2][5]

  • Steric Hindrance: The size of both the electrophile and any pre-existing substituents on the pyrazole ring plays a crucial role. Bulky groups at the N1, C3, or C5 positions can physically block the approach of an electrophile to adjacent sites.[2] This effect almost always favors substitution at the more accessible C4 position.[1]

  • Reaction Medium (pH): The pH of the reaction is arguably the most powerful external factor you can control. In strongly acidic media, the pyridine-like N2 nitrogen becomes protonated, forming a pyrazolium cation.[2][6] This positive charge effectively "shuts down" the aromatic system's reactivity towards electrophiles by withdrawing electron density, a phenomenon known as deactivation.[2][6]

cluster_pyrazole Pyrazole Ring Reactivity cluster_factors Controlling Factors cluster_outcome Predicted Outcome P Electronics Electronic Effects (C4 is electron-rich) Sterics Steric Hindrance (Bulky groups direct to C4) pH Reaction Medium (pH) (Acid deactivates the ring) Outcome Regioselective C4-Substitution Electronics->Outcome Favors Sterics->Outcome Favors pH->Outcome Dictates

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of (1-ethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the backbone of numerous therapeutic agents, demanding rigorous analytical characterization. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1-ethyl-1H-pyrazol-4-yl)methanol, a representative N-substituted pyrazole, against its parent compound, (1H-pyrazol-4-yl)methanol. Through this analysis, we will illustrate the key spectral modifications arising from N-alkylation, offering a robust framework for researchers engaged in the synthesis and characterization of similar scaffolds.

The Critical Role of NMR in Structural Verification

NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For substituted heterocyles like this compound, NMR is indispensable for confirming the regiochemistry of substitution—a critical factor influencing biological activity. The introduction of an ethyl group at the N1 position of the pyrazole ring induces characteristic changes in the chemical shifts of both proton and carbon nuclei, which, when properly interpreted, serve as definitive proof of structure.

Experimental Protocol: A Foundation of Reliability

To ensure the acquisition of high-fidelity NMR data, a standardized and well-validated experimental protocol is essential. The following methodology is recommended for the analysis of pyrazole derivatives.

Sample Preparation
  • Solvent Selection : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for pyrazole derivatives containing hydroxyl and N-H protons due to its ability to minimize proton exchange and reveal these signals. Deuterated chloroform (CDCl₃) is also commonly used. The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.[1]

  • Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Sample Filtration : If any particulate matter is present, filter the sample through a small plug of glass wool into a clean NMR tube to prevent shimming issues and ensure spectral quality.

NMR Data Acquisition
  • Instrumentation : All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Parameters :

    • Spectral Width : ~16 ppm

    • Acquisition Time : 2-4 seconds

    • Relaxation Delay : 1-5 seconds

    • Number of Scans : 8-16, depending on sample concentration.

  • ¹³C NMR Parameters :

    • Spectral Width : ~200 ppm

    • Acquisition Time : 1-2 seconds

    • Relaxation Delay : 2 seconds

    • Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

    • Decoupling : Proton broadband decoupling.

The following diagram outlines the general workflow for NMR analysis:

NMR analysis workflow from sample preparation to structural elucidation.

Comparative ¹H NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The introduction of an N-ethyl group on the pyrazole ring results in predictable and informative changes in the spectrum when compared to the unsubstituted parent compound.

(1H-pyrazol-4-yl)methanol: The Reference Spectrum

The ¹H NMR spectrum of the parent compound, (1H-pyrazol-4-yl)methanol, in DMSO-d₆ displays several key features that serve as our baseline for comparison.[2]

  • N-H Proton : A broad singlet is observed at approximately δ 12.58 ppm . The significant downfield shift and broadness are characteristic of a proton attached to a nitrogen in a heterocyclic ring, which is also involved in hydrogen bonding.

  • Pyrazole Ring Protons (H3 and H5) : Two distinct singlets appear at δ 7.40 ppm and δ 7.58 ppm . In the N-unsubstituted pyrazole, these protons are in different chemical environments.

  • Hydroxyl Proton (-OH) : A triplet is observed around δ 4.74 ppm due to coupling with the adjacent methylene protons.

  • Methylene Protons (-CH₂-) : A doublet at δ 4.37 ppm corresponds to the two protons of the hydroxymethyl group.

This compound: The Effect of N-Alkylation
  • Disappearance of the N-H Proton : The most immediate and telling difference is the absence of the broad singlet above 12 ppm. This is a direct confirmation of substitution at the nitrogen atom.

  • Appearance of the N-Ethyl Group Signals : The presence of the N-ethyl group will introduce two new signals:

    • A quartet at approximately δ 4.13 ppm (J ≈ 7.2 Hz) corresponding to the methylene protons (-N-CH₂-CH₃).

    • A triplet at approximately δ 1.37 ppm (J ≈ 7.2 Hz) for the methyl protons (-N-CH₂-CH₃).

  • Shift in Pyrazole Ring Protons : With the ethyl group at the N1 position, the C3 and C5 protons become chemically equivalent due to symmetry, or nearly so. This would likely result in two singlets with very similar chemical shifts, or potentially a single, slightly broadened singlet, in the aromatic region (around δ 7.5-7.7 ppm).

  • Hydroxymethyl and Hydroxyl Protons : The chemical shifts of the -CH₂OH group are expected to be similar to the parent compound, with the methylene protons appearing as a doublet and the hydroxyl proton as a triplet (in DMSO-d₆).

The following table summarizes the comparison of the ¹H NMR data.

Proton Assignment (1H-pyrazol-4-yl)methanol [2]Predicted this compound Rationale for Change
N-Hδ 12.58 (br s, 1H)AbsentSubstitution of H with an ethyl group.
Pyrazole H3/H5δ 7.40 (s, 1H), δ 7.58 (s, 1H)~ δ 7.5-7.7 (two s, or one s, 2H)Altered electronic environment and symmetry due to N-ethyl group.
-OHδ 4.74 (t, 1H)~ δ 4.7-4.8 (t, 1H)Minor change expected.
-CH₂-OHδ 4.37 (d, 2H)~ δ 4.4 (d, 2H)Minor change expected.
-N-CH₂-CH₃Absent~ δ 4.13 (q, 2H)Characteristic signal of the ethyl group's methylene protons.
-N-CH₂-CH₃Absent~ δ 1.37 (t, 3H)Characteristic signal of the ethyl group's methyl protons.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The N-ethylation of the pyrazole ring leads to distinct changes in the carbon chemical shifts.

(1H-pyrazol-4-yl)methanol: The Reference Carbon Skeleton

The key ¹³C NMR signals for the parent compound would be expected in the following regions, based on general pyrazole chemistry:

  • Pyrazole Ring Carbons (C3, C4, C5) : These carbons typically resonate in the range of δ 100-140 ppm . The C4 carbon, bearing the hydroxymethyl group, will be in a different environment compared to C3 and C5.

  • Methylene Carbon (-CH₂OH) : This carbon would appear in the aliphatic region, likely around δ 55-65 ppm .

This compound: The Impact on the Carbon Framework

The introduction of the N-ethyl group will have the following effects on the ¹³C NMR spectrum:

  • Appearance of Ethyl Group Carbons : Two new signals will appear in the aliphatic region:

    • The -N-CH₂- carbon, typically around δ 40-50 ppm .

    • The -CH₃ carbon, further upfield, around δ 14-16 ppm .

  • Shift in Pyrazole Ring Carbons : The chemical shifts of the pyrazole ring carbons will be altered due to the electronic effect of the N-ethyl group. The C3 and C5 carbons will be particularly affected by the change in the nitrogen's environment.

The structural relationship and key NMR correlations can be visualized as follows:

Molecule_Structure_and_NMR cluster_Structure This compound cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals mol C5 C5 H3_H5 H3/H5 (~δ 7.5-7.7) C5->H3_H5 H C3_C5_C C3/C5 (~δ 130-140) C5->C3_C5_C C C4 C4 C4_C C4 (~δ 115-125) C4->C4_C C N1 N1 N2 N2 CH2OH CH₂OH OH -OH (~δ 4.7-4.8) CH2OH->OH H CH2OH_H -CH₂-OH (~δ 4.4) CH2OH->CH2OH_H H CH2OH_C -CH₂-OH (~δ 55-65) CH2OH->CH2OH_C C NCH2 N-CH₂ NCH2_H -N-CH₂- (~δ 4.13) NCH2->NCH2_H H NCH2_C -N-CH₂- (~δ 40-50) NCH2->NCH2_C C CH3 CH₃ CH3_H -CH₃ (~δ 1.37) CH3->CH3_H H CH3_C -CH₃ (~δ 14-16) CH3->CH3_C C C3 C3 C3->C3_C5_C C

Predicted NMR correlations for this compound.

Conclusion

The NMR characterization of this compound, when compared to its parent analogue, provides a clear and instructive example of the effects of N-alkylation on the spectral properties of a pyrazole ring system. The key diagnostic features for the successful synthesis of the target compound are the disappearance of the N-H proton signal and the appearance of the characteristic quartet and triplet of the N-ethyl group in the ¹H NMR spectrum, along with the corresponding new aliphatic signals in the ¹³C NMR spectrum. This comparative approach not only allows for the unambiguous confirmation of the desired structure but also deepens the understanding of structure-spectra correlations, which is an invaluable asset for any scientist working in the field of medicinal chemistry and drug development.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design.[1][2] Its derivatives form the basis of numerous pharmaceuticals and agrochemicals, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.[5][6]

This guide provides a comparative analysis of the crystallographic workflow for pyrazole derivatives. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into overcoming common challenges and interpreting the rich data that crystallography provides.

The Crucial First Step: Cultivating High-Quality Crystals

The adage "garbage in, garbage out" is particularly resonant in crystallography; the quality of the final structure is fundamentally limited by the quality of the initial crystal. For many pyrazole derivatives, obtaining diffraction-quality single crystals is the most significant bottleneck. The choice of crystallization method is therefore a critical experimental decision.

Comparison of Common Crystallization Techniques

The ideal technique depends on the specific solubility profile and thermal stability of the pyrazole derivative.

Technique Principle Best Suited For Advantages Disadvantages
Slow Solvent Evaporation Gradually increasing solute concentration by slowly evaporating the solvent.Compounds that are highly soluble and stable at room temperature.Simple setup; requires minimal material.Limited control over nucleation and growth rate; can lead to polycrystalline masses.
Vapor Diffusion An anti-solvent with low solubility for the compound slowly diffuses into a solution of the compound, inducing crystallization.Small quantities of material; screening multiple solvent/anti-solvent systems.High control over supersaturation; excellent for delicate molecules.Can be slow; requires careful selection of solvent pairs.
Slow Cooling A saturated solution at a high temperature is slowly cooled, decreasing solubility and causing crystallization.Compounds with a steep solubility curve with respect to temperature.Good for scaling up; can produce large, well-formed crystals.Risk of "oiling out" if the solution becomes supersaturated above the compound's melting point.[7]
Co-melting Crystallization A solvent-free method where organic ligands and inorganic salts are heated to a melt and then slowly cooled.[8]Energetic coordination compounds and metal-organic complexes.[8]Avoids solvent-related issues; can produce novel phases.Limited to thermally stable compounds and specific complex types.
Field-Proven Insight: The Power of Mixed-Solvent Systems

For many pyrazole derivatives, a single solvent is rarely ideal. A mixed-solvent system often provides the optimal balance of solubility and supersaturation needed for controlled crystal growth. The technique involves dissolving the compound in a "good" solvent where it is highly soluble, followed by the careful addition of a miscible "anti-solvent" where it is poorly soluble until slight turbidity is achieved.[7] This fine-tunes the solubility to a point where slow cooling or evaporation can gently induce crystallization.

Caption: Decision workflow for selecting a suitable crystallization method.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol is a robust starting point for many novel pyrazole derivatives.

  • Solvent Selection: Identify a "good" solvent (e.g., ethanol, acetone) that readily dissolves the compound and a miscible "anti-solvent" (e.g., water, hexane) in which it is poorly soluble.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole compound in a minimal amount of the hot "good" solvent to create a near-saturated solution.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Induce Supersaturation: While hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid, indicating the onset of precipitation. Add a drop or two of the "good" solvent to redissolve the precipitate, returning to a clear solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask (e.g., in a beaker of warm water or wrapped in glass wool). Avoid disturbing the solution.

  • Crystal Harvest: Once crystal formation ceases, cool the flask in an ice bath for 20-30 minutes to maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold anti-solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the crystals thoroughly. A desiccator under vacuum is recommended to remove all traces of solvent, which could otherwise cause crystal degradation or be misinterpreted in the final structure.

The Diffraction Experiment: From Crystal to Raw Data

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. The process involves mounting the crystal, cooling it to reduce atomic motion, and exposing it to a focused X-ray beam while rotating it to capture a complete diffraction pattern.

Caption: Standard workflow for single-crystal X-ray diffraction.

Generalized Diffraction Protocol
  • Crystal Selection and Mounting: A single crystal, free of cracks and defects, is selected under a polarizing microscope and mounted on a goniometer head, typically using a cryoprotectant oil.[5] For air-sensitive compounds, this process must be done under an inert atmosphere.[9]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100–120 K).[5] This critical step minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher quality dataset. X-ray diffraction data are collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5] A series of diffraction images are recorded as the crystal is rotated.[5]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group.[5] The crystal structure is then solved using computational methods (like direct methods) to generate an initial atomic model.[5] This model is refined using full-matrix least-squares procedures, which iteratively adjust atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction data.[3][5]

Comparative Analysis of Pyrazole Derivative Structures

The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[5] Comparing crystallographic data from different pyrazole derivatives reveals how subtle changes in chemical structure can lead to significant differences in solid-state arrangement.

Table of Comparative Crystallographic Data

The following table compares key crystallographic parameters for several published pyrazole derivatives, illustrating the diversity in their solid-state structures.

Parameter Compound L1 [5]Compound L2 [5]4-Iodo-1H-pyrazole [10]
Chemical Name N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amineEthyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate4-iodo-1H-pyrazole
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group C2/cP2₁/nCmme
a (Å) 16.5410.1216.14
b (Å) 5.2112.3410.02
c (Å) 20.3312.893.84
**β (°) **99.85100.2190
R1 (final) 0.0450.0520.038
wR2 (final) 0.1210.1350.098

Data sourced from referenced publications. R1 and wR2 are residual factors indicating the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values signify a better fit.

Addressing a Common Challenge: Disorder

A frequent complication in pyrazole crystallography is disorder, where a molecule or part of a molecule occupies multiple positions in the crystal lattice.[10] For instance, the N-H proton of the pyrazole ring can exhibit tautomeric disorder, appearing on both nitrogen atoms.[10][11] This is handled during refinement by modeling the disordered atoms in multiple positions with partial occupancies that sum to one. While disorder can complicate refinement, it also provides valuable information about the molecule's conformational flexibility.[12]

Supramolecular Analysis: The Role of Intermolecular Interactions

The crystal packing of pyrazole derivatives is governed by a hierarchy of intermolecular interactions.[13][14] The pyrazole ring itself is an excellent hydrogen bond donor (the pyrrole-like N1-H) and acceptor (the pyridine-like N2), making hydrogen bonding a dominant force in its supramolecular chemistry.[11][15]

Common Hydrogen Bonding Motifs

The interplay of substituents and steric effects dictates which N-H···N hydrogen bonding motif is formed.[10][16]

  • Dimers, Trimers, and Tetramers: Discrete cyclic arrangements involving two, three, or four pyrazole molecules.[10][15]

  • Catemers: Polymeric chains where each pyrazole molecule donates one hydrogen bond and accepts another.[10][15]

For example, a comparative study of 4-halogenated-1H-pyrazoles revealed that the chloro and bromo derivatives form trimeric motifs, while the fluoro and iodo derivatives form catemeric chains, demonstrating the profound impact of the halogen substituent on the supramolecular assembly.[10][15]

References

A Comparative Analysis of Ethyl vs. Methyl Pyrazole Analogs: A Guide to Structure-Activity Relationships and Biological Performance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The strategic modification of this privileged heterocycle is a key aspect of drug design, where even subtle structural changes can profoundly impact biological activity. This guide provides an in-depth comparative study of two fundamental analog classes: ethyl-substituted versus methyl-substituted pyrazoles. We will dissect the causal relationships between the addition of a single methylene unit and the resulting shifts in physicochemical properties, biological potency, and selectivity across various therapeutic areas, including oncology, inflammation, and infectious diseases. Supported by experimental data from peer-reviewed literature, this document offers researchers and drug development professionals a synthesized perspective on optimizing this common structural motif.

The Foundational Impact of an Ethyl vs. Methyl Group: A Physicochemical Perspective

The choice between a methyl (-CH₃) and an ethyl (-CH₂CH₃) substituent is a fundamental decision in analog design, driven by the need to modulate key drug-like properties. While seemingly minor, this change introduces predictable alterations in lipophilicity, steric profile, and metabolic stability, which collectively influence a compound's pharmacokinetics and pharmacodynamics.

  • Lipophilicity: The addition of a methylene group (-CH₂-) inherently increases a molecule's lipophilicity, or "greasiness." This can enhance membrane permeability, potentially improving cell-based assay potency and oral absorption. However, excessive lipophilicity can lead to off-target effects and reduced solubility.

  • Steric Bulk: An ethyl group is larger than a methyl group. This increased steric hindrance can either improve binding by promoting a more favorable vector for other parts of the molecule within a binding pocket or decrease affinity by causing a steric clash with the target protein.

  • Metabolism: Alkyl groups are potential sites of metabolic oxidation by cytochrome P450 enzymes. The metabolic profile of an ethyl group may differ from that of a methyl group, impacting the compound's half-life and clearance rate.

Caption: Physicochemical consequences of methyl vs. ethyl substitution.

Comparative Analysis of Biological Activities

The following sections consolidate experimental data to objectively compare the performance of ethyl and methyl pyrazole analogs across key therapeutic areas.

Anticancer Activity

Pyrazole derivatives are extensively explored as anticancer agents, often targeting protein kinases that are crucial for cancer cell proliferation and survival.[2][3] The choice of alkyl substituent can significantly tune their potency and selectivity.

In a study developing pyrazole-based lamellarin O analogues for colorectal cancer, researchers compared the cytotoxic effects of corresponding ethyl and methyl esters.[4] The findings consistently indicated that the ethyl carboxylates demonstrated superior activity compared to their methyl ester counterparts .[4] For example, the most active compound, an ethyl ester derivative (6m), achieved GI₅₀ concentrations as low as 1.441 µM against the SW480 cell line.[4] This suggests that the slightly larger and more lipophilic ethyl group may foster more favorable interactions within the target's binding site or improve cellular uptake.

Conversely, other studies highlight the complexity of SAR. In the development of pyrazole-based compounds as potential chemotherapeutic agents, analogs containing a methyl group at the para-position of a phenyl ring on the pyrazole nucleus emerged as highly potent.[5] This underscores that the effect of a methyl or ethyl group is highly dependent on its position and the overall molecular context.

Table 1: Comparative Anticancer Activity of Pyrazole Analogs

Compound Class Specific Analog Target/Assay Activity (IC₅₀ / GI₅₀) Reference
Pyrazole Carboxylates Ethyl Ester Analogues (e.g., 6m) Cytotoxicity (HCT116, HT29, SW480 cell lines) 1.4 - 2.7 µM [4]
Pyrazole Carboxylates Methyl Ester Analogues (e.g., 7a-c) Cytotoxicity (HCT116, HT29, SW480 cell lines) Generally less active than ethyl analogs [4]
Pyrazole-Chalcone Hybrids p-Methylphenyl on Pyrazole (8e) Cytotoxicity (AGS cell line) 6.5 µM [5]
Fused Pyrazole Derivatives 6-amino-4-(2-bromophenyl)-3-methyl -1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1) Cytotoxicity (HEPG2 cell line) 0.31 µM [6]

| Fused Pyrazole Derivatives | (E)-4-(2-Bromobenzylidene)-5-methyl -2,4-dihydro-3H-pyrazol-3-one (11) | Cytotoxicity (HEPG2 cell line) | 0.61 µM |[6] |

Anti-inflammatory Activity

The pyrazole moiety is famously present in the selective COX-2 inhibitor Celecoxib, making this class of compounds a focal point for anti-inflammatory drug discovery.[7] Research into novel pyrazole derivatives continues to explore how different substitutions affect anti-inflammatory potential.

A study on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives identified compounds with significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[8] Specifically, compounds 2e and 2f , both ethyl carboxylate derivatives, showed potent activity, suggesting the ethyl ester group is compatible with strong anti-inflammatory effects.[8]

In another study, a series of 3-methyl-5-pyrazolone derivatives were synthesized and evaluated.[9] While this study did not include ethyl analogs for direct comparison, it established the utility of the methyl-pyrazolone core in generating compounds with moderate to good biological properties, including anti-inflammatory activity.[7][9]

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Analogs

Compound Class Specific Analog Assay Activity (% Inhibition) Reference
Ethyl Pyrazole Carboxylates Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) Carrageenan-induced paw edema Significant inhibition vs. control [8]
Ethyl Pyrazole Carboxylates Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) Carrageenan-induced paw edema Significant inhibition vs. control [8]

| Methyl Pyrazolone Derivatives | 2-((5-hydroxy-3-methyl -1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Carrageenan-induced paw edema | Better activity than standard (Diclofenac) |[7][10] |

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens.[11][12] The lipophilicity and electronic properties conferred by substituents play a crucial role in their efficacy.

One study synthesized a series of two ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivatives.[13] In antibacterial evaluations, compound 3b , an ethyl propanoate derivative, displayed strong activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 1.25 µmol/mL.[13] This highlights the potential of combining ethyl and methyl groups at different positions within the same scaffold.

Another investigation into novel pyrazole analogues found that a 3-methyl-substituted compound, compound 3 , was exceedingly active against the gram-negative bacteria Escherichia coli (MIC: 0.25 μg/mL).[7][10] Compound 4 , also a 3-methyl derivative, was highly active against the gram-positive bacteria Streptococcus epidermidis (MIC: 0.25 μg/mL).[7][10]

Table 3: Comparative Antimicrobial Activity of Pyrazole Analogs

Compound Class Specific Analog Microorganism Activity (MIC) Reference
Ethyl Propanoate Pyrazoles Compound 3b Staphylococcus aureus 1.25 µmol/mL [13]
Methyl Pyrazolone Derivatives Compound 3 Escherichia coli 0.25 µg/mL [7][10]
Methyl Pyrazolone Derivatives Compound 4 Streptococcus epidermidis 0.25 µg/mL [7][10]

| Methyl Pyrazolone Derivatives | Compound 2 | Aspergillus niger | 1 µg/mL |[7][10] |

Enzyme Inhibition

Direct inhibition of specific enzymes is a primary mechanism of action for many pyrazole-based drugs. 4-Methylpyrazole is a classic, potent inhibitor of liver alcohol dehydrogenase (LADH), used clinically as an antidote for methanol and ethylene glycol poisoning.[14][15] Studies have shown that modification of the pyrazole ring at the 4-position with a methyl group markedly increases the effectiveness of inhibition compared to the parent pyrazole.[14]

In the context of anticancer drug design, pyrazoles are often developed as kinase inhibitors.[3] One study on meprin α and β inhibitors evaluated the effect of N-substitution on a 3,5-diphenylpyrazole core. The introduction of a methyl group at the N1 position resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted analog, indicating a detrimental steric or electronic effect in this specific context.[16]

Table 4: Comparative Enzyme Inhibition by Pyrazole Analogs

Compound Class Target Enzyme Specific Analog Activity (Kᵢ / IC₅₀) Reference
Substituted Pyrazoles Human Liver Alcohol Dehydrogenase (LADH) 4-Methyl pyrazole Potent inhibitor [14]
Substituted Pyrazoles Human Liver Alcohol Dehydrogenase (LADH) Pyrazole Less potent than 4-methylpyrazole [14]
N-Substituted Pyrazoles Meprin α and β N-Methyl -3,5-diphenylpyrazole (21a) 4- to 6-fold decrease in activity vs. unsubstituted [16]
Fused Pyrazole Derivatives EGFR Kinase Compound 3 (a 3-methyl derivative) 0.06 µM [6]

| Fused Pyrazole Derivatives | VEGFR-2 Kinase | Compound 9 (a 3-methyl derivative) | 0.22 µM |[6] |

Experimental Protocols: A Guide to Core Methodologies

To ensure scientific integrity and reproducibility, the data presented in this guide are derived from standardized, well-validated assays. Below are detailed protocols for key experiments commonly used to evaluate the biological activity of pyrazole analogs.

MTT Assay for In Vitro Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., A549, HEPG2) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2][17]

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs (both methyl and ethyl derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Caption: Standard workflow for the MTT cell viability assay.

Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This is a standard and widely used animal model for evaluating the efficacy of acute anti-inflammatory agents.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.[8]

Step-by-Step Protocol:

  • Animal Acclimatization: Use Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Dosing: Divide animals into groups (n=6): a control group (vehicle only), a standard group (e.g., Diclofenac sodium, 10 mg/kg), and test groups for each pyrazole analog at a specific dose (e.g., 10 mg/kg). Administer the compounds orally (p.o.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[3]

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Synthesis and Conclusion

The comparative analysis of ethyl versus methyl pyrazole analogs reveals a nuanced structure-activity relationship that defies a simple, universal rule. The available data suggests that:

  • Ethyl groups can be beneficial for anticancer activity , particularly in ester-based scaffolds, where the increased lipophilicity and size may enhance cytotoxic effects.[4]

  • Methyl groups are a well-established motif in highly potent agents across various fields, including anticancer, anti-inflammatory, and specific enzyme inhibition (e.g., 4-methylpyrazole for LADH).[6][7][14]

  • The biological outcome is highly context-dependent , relying on the substituent's position, the overall molecular architecture, and the specific topology of the biological target's binding site. In some cases, the introduction of a methyl group can even be detrimental to activity.[16]

Final Recommendation for Researchers: The decision to employ an ethyl or methyl group should be an empirical, data-driven process. Both substituents should be considered during the initial lead optimization phase. The insights provided in this guide serve as a foundational framework for making rational design choices. A direct, head-to-head comparison of ethyl and methyl analogs within the same chemical series and against the same biological target remains the most definitive method for elucidating their specific contributions to the activity of a novel pyrazole scaffold.

References

A Comparative Guide to Purity Validation of Synthesized (1-ethyl-1H-pyrazol-4-yl)methanol by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a foundational pillar of experimental validity and regulatory compliance. The purity of an active pharmaceutical ingredient (API) or a key intermediate, such as (1-ethyl-1H-pyrazol-4-yl)methanol, directly influences its pharmacological and toxicological profile. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity validation, contextualized with other orthogonal analytical techniques.

The synthesis of pyrazole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities.[1] A common synthetic route to produce pyrazole-containing compounds is through the reaction of hydrazines with β-keto esters.[2] Specifically, this compound can be synthesized, and its purity is paramount for its intended downstream applications.[]

The Principle of Purity Validation via Elemental Analysis

Elemental analysis (EA), particularly CHNS analysis, is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[4][5] The underlying principle is the complete combustion of the organic compound in an oxygen-rich environment, which converts the constituent elements into simple gases (CO2, H2O, N2, SO2).[5][6] These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.[6][7]

The power of elemental analysis in purity determination lies in its direct comparison of experimentally determined elemental composition with the theoretically calculated values for the pure compound. A significant deviation between these values indicates the presence of impurities. The accepted deviation for confirming a compound's purity is typically within ±0.4% of the calculated values.[8]

Causality in Experimental Choices

The choice of elemental analysis as a purity validation method is often driven by its speed, cost-effectiveness, and its ability to provide a fundamental measure of purity.[6][9] It serves as an excellent orthogonal technique to chromatography-based methods, as it is insensitive to impurities that may co-elute with the main compound but have a different elemental composition.

Comparative Analysis of Purity Validation Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often necessitates a multi-technique approach. The following table compares elemental analysis with other common analytical methods for the purity determination of this compound.

Analytical Method Principle Information Provided Strengths Limitations
Elemental Analysis (EA) Combustion of the sample and quantification of resulting gases (CO2, H2O, N2).Elemental composition (%C, %H, %N).Provides a fundamental measure of purity; insensitive to isomeric impurities.[9][10]Does not identify the nature of impurities; requires a relatively pure sample for accurate results.[9]
Quantitative ¹H-NMR (qNMR) The signal intensity of atomic nuclei in a magnetic field is directly proportional to the number of nuclei.[11]Absolute purity determination without a specific reference standard of the analyte; structural confirmation.[11][12]Highly accurate and provides structural information.[11]Lower sensitivity compared to chromatographic methods; potential for signal overlap.[11]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a liquid mobile phase.[11][13]Quantitative purity (area %); detection and quantification of non-volatile impurities.[11][14]High resolution and sensitivity for separating impurities.[9][15]May not detect non-UV absorbing impurities without a universal detector; requires a reference standard for absolute quantification.
Mass Spectrometry (MS) Ionization of the compound and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation and structural elucidation of impurities.[16]High sensitivity and specificity for identifying impurities.[17][18]Not inherently quantitative without appropriate standards; may not distinguish between isomers.[9]

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist for pyrazole derivatives, a common approach involves the reduction of a corresponding ester, such as ethyl 1-ethyl-1H-pyrazole-4-carboxylate. This can be achieved using a reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent like tetrahydrofuran (THF).[19] The resulting alcohol is then isolated and purified.

Protocol for Elemental Analysis

Instrumentation: A calibrated CHN elemental analyzer.

Sample Preparation:

  • Ensure the synthesized this compound is thoroughly dried to remove any residual solvents or water, as this will affect the hydrogen and carbon percentages.[20] Drying under high vacuum is recommended.

  • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

Analysis:

  • The sample is dropped into a high-temperature combustion furnace (around 1000°C) in a pure oxygen environment.[5]

  • The resulting combustion gases (CO2, H2O, and N2) are passed through a reduction furnace containing copper to convert any nitrogen oxides to N2.[5]

  • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector.

  • The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the sample weight.

Data Interpretation: Compare the experimental %C, %H, and %N values to the theoretical values for this compound (C6H10N2O).

  • Theoretical Calculation:

    • Molecular Formula: C6H10N2O

    • Molecular Weight: 126.16 g/mol

    • %C = (6 * 12.011 / 126.16) * 100 = 57.12%

    • %H = (10 * 1.008 / 126.16) * 100 = 7.99%

    • %N = (2 * 14.007 / 126.16) * 100 = 22.21%

A sample is considered pure if the experimental values are within ±0.4% of these theoretical values.

Visualizing the Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_decision Final Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (%C, %H, %N) Purification->EA Primary Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation HPLC HPLC (Area % Purity) Purification->HPLC Impurity Profiling MS Mass Spectrometry (Molecular Weight) Purification->MS Identity Confirmation Decision Purity Confirmed (>95%) EA->Decision NMR->Decision HPLC->Decision MS->Decision

Caption: Workflow for the synthesis and purity validation of this compound.

Decision Framework for Method Selection

The choice of analytical technique is contingent on the specific research question and the stage of drug development.

Method_Selection_Decision_Tree Start Purity Assessment Goal? Goal_Purity Confirm Bulk Purity Start->Goal_Purity Goal_Structure Structural Elucidation Start->Goal_Structure Goal_Impurities Quantify Impurities Start->Goal_Impurities Goal_Identity Confirm Molecular Weight Start->Goal_Identity Method_EA Elemental Analysis Goal_Purity->Method_EA Method_qNMR Quantitative NMR (qNMR) Goal_Structure->Method_qNMR Method_HPLC HPLC Goal_Impurities->Method_HPLC Method_MS Mass Spectrometry Goal_Identity->Method_MS

Caption: Decision tree for selecting the appropriate analytical method for purity assessment.

Conclusion

Elemental analysis is a time-honored and indispensable technique for assessing the purity of synthesized organic compounds like this compound. Its strength lies in providing a fundamental and quantitative measure of elemental composition, which is a direct indicator of purity. However, for a comprehensive and robust purity assessment that meets the stringent requirements of drug development, it is crucial to employ a suite of orthogonal analytical methods. The integration of elemental analysis with spectroscopic (NMR, MS) and chromatographic (HPLC) techniques provides a self-validating system that ensures the identity, purity, and quality of the synthesized compound. Adherence to best practices and guidelines from organizations like IUPAC is essential for ensuring the metrological traceability of purity assignments.[21][22]

References

A Comparative Guide to the Synthesis of 4-Substituted Pyrazoles: Strategies, Protocols, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals and agrochemicals. The substituent at the 4-position of the pyrazole ring often plays a crucial role in modulating biological activity. Consequently, the efficient and regioselective synthesis of 4-substituted pyrazoles is a topic of significant interest. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this important class of molecules, complete with experimental data, detailed protocols, and an analysis of the rationale behind key experimental choices.

The Classic Approach: Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is the traditional and most straightforward method for constructing the pyrazole ring. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. While seemingly simple, the regioselectivity of this reaction when using unsymmetrical 1,3-dicarbonyls can be a significant challenge, often leading to mixtures of isomers that are difficult to separate.

Mechanism and Regioselectivity

The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The regiochemical outcome is influenced by a combination of electronic and steric factors of the substituents on the 1,3-dicarbonyl compound, as well as the reaction conditions such as pH and solvent.

Diagram: Knorr Pyrazole Synthesis Mechanism

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 4-Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a 4-Substituted Pyrazole via Knorr Reaction

This protocol describes a typical procedure for the Knorr synthesis.

Materials:

  • Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1,3-dicarbonyl compound)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (12 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 4-substituted pyrazole.

Performance and Limitations

The Knorr synthesis is often high-yielding, particularly with symmetrical 1,3-dicarbonyls.[1] However, its primary drawback is the potential for poor regioselectivity with unsymmetrical substrates, which can significantly complicate purification and reduce the overall yield of the desired isomer.[2]

The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as a powerful and efficient strategy for the synthesis of highly substituted pyrazoles. These reactions offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.

Common Multicomponent Strategies

Several MCRs have been developed for pyrazole synthesis. A common approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. This can proceed through a tandem Knoevenagel condensation, Michael addition, and cyclization sequence.

Diagram: A Three-Component Pyrazole Synthesis Workflow

MCR_Workflow Reactants Aldehyde + 1,3-Dicarbonyl + Hydrazine One_Pot_Reaction One-Pot Reaction (with catalyst, e.g., L-proline) Reactants->One_Pot_Reaction Intermediate_Formation Formation of Intermediates (e.g., Knoevenagel adduct) One_Pot_Reaction->Intermediate_Formation Cyclization_Aromatization Cyclization and Aromatization Intermediate_Formation->Cyclization_Aromatization Product Polysubstituted 4-Aryl-Pyrazole Cyclization_Aromatization->Product

Caption: General workflow for a three-component synthesis of a polysubstituted 4-aryl-pyrazole.

Experimental Protocol: Three-Component Synthesis of a 4-Aryl-Pyrazole

This protocol outlines a one-pot, three-component synthesis of a polysubstituted pyrazole.

Materials:

  • 4-Chlorobenzaldehyde

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • Phenylhydrazine hydrochloride

  • L-proline (catalyst)

  • Ethanol

Procedure:

  • To a stirred solution of 4-chlorobenzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (30 mL), add L-proline (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add phenylhydrazine hydrochloride (10 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to afford the pure 4-aryl-pyrazole.

Performance and Functional Group Tolerance

Multicomponent reactions often provide good to excellent yields of highly functionalized pyrazoles.[3] They generally exhibit good functional group tolerance, accommodating a variety of substituents on the aldehyde and hydrazine components.[4] The choice of catalyst and reaction conditions can be crucial for achieving high yields and regioselectivity.[3]

Precision Engineering: 1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition reactions offer a highly regioselective and versatile route to pyrazoles. The most common approach involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene. This method allows for the precise installation of substituents on the pyrazole ring.

Mechanism of [3+2] Cycloaddition

The reaction is a concerted [3+2] cycloaddition between the diazo compound and the dipolarophile (alkyne or alkene). The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the dipolarophile.

Diagram: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Cycloaddition cluster_reactants Reactants cluster_product Product Diazo Diazo Compound Cycloaddition [3+2] Cycloaddition Diazo->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Pyrazole 4-Substituted Pyrazole Cycloaddition->Pyrazole

Caption: Schematic of pyrazole synthesis via [3+2] cycloaddition.

Experimental Protocol: Synthesis of a 4-Substituted Pyrazole via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a pyrazole from ethyl diazoacetate and an alkyne.

Materials:

  • Ethyl diazoacetate

  • Phenylacetylene (alkyne)

  • Toluene

  • Copper(I) iodide (catalyst)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve phenylacetylene (10 mmol) in dry toluene (20 mL).

  • Add copper(I) iodide (5 mol%) to the solution.

  • Slowly add a solution of ethyl diazoacetate (11 mmol) in dry toluene (10 mL) to the reaction mixture at room temperature over a period of 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted pyrazole.

Performance and Scope

1,3-dipolar cycloadditions are known for their high regioselectivity and broad substrate scope.[5][6] The use of catalysts, such as copper or ruthenium complexes, can significantly enhance the efficiency and control the regioselectivity of the reaction.[7] This method is particularly useful for the synthesis of pyrazoles with specific substitution patterns that are difficult to access through other routes.

Post-Synthetic Modification: Functionalization of the Pyrazole Core

An alternative and highly versatile strategy for accessing 4-substituted pyrazoles is the post-synthetic functionalization of a pre-formed pyrazole ring. This approach often involves the synthesis of a 4-halopyrazole, which can then be subjected to a variety of transition-metal-catalyzed cross-coupling reactions to introduce a wide range of substituents.

Halogenation and Suzuki-Miyaura Cross-Coupling

A common and effective sequence involves the bromination of the pyrazole at the 4-position, followed by a Suzuki-Miyaura cross-coupling reaction with a boronic acid. This two-step process allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 4-position.[8][9]

Diagram: Two-Step Synthesis of 4-Arylpyrazoles

Post_Synthetic_Functionalization Pyrazole Pyrazole Halogenation Halogenation (e.g., with NBS) Pyrazole->Halogenation 4_Halopyrazole 4-Halopyrazole Halogenation->4_Halopyrazole Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 4_Halopyrazole->Suzuki_Coupling 4_Arylpyrazole 4-Arylpyrazole Suzuki_Coupling->4_Arylpyrazole Boronic_Acid Arylboronic Acid Boronic_Acid->Suzuki_Coupling

Caption: A two-step approach to 4-arylpyrazoles via halogenation and Suzuki coupling.

Experimental Protocol: Synthesis of a 4-Arylpyrazole via Bromination and Suzuki Coupling

This protocol details the synthesis of a 4-arylpyrazole in two steps.

Step 1: Bromination of Pyrazole

Materials:

  • 1H-Pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 1H-pyrazole (10 mmol) in acetonitrile (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (10.5 mmol) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-bromo-1H-pyrazole.

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-Bromo-1H-pyrazole

  • Phenylboronic acid

  • Palladium(II) acetate (catalyst)

  • Triphenylphosphine (ligand)

  • Potassium carbonate (base)

  • 1,4-Dioxane/water solvent mixture

Procedure:

  • To a Schlenk flask, add 4-bromo-1H-pyrazole (5 mmol), phenylboronic acid (6 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).

  • Add potassium carbonate (15 mmol) and a 3:1 mixture of 1,4-dioxane and water (20 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 4-phenyl-1H-pyrazole.

Performance and Versatility

This two-step approach is highly versatile, as a wide variety of boronic acids are commercially available or readily synthesized, allowing for the introduction of a diverse array of substituents at the 4-position. The Suzuki-Miyaura coupling is generally high-yielding and tolerant of many functional groups.[10][11] The choice of catalyst, ligand, base, and solvent system is critical for the success of the coupling reaction and may require optimization for different substrates.[12]

Comparative Analysis of Synthetic Routes

MethodKey ReactantsGeneral ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often at elevated temperatures.70-95%[1]Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls.[2]
Multicomponent Reactions e.g., Aldehyde, 1,3-Dicarbonyl, HydrazineOften catalyzed, can be performed in "green" solvents.Good to excellentHigh atom economy, operational simplicity, access to complex molecules in one pot.[3]Optimization of conditions for multiple components can be challenging.
1,3-Dipolar Cycloaddition Diazo Compound, Alkyne/AlkenesOften requires a catalyst (e.g., Cu, Ru), can be performed at room temperature.70-90%[5][6]High regioselectivity, mild reaction conditions, broad substrate scope.Diazo compounds can be hazardous and require careful handling.
Post-Synthetic Functionalization 4-Halopyrazole, Boronic Acid (for Suzuki)Palladium-catalyzed, requires a base and specific solvent systems.60-95%[8]High versatility, access to a wide range of substituents, good functional group tolerance.Two-step process, requires optimization of cross-coupling conditions.

Conclusion

The synthesis of 4-substituted pyrazoles can be achieved through several effective strategies, each with its own set of advantages and limitations. The choice of the most appropriate method depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups.

  • The Knorr synthesis remains a valuable tool for simple, symmetrical pyrazoles.

  • Multicomponent reactions are ideal for the rapid generation of diverse libraries of highly substituted pyrazoles.

  • 1,3-Dipolar cycloadditions offer unparalleled control over regioselectivity, making them suitable for the synthesis of complex target molecules.

  • Post-synthetic functionalization provides a flexible and powerful approach for introducing a wide variety of substituents onto a pre-formed pyrazole core.

By understanding the nuances of each of these synthetic routes, researchers can make informed decisions to efficiently and effectively access the 4-substituted pyrazoles required for their research and development endeavors.

References

A Researcher's Guide to DFT Quantum-Chemical Calculations for Pyrazole Tautomerism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the subtle interplay of tautomeric forms in heterocyclic compounds like pyrazole is paramount. The relative stability of these tautomers can profoundly influence a molecule's reactivity, biological activity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth comparison of Density Functional Theory (DFT) quantum-chemical calculations for elucidating pyrazole tautomerism, offering both theoretical insights and practical, field-proven methodologies.

The Significance of Pyrazole Tautomerism in Drug Discovery

Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[4][5][6][7] Their biological activity is intimately linked to their structure, which is complicated by the existence of prototropic tautomers.[1][2][3] The ability to accurately predict the dominant tautomeric form under various conditions is crucial for rational drug design, as different tautomers can exhibit distinct binding affinities for biological targets.[4][5]

Theoretical Underpinnings: Why DFT is the Workhorse for Tautomerism Studies

Density Functional Theory (DFT) has emerged as the computational method of choice for studying tautomeric equilibria due to its excellent balance of accuracy and computational cost. Unlike more computationally expensive ab initio methods, DFT can be applied to larger, more biologically relevant molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex many-body problem of electron interactions.

The choice of the functional and basis set is critical for obtaining reliable results. Functionals are mathematical approximations that describe the exchange-correlation energy of the electrons, while basis sets are sets of mathematical functions used to build the molecular orbitals.

Comparative Analysis of DFT Functionals and Basis Sets

The selection of an appropriate DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculated tautomer energies. Here, we compare some of the most commonly employed methods for studying pyrazole tautomerism.

Popular Functionals for Tautomerism:
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has been a stalwart in computational chemistry for decades. It often provides a good balance of accuracy for a wide range of systems.[2][8][9]

  • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This meta-hybrid GGA functional is known for its improved performance for non-covalent interactions, which can be important in substituted pyrazoles and in considering solvation effects.[10][11][12][13][14][15] Studies have shown that for systems with dispersion and hydrogen-bonding interactions, M06-suite functionals can outperform B3LYP.[10][11][13][14]

Recommended Basis Sets:
  • Pople-style basis sets (e.g., 6-311++G(d,p)): These are widely used and provide a good compromise between accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density.[1][2][9]

  • Correlation-consistent basis sets (e.g., aug-cc-pVDZ): These basis sets are designed to systematically converge towards the complete basis set limit and are generally more accurate, albeit at a higher computational cost.

The Impact of Solvation:

The relative stability of tautomers can be significantly influenced by the solvent environment.[16] Polar solvents can preferentially stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.[16] Therefore, it is often crucial to include a solvation model in the DFT calculations.

  • Polarizable Continuum Models (PCM): These models approximate the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.[17][18]

The following table summarizes the performance of different DFT methods for calculating the relative Gibbs free energy (ΔG) of pyrazole tautomers. The 1H-pyrazole tautomer is consistently found to be the most stable aromatic form.[19]

DFT FunctionalBasis SetSolvation ModelRelative Gibbs Free Energy (ΔG) of 3H-pyrazole (kcal/mol)Relative Gibbs Free Energy (ΔG) of 4H-pyrazole (kcal/mol)
B3LYP6-311++G(d,p)Gas Phase~23.9Higher than 3H-pyrazole
B3LYP6-311++G(d,p)PCM (Water)Varies with substitutionVaries with substitution
M06-2X6-311++G(d,p)Gas PhaseGenerally similar to B3LYP, may differ slightlyGenerally similar to B3LYP, may differ slightly
M06-2X6-311++G(d,p)PCM (Water)Varies with substitutionVaries with substitution

Note: The exact energy differences will vary depending on the specific substituents on the pyrazole ring. The non-aromatic tautomers (3H- and 4H-pyrazole) are significantly higher in energy than the aromatic 1H-pyrazole.[19]

Experimental Protocol: A Step-by-Step Workflow for DFT Calculations of Pyrazole Tautomerism

This protocol outlines a self-validating workflow for determining the relative stability of pyrazole tautomers using DFT.

  • Constructing the Initial Molecular Geometries:

    • Using a molecular modeling software (e.g., GaussView, Avogadro), build the 3D structures of the pyrazole tautomers of interest (e.g., 1H-, 3H-, and 4H-pyrazole and their substituted derivatives).

    • Ensure correct atom types, bond orders, and initial geometries that are chemically reasonable.

  • Geometry Optimization:

    • Perform a geometry optimization for each tautomer. This process finds the lowest energy structure (a minimum on the potential energy surface).

    • Causality: This step is crucial because the electronic energy is highly dependent on the molecular geometry. An unoptimized structure will yield an artificially high and incorrect energy.

    • Recommended Keywords (for Gaussian software): Opt B3LYP/6-311++G(d,p) or Opt M062X/6-311++G(d,p).

  • Frequency Analysis:

    • After a successful geometry optimization, perform a frequency calculation at the same level of theory.

    • Self-Validation: This is a critical self-validating step. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry optimization needs to be revisited.

    • Causality: Frequency calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary for calculating the Gibbs free energy.

    • Recommended Keywords: Freq B3LYP/6-311++G(d,p) or Freq M062X/6-311++G(d,p).

  • Single-Point Energy Calculation (Optional but Recommended):

    • For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set.

    • Causality: This can provide a more accurate electronic energy while leveraging the more computationally efficient geometry optimization with a slightly smaller basis set.

  • Inclusion of Solvation Effects:

    • To model the system in a specific solvent, repeat the geometry optimization and frequency calculations including a PCM model.

    • Causality: The solvent can significantly alter the relative energies of tautomers, especially if they have different polarities.

    • Recommended Keywords: Opt Freq B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Water) or Opt Freq M062X/6-311++G(d,p) SCRF=(PCM,Solvent=Water).

  • Analysis of Results:

    • Extract the Gibbs free energies (or electronic energies if comparing at 0 K) for each tautomer from the output files.

    • Calculate the relative Gibbs free energies (ΔG) by setting the energy of the most stable tautomer to zero.

    • The tautomer with the lowest Gibbs free energy is the most stable under the calculated conditions.

Visualization of the DFT Workflow

The following diagram illustrates the logical flow of a typical DFT calculation for pyrazole tautomerism.

DFT_Workflow cluster_input 1. Input Preparation cluster_calculation 2. DFT Calculation cluster_validation 3. Validation cluster_analysis 4. Data Analysis start Build Tautomer Structures opt Geometry Optimization start->opt Initial Geometry freq Frequency Analysis opt->freq Optimized Geometry check_freq Check for Imaginary Frequencies freq->check_freq check_freq->opt Imaginary Frequencies Found (Re-optimize) extract_g Extract Gibbs Free Energies check_freq->extract_g No Imaginary Frequencies (Valid Minimum) calc_delta_g Calculate Relative Energies (ΔG) extract_g->calc_delta_g conclusion Identify Most Stable Tautomer calc_delta_g->conclusion

Caption: Workflow for DFT calculation of pyrazole tautomer stability.

Conclusion

DFT quantum-chemical calculations are an indispensable tool for researchers in drug discovery and materials science for predicting and understanding pyrazole tautomerism. By carefully selecting the functional, basis set, and solvation model, and by following a rigorous, self-validating computational protocol, one can obtain reliable predictions of tautomer stability. This knowledge is critical for guiding synthetic efforts and for understanding the structure-activity relationships that govern the efficacy of pyrazole-based compounds. The consistent finding that aromaticity is a key stabilizing factor underscores the fundamental principles of organic chemistry in the context of modern computational analysis.[19][20]

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Pyrazole Compounds for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro evaluation of pyrazole compounds as anti-inflammatory agents. We will delve into the key mechanisms of action, compare the efficacy of various pyrazole derivatives against established standards, and provide detailed, field-proven protocols for essential in vitro assays.

Mechanistic Insights: How Pyrazole Compounds Combat Inflammation

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to modulate key enzymatic pathways and cellular responses involved in the inflammatory cascade. The principal mechanisms include:

  • Modulation of Pro-inflammatory Cytokines: Pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][7] These cytokines play a crucial role in amplifying and sustaining the inflammatory response.

Comparative Efficacy of Pyrazole Derivatives: A Data-Driven Overview

The following tables summarize the in vitro anti-inflammatory activity of various pyrazole compounds from published studies, comparing their efficacy against the well-established NSAID, celecoxib.

Table 1: Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib >100.04>250[10]
Compound 11 -0.043-[10]
Compound 12 -0.049-[10]
Compound 15 -0.045-[10]
Compound 5f 14.341.509.56[7]
Compound 6f 9.561.158.31[7]
Compound 3b 875.739.4322.21[11]
Compound 5b 676.838.7317.47[11]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound (Concentration)% Inhibition of NO Production% Inhibition of TNF-α Production% Inhibition of IL-6 Production% Inhibition of PGE₂ ProductionReference
Celecoxib (50 µM) -75%83%69%[7]
Compound 6f (50 µM) 70%70%78%64%[7]
Compound 6e (50 µM) 53% (at 20 µM)65%65%60%[7]
Compound 5f (50 µM) -48%62%44%[7]
Compound 1m (10 µM) 37%--IC₅₀ = 1.1 µM[9][12]

Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria that is a potent activator of the inflammatory response in macrophages. PGE₂ (Prostaglandin E₂) is a principal mediator of inflammation.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following detailed protocols for key in vitro anti-inflammatory assays are provided.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used primary screen to evaluate the potential of compounds to suppress inflammatory responses.

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[8][9] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7]

Experimental Workflow:

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stim Stimulation cluster_detect Detection seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with Test Compounds (various concentrations) incubate1->treat incubate2 Incubate 1h treat->incubate2 stimulate Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 Incubate 24h stimulate->incubate3 collect Collect Supernatant incubate3->collect griess Add Griess Reagent collect->griess measure Measure Absorbance (540 nm) griess->measure

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds and a positive control (e.g., L-NAME) in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to the appropriate wells. Include a negative control (cells with media only) and a positive control (cells with LPS only). Incubate for a further 24 hours.

  • Nitrite Quantification:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-treated positive control.

COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the pyrazole compounds for the two COX isoforms.

Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) by purified COX-1 and COX-2 enzymes. The amount of PGH₂ produced is typically measured using an enzyme immunoassay (EIA).

Experimental Workflow:

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_quantify Quantification enzyme COX-1 or COX-2 Enzyme preincubate Pre-incubate at 37°C enzyme->preincubate buffer Reaction Buffer buffer->preincubate cofactors Heme and Cofactors cofactors->preincubate compound Test Compound or Vehicle compound->preincubate add_aa Add Arachidonic Acid (Substrate) preincubate->add_aa incubate Incubate for 2 min add_aa->incubate stop_rxn Stop Reaction (e.g., with HCl) incubate->stop_rxn eia Quantify Prostaglandins (using EIA kit) stop_rxn->eia measure Measure Absorbance eia->measure

Caption: Workflow for the COX-1/COX-2 Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX inhibitor screening assay kit. This will typically include purified ovine COX-1 and human recombinant COX-2 enzymes, reaction buffer, heme, and arachidonic acid substrate.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and either the test pyrazole compound at various concentrations or a vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the plate for a specified time (e.g., 2 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Prostaglandin Quantification: Quantify the amount of prostaglandins produced using a competitive enzyme immunoassay (EIA). This involves adding a prostaglandin-horseradish peroxidase conjugate and an antibody to the wells, followed by incubation, washing, and addition of a substrate to generate a colorimetric signal.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (SI).

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay measures the effect of pyrazole compounds on the production of key pro-inflammatory cytokines by immune cells.

Principle: Similar to the NO assay, macrophages are stimulated with LPS in the presence or absence of the test compounds. The concentration of TNF-α and IL-6 released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][13]

Experimental Workflow:

Cytokine_Quantification_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA seed_cells Seed RAW 264.7 cells treat_compounds Treat with Test Compounds seed_cells->treat_compounds stimulate_lps Stimulate with LPS treat_compounds->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_samples Add Supernatants and Standards collect_supernatant->add_samples coat_plate Coat plate with Capture Antibody coat_plate->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab add_enzyme Add Enzyme Conjugate add_detection_ab->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate measure_abs Measure Absorbance add_substrate->measure_abs

Caption: Workflow for Cytokine (TNF-α/IL-6) Quantification by ELISA.

Detailed Protocol:

  • Cell Stimulation: Follow steps 1-4 of the "Inhibition of Nitric Oxide (NO) Production" protocol to culture, seed, treat, and stimulate the RAW 264.7 cells.

  • ELISA Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a series of cytokine standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. Create a standard curve using the known concentrations of the cytokine standards and determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage inhibition for each test compound.

Conclusion and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the initial screening and characterization of novel pyrazole compounds as potential anti-inflammatory agents. The data presented highlights the promising activity of several pyrazole derivatives, some of which exhibit comparable or even superior potency to the established drug, celecoxib.[7][11]

It is crucial to remember that in vitro activity is only the first step in the drug discovery process. Promising candidates should be further evaluated for their pharmacokinetic properties, in vivo efficacy in animal models of inflammation, and potential off-target effects and toxicity.[14] Nevertheless, the versatility of the pyrazole scaffold, combined with a systematic in vitro evaluation strategy, offers a powerful approach to the development of the next generation of safer and more effective anti-inflammatory therapies.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands out as one such "privileged scaffold."[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in drug discovery, leading to a portfolio of FDA-approved drugs for various indications.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering a comparative look at their performance across key therapeutic areas and the experimental data that underpins these findings. Our focus is to dissect the "why" behind the design of these molecules, providing researchers, scientists, and drug development professionals with actionable insights.

The Enduring Appeal of the Pyrazole Core

A Comparative Analysis of SAR Across Therapeutic Targets

The true power of the pyrazole scaffold is revealed through the nuanced structure-activity relationships that emerge when it is tailored for different biological targets. Below, we explore these relationships in the context of anticancer, anti-inflammatory, and antimicrobial activities, supported by comparative experimental data.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various components of the cell signaling machinery, such as protein kinases.[4][10] The SAR studies in this area are particularly rich, demonstrating how subtle modifications to the pyrazole core can lead to potent and selective inhibitors.

A key determinant of anticancer activity is the nature and position of substituents on the pyrazole ring. For instance, many potent anticancer pyrazoles are di- or tri-aryl substituted compounds.[8] The substituents on these aryl rings play a critical role in modulating activity.

Key SAR Insights for Anticancer Pyrazoles:

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring is crucial for activity and selectivity. Large, aromatic groups are often favored.

  • Aryl Groups at C3 and C5: The presence of aryl groups at the C3 and C5 positions is a common feature of many anticancer pyrazoles. The nature of the substituents on these aryl rings (e.g., electron-donating or electron-withdrawing groups) significantly influences potency.

  • Hybrid Molecules: Incorporating other pharmacologically active moieties, such as triazoles or thioureas, into the pyrazole scaffold has led to the development of hybrid molecules with enhanced anticancer activity.[7]

Comparative Anticancer Activity of Pyrazole Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound 163Not SpecifiedHepG-212.22[7]
HCT-11614.16[7]
MCF-714.64[7]
Doxorubicin (Standard)Topoisomerase IIHepG-211.21[7]
HCT-11612.46[7]
MCF-713.45[7]
Compound 11cp53-MDM2SW6204.09-16.82[11]
Nutlin-1 (Positive Control)p53-MDM2Not SpecifiedNot Specified[11]
Compound C5EGFRMCF-70.08[12]
Erlotinib (Positive Control)EGFRNot SpecifiedNot Specified[12]
Compound 43PI3 KinaseMCF70.25[10]
Doxorubicin (Standard)Topoisomerase IIMCF70.95[10]
Anti-inflammatory Activity: Quelling the Fire of Inflammation

The success of the pyrazole-containing drug Celecoxib, a selective COX-2 inhibitor, has spurred extensive research into pyrazole derivatives as anti-inflammatory agents.[3][13] The SAR in this class of compounds is well-defined, with specific structural features being critical for potent and selective COX-2 inhibition.

Key SAR Insights for Anti-inflammatory Pyrazoles:

  • 1,5-Diaryl Substitution: A 1,5-diaryl substitution pattern on the pyrazole ring is a hallmark of many potent COX-2 inhibitors.

  • Sulfonamide/Sulfone Moiety: The presence of a sulfonamide or methylsulfonyl group on one of the aryl rings is crucial for selective binding to the COX-2 enzyme.

  • Substituents on the Diaryl Rings: The nature and position of substituents on the diaryl rings can fine-tune the potency and selectivity of these compounds.

Comparative COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound IDCOX-2 Selectivity Index (SI)Reference
125a8.22[7]
125b9.31[7]
Celecoxib (Standard)8.17[7]
Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance has created an urgent need for novel antibacterial and antifungal agents. Pyrazole derivatives have emerged as a promising class of compounds in this area, with broad-spectrum activity against various pathogens.[14][15]

Key SAR Insights for Antimicrobial Pyrazoles:

  • Halogen Substitution: The introduction of halogen atoms, such as fluorine, chlorine, and bromine, on the aryl rings of pyrazole derivatives often enhances their antimicrobial activity.[16]

  • Heterocyclic Hybrids: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or imidazo-pyridine, can lead to compounds with potent and broad-spectrum antibacterial activity.[14]

  • Hydrazone Linkage: Pyrazole-derived hydrazones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with their mechanism of action often involving disruption of the bacterial cell wall.[14]

Comparative Antimicrobial Activity of Pyrazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Dihydrotriazine substituted pyrazoleMRSA, E. coli1[14]
Thiazolo-pyrazole derivativeMRSA4[14]
Imidazo-pyridine substituted pyrazoleGram-positive & Gram-negative bacteria<1[14]
Naphthyl-substituted pyrazole-derived hydrazoneGram-positive strains, A. baumannii0.78–1.56[14]
Vancomycin (Standard)MRSANot specified[14]
Ciprofloxacin (Standard)Gram-positive & Gram-negative bacteriaNot specified[14]

Visualizing the Core Concepts

To better understand the structure-activity relationships and experimental workflows, the following diagrams are provided.

Caption: The core structure of the pyrazole ring with potential substitution points.

SAR_Anticancer Pyrazole Pyrazole Core N1_Sub N1-Aryl Substitution (e.g., Dichlorophenyl) Pyrazole->N1_Sub Crucial for selectivity C3_Sub C3-Aryl/Heteroaryl Substitution Pyrazole->C3_Sub Modulates potency C5_Sub C5-Aryl Substitution (e.g., p-Chlorophenyl) Pyrazole->C5_Sub Key for binding Activity Enhanced Anticancer Activity (e.g., Kinase Inhibition) N1_Sub->Activity C3_Sub->Activity C5_Sub->Activity

Caption: Key SAR features of pyrazole derivatives for anticancer activity.

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 add_compounds Add pyrazole derivatives at various concentrations incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 540 nm add_dmso->read_absorbance calculate_ic50 Calculate % inhibition and IC50 values read_absorbance->calculate_ic50

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of the synthesized pyrazole derivatives against various cancer cell lines.[17]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized pyrazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antibacterial Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the pyrazole derivatives against bacterial strains.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized pyrazole derivatives dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in MHB in a 96-well plate.

  • Inoculation: Add 5 µL of the bacterial inoculum (adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This assay is a standard model to evaluate the acute anti-inflammatory activity of compounds.[7]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Synthesized pyrazole derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group, and test groups for different doses of the pyrazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of new and effective therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate the remarkable tunability of this heterocyclic system, allowing for the optimization of potency and selectivity against a diverse range of biological targets. As our understanding of disease biology deepens, the rational design of novel pyrazole derivatives, guided by robust SAR data and predictive in silico modeling, will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles. The future of pyrazole-based drug discovery is bright, with ongoing efforts focused on exploring new chemical space, developing more efficient synthetic methodologies, and identifying novel biological targets for this versatile scaffold.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.